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Roridin L2

Cat. No.: B610557
M. Wt: 530.6 g/mol
InChI Key: JGIYRVDWRBKREW-JNMAXWDTSA-N
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Description

Roridin L2 is a fungal metabolite that has been found in M. roridum.>This compound is a fungal metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O9 B610557 Roridin L2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIYRVDWRBKREW-JNMAXWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Roridin L2: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin L2 is a naturally occurring sesquiterpenoid and a member of the trichothecene mycotoxin family. It is primarily known as a biosynthetic precursor to the highly potent mycotoxin, Satratoxin G.[1][2] Produced by various fungi, most notably Stachybotrys chartarum (black mold), this compound is often found in water-damaged buildings and can be an indicator of mold contamination.[1] While its presence is a concern due to its association with more toxic compounds, this compound itself exhibits significantly lower intrinsic toxicity compared to other macrocyclic trichothecenes.[2] This guide provides an in-depth look at the chemical structure, properties, and known experimental data related to this compound.

Chemical Structure and Properties

This compound possesses the characteristic 12,13-epoxy-trichothec-9-ene core structure common to all trichothecenes. Unlike its highly toxic metabolite, Satratoxin G, this compound lacks the macrocyclic ring that links the C-4 and C-15 positions, instead featuring an extended ester-linked side chain at C-4. This structural difference is believed to be a key determinant of its reduced toxicity.

Physicochemical and Computed Properties

The following tables summarize the key chemical identifiers and physicochemical properties of this compound. It is important to note that many of the available physical properties are computationally predicted rather than experimentally determined.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 85124-22-7
Molecular Formula C₂₉H₃₈O₉
Molecular Weight 530.6 g/mol
IUPAC Name [(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate
SMILES CC1=C[C@]2([H])--INVALID-LINK--=O)C(O)C)=O)([H])O2">C@(CO)CC1
InChI Key JGIYRVDWRBKREW-JNMAXWDTSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Purity >70%Commercial Supplier
Formulation An oilCommercial Supplier
λmax 260 nmCommercial Supplier
Solubility Soluble in Dichloromethane, DMSO, Ethanol, MethanolCommercial Supplier
XLogP3 0.9PubChem (Computed)
Hydrogen Bond Donor Count 3PubChem (Computed)
Hydrogen Bond Acceptor Count 9PubChem (Computed)
Rotatable Bond Count 9PubChem (Computed)
Topological Polar Surface Area 124 ŲPubChem (Computed)

Biological Activity and Toxicity

The most notable characteristic of this compound is its low toxicity, especially when compared to its macrocyclic counterpart, Satratoxin G. Studies have shown that while Satratoxin G is a potent inducer of apoptosis in neuronal cells, this compound is non-toxic at equivalent and even significantly higher concentrations.

In a comparative neurotoxicity study, Satratoxin G induced apoptotic death in PC-12 neuronal cells at concentrations of 10-25 ng/mL. In contrast, this compound showed no toxic effects at concentrations up to 1000 ng/mL.[2] Similarly, in vivo studies involving intranasal exposure in mice demonstrated that Satratoxin G (at 100 µg/kg body weight) caused significant apoptosis of olfactory sensory neurons, whereas this compound at the same dose had no toxic effect.[2]

Due to this low biological activity, there is a lack of information regarding specific signaling pathways modulated by this compound. Its primary relevance in a toxicological context is as a precursor to more dangerous compounds.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the production, purification, and assessment of this compound.

Production and Purification of this compound

This protocol outlines the generation of this compound from Stachybotrys chartarum cultures.

  • Fungal Culture:

    • Stachybotrys chartarum (strain 29-58-17) is cultured on rice in 2.8 L Fernbach flasks.

    • 250 g of converted rice is soaked in 250 mL of distilled water for 2 hours and autoclaved twice at 121°C for 1 hour.

    • Each flask is inoculated with 5 x 10⁵ S. chartarum spores and incubated in the dark at 25°C for 4 to 6 weeks.

    • Cultures are shaken daily to ensure maximal growth and toxin production.[2]

  • Extraction:

    • The rice culture is extracted with acetonitrile.

    • The extract is dried and then redissolved in dichloromethane.[2]

  • Chromatographic Purification:

    • Step 1: Michel-Miller Silica Gel Chromatography: The crude extract is subjected to chromatography using a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 40% acetonitrile fraction.[2]

    • Step 2: C18 Semipreparative Reverse-Phase HPLC: Further purification is achieved using a C18 column with an acetonitrile-water gradient.[2]

    • Purity Confirmation: The purity of the isolated this compound is confirmed by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[2]

In Vitro Cytotoxicity Assessment

The following workflow describes the assessment of this compound's effect on cell viability.

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assay cluster_2 Data Analysis cell_culture PC-12 neuronal cells are cultured in 96-well plates treatment Cells are treated with various concentrations of this compound (up to 1000 ng/mL) for 48 hours cell_culture->treatment alamar_blue Alamar Blue solution is added to each well treatment->alamar_blue incubation Plates are incubated for 6 hours at 37°C alamar_blue->incubation readout Absorbance is measured at 570 nm and 600 nm using a microplate reader incubation->readout calculation Cell viability is calculated as a percentage relative to vehicle-treated control cells readout->calculation

Caption: Workflow for the Alamar Blue cytotoxicity assay.

DNA Fragmentation Assay

This protocol is used to assess if a compound induces apoptosis by detecting the characteristic ladder pattern of fragmented DNA.

  • Cell Harvesting and Lysis:

    • PC-12 cells are harvested by scraping and centrifuged at 250 x g for 10 minutes at 4°C.

    • The cell pellet is resuspended in 0.1 mL of hypotonic lysing buffer (10 mM Tris, pH 7.4; 10 mM EDTA, pH 8.0; 0.5% Triton X-100).

    • The suspension is incubated on ice for 10 minutes.

    • The lysate is centrifuged at 13,000 x g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).[2]

  • DNA Purification:

    • The supernatant is treated with RNase A (0.4 µg/mL) for 1 hour at 37°C, followed by Proteinase K (0.4 µg/mL) for 1 hour at 37°C.

    • DNA is precipitated overnight at -20°C by adding 50% isopropanol in 0.5 M NaCl.

    • The precipitated DNA is pelleted by centrifugation at 13,000 x g for 30 minutes at 4°C.[2]

  • Visualization:

    • The DNA pellet is air-dried and resuspended in TE buffer (10 mM Tris, pH 7.4; 1 mM EDTA, pH 8.0).

    • The DNA is separated by electrophoresis on a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

    • The gel is visualized under UV light to observe for a DNA ladder pattern, which is indicative of apoptosis.[2]

G cluster_0 Sample Preparation cluster_1 DNA Purification cluster_2 Analysis harvest Harvest and pellet cells lyse Lyse cells in hypotonic buffer harvest->lyse centrifuge1 Centrifuge to separate fragmented DNA (supernatant) lyse->centrifuge1 digest Treat supernatant with RNase A and Proteinase K centrifuge1->digest precipitate Precipitate DNA with isopropanol and salt digest->precipitate centrifuge2 Centrifuge to pellet DNA precipitate->centrifuge2 resuspend Resuspend DNA pellet in TE buffer centrifuge2->resuspend electrophoresis Run DNA on a 1.5% agarose gel resuspend->electrophoresis visualize Visualize DNA under UV light electrophoresis->visualize

Caption: Workflow for the DNA fragmentation assay.

Conclusion

This compound is a trichothecene mycotoxin of interest primarily due to its role as a direct biosynthetic precursor to the highly toxic Satratoxin G. Structurally, it lacks the macrocyclic ring that confers high toxicity to other related compounds. Experimental evidence strongly indicates that this compound has very low in vitro and in vivo toxicity. While this limits its interest as a bioactive compound for drug development, its detection remains a significant marker for the presence of toxigenic molds like Stachybotrys chartarum. The experimental protocols for its purification and toxicological assessment are well-established and provide a framework for further comparative studies within the trichothecene family. Future research could focus on the specific enzymatic transformations that convert this compound into Satratoxin G, potentially offering targets for inhibiting the formation of more toxic mycotoxins in contaminated environments.

References

The Roridin L2 Biosynthesis Pathway in Stachybotrys: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a fungus commonly known as black mold, is notorious for producing a plethora of mycotoxins, among which the macrocyclic trichothecenes are particularly potent. These complex secondary metabolites, including Roridin L2, are significant contributors to the toxic effects associated with exposure to this mold. This compound itself is a crucial intermediate in the biosynthesis of other highly toxic satratoxins, such as Satratoxin G.[1] Understanding the intricate biosynthetic pathway of this compound is paramount for developing strategies to mitigate toxigenic threats and for exploring the potential pharmacological applications of these bioactive compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Stachybotrys, detailing the genetic machinery, enzymatic transformations, and experimental methodologies used in its study.

This compound Biosynthesis: A Multi-Gene Endeavor

The biosynthesis of this compound in Stachybotrys chartarum is a complex process orchestrated by a series of genes organized into distinct clusters. The primary genetic loci are the core trichothecene (TRI) gene cluster, analogous to those found in other trichothecene-producing fungi like Fusarium, and several satratoxin-specific gene clusters (SC).[2][3][4][5] The chemotype of a Stachybotrys strain, determining whether it produces satratoxins or atranones, is defined by the presence of these specific gene clusters.[2][3]

The biosynthesis commences with the cyclization of the primary metabolite farnesyl pyrophosphate and involves a series of reactions catalyzed by enzymes encoded by the tri and sat genes. These enzymes include a terpene cyclase, cytochrome P450 monooxygenases, polyketide synthases (PKS), acetyltransferases, and regulatory proteins.[2][4]

Key Enzymatic Steps in this compound Biosynthesis

The proposed biosynthetic pathway for this compound involves the following key stages:

  • Trichodiene Synthesis: The pathway is initiated by the enzyme trichodiene synthase, encoded by the tri5 gene, which catalyzes the cyclization of farnesyl pyrophosphate to form the sesquiterpene trichodiene.[6][7] This is the committed step in trichothecene biosynthesis.

  • Oxygenation Steps: A series of oxygenation reactions are then carried out by cytochrome P450 monooxygenases. The tri4 gene product is responsible for introducing hydroxyl groups at specific positions on the trichodiene core, leading to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) scaffold common to all trichothecenes.[8] Further hydroxylations, likely catalyzed by other P450s within the satratoxin clusters, are required to produce the immediate precursors of this compound.

  • Polyketide Side-Chain Formation: A key feature of macrocyclic trichothecenes is the polyketide-derived macrocyclic ring. This is synthesized by polyketide synthases (PKS) encoded by genes within the satratoxin clusters.[2][4]

  • Esterification and Cyclization: The polyketide chain is then attached to the trichothecene core through ester linkages at the C-4 and C-15 positions. This process is mediated by acetyltransferases. Subsequent intramolecular cyclization of this side chain forms the macrocyclic structure characteristic of this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway Proposed Biosynthesis Pathway of this compound in Stachybotrys cluster_trichothecene_core Core Trichothecene Pathway cluster_macrocyclic_formation Macrocyclic Ring Formation FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) Isotrichodiol Isotrichodiol & Intermediates Trichodiene->Isotrichodiol Tri4 (P450 Monooxygenase) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->EPT Spontaneous Cyclization HydroxylatedEPT Hydroxylated EPT Derivatives EPT->HydroxylatedEPT P450 Monooxygenases (Sat genes) Roridin_L2_Precursor Acyclic this compound Precursor HydroxylatedEPT->Roridin_L2_Precursor Acetyltransferases (Sat genes) Polyketide Polyketide Sidechain Polyketide->Roridin_L2_Precursor Roridin_L2 This compound Roridin_L2_Precursor->Roridin_L2 Cyclization

Proposed Biosynthesis Pathway of this compound in Stachybotrys

Quantitative Analysis of this compound Production

The production of this compound and other macrocyclic trichothecenes by S. chartarum is highly dependent on the specific strain and culture conditions, including the growth medium. Below are tables summarizing the quantitative production of this compound and related mycotoxins by different S. chartarum strains on various media.

Table 1: Production of Macrocyclic Trichothecenes by S. chartarum Genotype S Strains on Different Culture Media

MycotoxinStrain SB01a (ng/g)Strain S16St (ng/g)Strain ATCC 34916 (ng/g)Strain IBT 40293 (ng/g)
Roridin E198,956.6120,432.1150,876.598,765.4
Roridin L-2 77.3 54.2 68.9 45.1
Satratoxin F127.089.5112.373.6
Satratoxin G4,520.43,123.73,987.22,610.9
Satratoxin H29,601.420,111.825,432.116,543.8
Verrucarin J202.4145.6187.9122.3

Data extracted from a study analyzing mycotoxin production on potato-dextrose-agar (PDA)[9]. Values represent the mean concentration.

Table 2: Influence of Nitrogen Source on the Production of Macrocyclic Trichothecenes (ng/cm²)

MycotoxinStrainNaNO₃ (25 mg N/L)NH₄NO₃ (25 mg N/L)NH₄Cl (25 mg N/L)
Roridin EATCC 34916~1500~1200~800
IBT 40293~1000~800~500
DSM 114129~1200~900~600
Roridin L-2 ATCC 34916~50 ~40 ~20
IBT 40293~30 ~20 ~10
DSM 114129~40 ~30 ~15
Satratoxin GATCC 34916~400~300~150
IBT 40293~250~180~80
DSM 114129~300~220~100
Satratoxin HATCC 34916~2000~1500~1000
IBT 40293~1200~900~600
DSM 114129~1500~1100~700
Verrucarin JATCC 34916~100~80~40
IBT 40293~60~40~20
DSM 114129~80~60~30
Satratoxin FATCC 34916~70~50~25
IBT 40293~40~30~15
DSM 114129~50~35~20

Approximate values derived from graphical data in a study on a chemically defined medium.[10]

Experimental Protocols

Detailed experimental protocols for the genetic and biochemical characterization of the this compound biosynthesis pathway in Stachybotrys are often specific to the research laboratory. However, this section outlines the general methodologies for key experiments.

Fungal Culture and Mycotoxin Extraction

Stachybotrys chartarum strains are typically cultured on various media to investigate mycotoxin production.

Culture Media:

  • Potato Dextrose Agar (PDA): A common medium that supports robust growth and mycotoxin production.[5]

  • Malt Extract Agar (MEA): Another frequently used medium for fungal cultivation.

  • Chemically Defined Media: Used to study the specific nutritional requirements for mycotoxin biosynthesis.[10]

Extraction Protocol:

  • Fungal mycelium is harvested from solid or liquid cultures.

  • The mycelium is extracted with an organic solvent, typically a mixture of acetonitrile and water or ethyl acetate.[1][10]

  • The extract is then filtered and concentrated under reduced pressure.

  • Further purification can be achieved using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other mycotoxins.[9][11][12]

General LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple reaction monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each analyte.

Gene Knockout using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for targeted gene disruption in filamentous fungi, including Stachybotrys, to elucidate gene function.[13]

General Workflow:

  • Guide RNA (gRNA) Design: One or more gRNAs are designed to target the gene of interest.

  • Vector Construction: The gRNA and Cas9 nuclease expression cassettes are cloned into a suitable vector.

  • Transformation: The CRISPR-Cas9 construct is introduced into Stachybotrys protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

  • Mutant Screening: Transformants are screened by PCR and sequencing to identify successful gene knockouts.

The following diagram illustrates a general workflow for gene knockout experiments.

Gene Knockout Workflow General Workflow for Gene Knockout in Stachybotrys Target_Gene Identify Target Gene (e.g., sat gene) gRNA_Design Design Guide RNAs (gRNAs) Target_Gene->gRNA_Design Vector_Construction Construct CRISPR-Cas9 Vector gRNA_Design->Vector_Construction Transformation Transform Protoplasts with Vector Vector_Construction->Transformation Protoplast_Preparation Prepare Stachybotrys Protoplasts Protoplast_Preparation->Transformation Regeneration Regenerate Fungal Colonies Transformation->Regeneration Screening Screen Transformants (PCR & Sequencing) Regeneration->Screening Phenotypic_Analysis Analyze Phenotype of Knockout Mutant Screening->Phenotypic_Analysis

General Workflow for Gene Knockout in Stachybotrys
Heterologous Expression and Enzyme Assays

To characterize the function of individual enzymes in the this compound pathway, their corresponding genes can be expressed in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans.[14]

Expression and Purification:

  • The gene of interest is cloned into an appropriate expression vector.

  • The vector is transformed into the heterologous host.

  • The recombinant protein is overexpressed and then purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Enzyme Assays:

  • The purified enzyme is incubated with its putative substrate under optimized conditions (pH, temperature, cofactors).

  • The reaction products are analyzed by methods such as HPLC, GC-MS, or LC-MS/MS to determine the enzyme's activity and substrate specificity. For example, a cytochrome P450 monooxygenase assay would involve incubating the purified enzyme with a trichothecene intermediate and NADPH-cytochrome P450 reductase, followed by analysis of the hydroxylated product.[15]

Conclusion

The biosynthesis of this compound in Stachybotrys chartarum is a sophisticated process involving a dedicated set of genes and enzymes. This technical guide has provided a comprehensive overview of the current understanding of this pathway, from the genetic blueprint to the final chemical transformations. The presented quantitative data highlights the variability in mycotoxin production, while the outlined experimental protocols offer a roadmap for further investigation. A deeper understanding of this pathway is crucial for developing effective strategies to control the growth of this toxigenic fungus and for harnessing the potential of its bioactive metabolites for therapeutic purposes. Future research, particularly in the detailed biochemical characterization of the pathway enzymes, will undoubtedly uncover new insights into the fascinating world of fungal secondary metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Roridin L2

Abstract

This compound is a macrocyclic trichothecene mycotoxin and a biosynthetic precursor to the potent toxin, Satratoxin G.[1][2][3] Unlike many of its structural analogs, this compound has consistently demonstrated a significant lack of toxicity in various in vitro and in vivo models.[1][2][4] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, which is primarily characterized by its inability to induce the cellular responses typical of other macrocyclic trichothecenes. We will explore the structural basis for this inactivity, present comparative toxicological data, detail relevant experimental protocols, and visualize the key concepts through signaling and workflow diagrams. For researchers in toxicology and drug development, understanding the structure-activity relationships that render this compound non-toxic is as crucial as understanding the mechanisms of its toxic counterparts.

Introduction to Macrocyclic Trichothecenes and this compound

Macrocyclic trichothecenes are a class of mycotoxins produced by various fungi, such as Stachybotrys chartarum.[1][5] They are potent inhibitors of eukaryotic protein synthesis, which they achieve by binding to the 60S ribosomal subunit and disrupting the function of peptidyl transferase.[5][6] This primary action triggers a cascade of downstream effects known as the "ribotoxic stress response," leading to the activation of stress-activated protein kinases (SAPKs), induction of apoptosis, and inflammatory gene expression.[7]

This compound is structurally distinct from highly toxic trichothecenes like Satratoxin G (SG) in one critical aspect: it lacks the intact macrocyclic ring that links the C-4 and C-15 positions of the trichothecene core.[1] Instead, this compound possesses an extended carbon chain at the C-4 position.[1] This structural difference is widely hypothesized to be the reason for its dramatically reduced biological activity, as the macrocyclic ring is believed to be essential for high-affinity binding to the ribosome and/or for efficient diffusion across the cell membrane.[1][3]

Comparative Toxicology of this compound and Satratoxin G

Extensive comparative studies have been conducted to evaluate the relative toxicity of this compound and its successor in the biosynthetic pathway, Satratoxin G. The data consistently show that while SG is cytotoxic at nanomolar concentrations, this compound remains non-toxic at concentrations up to 1000 ng/mL.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound vs. Satratoxin G in PC-12 Neuronal Cells

CompoundConcentration Range TestedObservationCitation
This compound Up to 1000 ng/mLNot toxic[1][4]
Satratoxin G 10 - 25 ng/mLSignificant decrease in cell viability[1][4]

Table 2: In Vitro Apoptosis Induction in PC-12 Neuronal Cells (48-hour exposure)

CompoundConcentration Range TestedApoptosis InductionMethod(s)Citation
This compound 1 - 1000 ng/mLNo effectFlow Cytometry, DNA Fragmentation Assay[1][4]
Satratoxin G 10 - 25 ng/mLApoptosis inducedFlow Cytometry, DNA Fragmentation Assay[1][4]

Table 3: In Vivo Neurotoxicity in B6C3F1 Mice (Intranasal Exposure)

CompoundDoseObservationCitation
This compound 100 µg/kg body weightNo toxicity observed[4]
Satratoxin G 100 µg/kg body weightMarked olfactory sensory neuron apoptosis and atrophy of the olfactory epithelium[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Satratoxin G.

Isolation and Purification of this compound and Satratoxin G from Stachybotrys chartarum
  • Culture: S. chartarum is cultured on a substrate such as rice in Fernbach flasks for 4 to 6 weeks to allow for maximal toxin production.[1][4]

  • Extraction: The culture is extracted with a solvent like acetonitrile. The extract is then dried.[1][4]

  • Initial Chromatography: The dried extract is redissolved in dichloromethane and subjected to Michel-Miller silica gel chromatography. A stepwise gradient of acetonitrile in dichloromethane is used for elution, with Satratoxin G and this compound typically eluting in the 30% and 40% acetonitrile fractions, respectively.[1][4]

  • Final Purification: The separated fractions are further purified using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.[1][4]

  • Purity Confirmation: The purity of the isolated compounds is confirmed by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[1][4]

In Vitro Cytotoxicity Assessment (Alamar Blue Assay)
  • Cell Culture: PC-12 neuronal cells are grown in collagen-coated 96-well plates in F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum.[1]

  • Treatment: Cells are incubated with various concentrations of this compound or Satratoxin G for a specified period (e.g., 48 hours).[1]

  • Assay: Alamar Blue solution is added to each well, and the plates are incubated for 6 hours at 37°C.[1]

  • Measurement: Absorbance is measured at 570 nm and 600 nm using a microplate reader. Cell viability is calculated as a percentage of the response in control (vehicle-treated) cultures.[1]

Apoptosis Detection
  • Cell Preparation: PC-12 cells are cultured and treated with the test compounds as described above.

  • Staining: Cells are stained with propidium iodide (PI).[1]

  • Analysis: Cell cycle distribution is measured using a flow cytometer. Cells in the DNA histogram with hypofluorescent DNA (sub-G1 peak) are designated as apoptotic. Data is typically collected for 5,000 cells per sample.[1]

  • Cell Lysis: Following treatment, PC-12 cells are lysed to release cellular contents, including DNA.

  • DNA Extraction: DNA is extracted from the cell lysates.

  • Electrophoresis: The extracted DNA is run on an agarose gel.

  • Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Toxic Macrocyclic Trichothecenes

general_trichothecene_pathway cluster_cell Eukaryotic Cell Toxin Toxic Macrocyclic Trichothecene (e.g., SG) Ribosome 60S Ribosome Toxin->Ribosome Binds ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress Triggers SAPK SAPK Activation (e.g., p38, JNK) RibotoxicStress->SAPK Apoptosis Apoptosis SAPK->Apoptosis Inflammation Inflammatory Gene Expression SAPK->Inflammation

Caption: Generalized signaling pathway for toxic macrocyclic trichothecenes.

Structure-Activity Relationship of this compound vs. Satratoxin G

structure_activity cluster_SG Satratoxin G (SG) cluster_RL2 This compound (RL2) SG_Structure Intact Macrocyclic Ring (C4-C15 Linkage) SG_Binding High-Affinity Ribosome Binding SG_Structure->SG_Binding SG_Toxicity High Toxicity SG_Binding->SG_Toxicity RL2_Structure Open Macrocyclic Ring (Extended C4 Chain) RL2_Binding Impaired Ribosome Binding RL2_Structure->RL2_Binding RL2_Toxicity Low/No Toxicity RL2_Binding->RL2_Toxicity

Caption: Hypothesized structure-activity relationship of this compound vs. Satratoxin G.

Experimental Workflow for Comparative Cytotoxicity

experimental_workflow cluster_assays Assess Cellular Effects start Start: Culture PC-12 Cells treatment Treat cells with: 1. Vehicle Control 2. This compound (various conc.) 3. Satratoxin G (various conc.) start->treatment incubation Incubate for 48 hours treatment->incubation viability Cell Viability Assay (Alamar Blue) incubation->viability apoptosis Apoptosis Assays (Flow Cytometry, DNA Ladder) incubation->apoptosis analysis Data Analysis and Comparison viability->analysis apoptosis->analysis conclusion Conclusion: RL2 is non-toxic at tested conc. SG is cytotoxic analysis->conclusion

Caption: Workflow for comparing the in vitro cytotoxicity of this compound and Satratoxin G.

Conclusion

The mechanism of action of this compound is best defined by its lack of significant biological activity, which stands in stark contrast to other macrocyclic trichothecenes. All available evidence points to its open macrocyclic ring structure as the key determinant for its inability to effectively bind to the ribosome and inhibit protein synthesis. Consequently, this compound does not trigger the ribotoxic stress response, apoptosis, or other cytotoxic effects observed with compounds like Satratoxin G. While its presence in environmental samples may be an indicator of mold growth, this compound itself appears to have little potential to adversely impact health.[1][2] This understanding of a "mechanism of inaction" is vital for structure-activity relationship studies and for the risk assessment of mycotoxins. Future research could focus on computational docking studies to further elucidate the precise molecular interactions—or lack thereof—between this compound and the ribosomal peptidyl transferase center.

References

Roridin L2: A Technical Guide to its Discovery, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, a species commonly associated with water-damaged buildings. As a biosynthetic precursor to the more potent Satratoxin G, the discovery and characterization of this compound have been integral to understanding the toxigenic potential of this mold. This technical guide provides an in-depth overview of the historical context of this compound's discovery, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. Notably, in contrast to other macrocyclic trichothecenes, this compound has demonstrated markedly low to negligible toxicity in various experimental models. This document aims to serve as a comprehensive resource for researchers in mycotoxicology, natural product chemistry, and drug development.

Introduction and Historical Context

The study of mycotoxins produced by Stachybotrys chartarum (also known as Stachybotrys atra) gained significant traction due to the fungus's association with "sick building syndrome" and various toxicoses in animals and humans. This led to intensive investigation into the array of secondary metabolites produced by this mold. The roridins, a family of macrocyclic trichothecenes, were identified as key bioactive compounds.

While the broader family of roridins has been known for some time, this compound was characterized as a significant metabolite of S. chartarum. It is classified as a Type D trichothecene, distinguished by a macrocyclic ester bridge linking C-4 and C-15 of the core sesquiterpenoid structure. Research led by Bruce B. Jarvis and his collaborators has been pivotal in the isolation and characterization of numerous Stachybotrys toxins, including this compound.[1] It is now understood to be a direct biosynthetic precursor to Satratoxin G, a much more toxic compound.[2] The key structural difference is the open macrocycle in this compound compared to the closed ring in Satratoxin G.

The presence of this compound in environmental samples is often indicative of contamination with a toxigenic strain of S. chartarum.[2]

Physicochemical and Spectroscopic Data

Detailed characterization of this compound has been achieved through a combination of chromatographic and spectroscopic techniques.

PropertyValueReference
Molecular FormulaC29H36O9
Molecular Weight528.59 g/mol
CAS NumberNot available
AppearanceWhite solid
Key MS Fragments (m/z)[M+NH4]+ at 548.2855[1]

Note: Detailed NMR data for this compound has been reported in the literature and is crucial for its unambiguous identification. Researchers are directed to publications by Lee et al. (2024) for recent characterization data, which was compared against established literature values.

Biological Activity and Toxicity

A significant body of research has focused on the comparative toxicity of this compound and its cyclized counterpart, Satratoxin G. The consistent finding is that this compound exhibits substantially lower, and often negligible, toxicity.

In Vitro Cytotoxicity

Studies using PC-12 neuronal cells have shown that while Satratoxin G induces apoptosis at concentrations as low as 10-25 ng/mL, this compound is not toxic at concentrations up to 1000 ng/mL.[2][3] This lack of activity is attributed to the open macrocyclic ring, which is believed to be critical for the high toxicity of other macrocyclic trichothecenes.[2]

CompoundCell LineConcentrationEffectReference
This compoundPC-12 neuronal cellsUp to 1000 ng/mLNo significant decrease in viability[2][3]
Satratoxin GPC-12 neuronal cells10-25 ng/mLSignificant decrease in viability, apoptosis[2][3]
In Vivo Neurotoxicity

In vivo studies in mice have corroborated the in vitro findings. Intranasal exposure of mice to Satratoxin G (100 µg/kg body weight) resulted in significant apoptosis of olfactory sensory neurons and atrophy of the olfactory epithelium. In contrast, this compound administered at the same dose showed no toxic effects.[2][3]

CompoundAnimal ModelDoseEffectReference
This compoundMice (female B6C3F1)100 µg/kg bw (intranasal)No observed toxicity[2][3]
Satratoxin GMice (female B6C3F1)100 µg/kg bw (intranasal)Marked olfactory sensory neuron apoptosis and atrophy[2][3]

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the production, extraction, and purification of this compound.

Fungal Culture and Toxin Production
  • Strain: Stachybotrys chartarum (e.g., strain 29-58-17 NIOSH).

  • Culture Medium: Autoclaved rice is a commonly used solid substrate. 250 g of rice is soaked in 250 mL of distilled water in a 2.8 L Fernbach flask and autoclaved twice.

  • Inoculation: Inoculate the cooled, sterile rice with a spore suspension of S. chartarum (e.g., 5 x 105 spores per flask).

  • Incubation: Incubate the cultures in the dark at 25°C for 4 to 6 weeks. Shake the flasks daily to ensure even growth and toxin production.[4]

Extraction and Purification
  • Extraction: Extract the moldy rice culture with acetonitrile. Dry the extract.

  • Initial Cleanup: Dissolve the dried extract in dichloromethane.

  • Silica Gel Chromatography: Subject the dichloromethane solution to Michel-Miller silica gel chromatography. Elute with a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 40% acetonitrile fraction, while Satratoxin G elutes in the 30% fraction.[2][3]

  • Reversed-Phase HPLC: Further purify the this compound-containing fraction using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.[2][3]

  • Purity Confirmation: Confirm the purity of the isolated this compound by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[2][3]

Visualizations

Biosynthetic Relationship of this compound

RoridinL2_Biosynthesis Trichothecene Core Trichothecene Core This compound (Open Macrocycle) This compound (Open Macrocycle) Trichothecene Core->this compound (Open Macrocycle) Biosynthesis Steps Satratoxin G (Closed Macrocycle) Satratoxin G (Closed Macrocycle) This compound (Open Macrocycle)->Satratoxin G (Closed Macrocycle) Cyclization

Caption: Biosynthetic pathway from the trichothecene core to this compound and its subsequent cyclization to Satratoxin G.

Experimental Workflow for this compound Isolation

RoridinL2_Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis S. chartarum Culture on Rice S. chartarum Culture on Rice Acetonitrile Extraction Acetonitrile Extraction S. chartarum Culture on Rice->Acetonitrile Extraction Dichloromethane Dissolution Dichloromethane Dissolution Acetonitrile Extraction->Dichloromethane Dissolution Silica Gel Chromatography Silica Gel Chromatography Dichloromethane Dissolution->Silica Gel Chromatography Reversed-Phase HPLC Reversed-Phase HPLC Silica Gel Chromatography->Reversed-Phase HPLC 40% ACN Fraction Mass Spectrometry Mass Spectrometry Reversed-Phase HPLC->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Reversed-Phase HPLC->NMR Spectroscopy

Caption: Workflow for the isolation and characterization of this compound from Stachybotrys chartarum cultures.

Conclusion

This compound is a key metabolite in the biosynthetic pathway of macrocyclic trichothecenes in Stachybotrys chartarum. Its discovery and subsequent toxicological evaluation have been crucial in refining our understanding of the structure-activity relationships within this class of mycotoxins. The finding that this compound possesses significantly lower toxicity than its cyclized product, Satratoxin G, underscores the critical role of the macrocyclic ring in mediating the potent biological effects of these compounds. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community engaged in the study of mycotoxins and the development of novel therapeutics. Further research into the specific enzymatic machinery responsible for the cyclization of this compound could offer new avenues for mitigating the production of highly toxic satratoxins in contaminated environments.

References

The Biological Activity of Roridin L2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of Roridin L2, a macrocyclic trichothecene mycotoxin. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action and potential toxicological relevance of this fungal metabolite. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the primary signaling pathways associated with trichothecene toxicity.

Executive Summary

This compound is a member of the trichothecene family of mycotoxins, which are known inhibitors of eukaryotic protein synthesis.[1] As a biosynthetic precursor to the more potent Satratoxin G, this compound's biological activity has been a subject of scientific inquiry.[2] Extensive comparative studies have demonstrated that this compound exhibits significantly lower, and in some cases negligible, toxicity compared to its more complex macrocyclic counterparts.[2] This guide will explore the nuanced biological profile of this compound, providing a foundational understanding for future research and development.

Comparative Cytotoxicity and Neurotoxicity

Quantitative analysis reveals a stark contrast in the toxicological profiles of this compound and Satratoxin G. In vitro and in vivo studies consistently show that this compound has a significantly lower potency.

In Vitro Cytotoxicity in PC-12 Neuronal Cells

The cytotoxicity of this compound was assessed in the PC-12 neuronal cell line. Cell viability was measured following a 48-hour incubation period with varying concentrations of the mycotoxin. The results indicate that this compound is not toxic at concentrations up to 1000 ng/ml.[2] In contrast, Satratoxin G induced a significant decrease in cell viability at concentrations as low as 10 to 25 ng/ml.[2]

MycotoxinConcentration (ng/ml)Cell Viability (% of Control)Apoptosis Induction
This compound 1 - 1000No significant decreaseNot observed
Satratoxin G 10 - 25Significant decreaseObserved
In Vivo Neurotoxicity in a Murine Model

To assess in vivo effects, female B6C3F1 mice were exposed to this compound and Satratoxin G via intranasal administration. This compound did not exhibit any discernible toxicity at a dose of 100 µg/kg body weight.[2] Conversely, the same dose of Satratoxin G led to marked apoptosis of olfactory sensory neurons and subsequent atrophy of the olfactory epithelium.[2]

MycotoxinDose (µg/kg bw)Outcome
This compound 100No observed toxicity
Satratoxin G 100Marked olfactory sensory neuron apoptosis and epithelial atrophy

General Mechanism of Action of Trichothecenes

While this compound itself shows low biological activity, it belongs to the trichothecene class of mycotoxins, which share a general mechanism of action centered on the inhibition of protein synthesis.[1] This inhibition is the primary mode of toxic action for this class of compounds.[3]

Trichothecenes bind to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center.[3] This interaction disrupts the normal function of the ribosome, leading to an inhibition of protein synthesis at various stages:

  • Initiation: Some trichothecenes can prevent the proper assembly of the ribosomal subunits or the binding of the initial tRNA to the start codon.[1]

  • Elongation: Others interfere with the peptidyl transferase activity, which is crucial for the formation of peptide bonds and the extension of the polypeptide chain.[1][4]

  • Termination: The final step of protein synthesis, which involves the release of the completed polypeptide chain, can also be inhibited.[1][4]

The specific impact on initiation, elongation, or termination can depend on the chemical structure of the individual trichothecene.[4]

Cellular Signaling Pathways Affected by Trichothecenes

The inhibition of protein synthesis by trichothecenes triggers a cellular stress response known as the ribotoxic stress response .[5] This response leads to the activation of several downstream signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs).[5] Although this compound's capacity to induce these pathways is likely minimal due to its low toxicity, understanding these pathways is crucial for contextualizing its biological potential and for comparative studies with other trichothecenes.

Trichothecene_Signaling Roridin_L2 This compound Ribosome 60S Ribosome Roridin_L2->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress ER_Stress Endoplasmic Reticulum Stress Protein_Synthesis_Inhibition->ER_Stress MAP3Ks MAP3Ks Ribotoxic_Stress->MAP3Ks p38 p38 MAP3Ks->p38 JNK JNK MAP3Ks->JNK ERK ERK MAP3Ks->ERK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation ERK->Inflammation Modulates ER_Stress->Apoptosis

Caption: Generalized signaling pathway for trichothecene mycotoxins.

Ribotoxic Stress Response and MAPK Activation

The binding of trichothecenes to the ribosome is sensed by cellular machinery, leading to the activation of upstream kinases, including MAP3Ks.[6] These, in turn, phosphorylate and activate downstream MAPKs such as p38 and c-Jun N-terminal kinase (JNK).[5] The activation of these pathways can lead to a variety of cellular outcomes, including apoptosis and the expression of pro-inflammatory cytokines.[5] The extracellular signal-regulated kinase (ERK) pathway can also be activated, often playing a modulatory role in the cellular response.[7]

Endoplasmic Reticulum (ER) Stress

Inhibition of protein synthesis can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[8] This activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis.[8] However, prolonged or severe ER stress can trigger apoptotic cell death.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative toxicological studies of this compound.

Experimental_Workflow start Start: Cell Culture (PC-12 cells) treatment Treatment with this compound or Satratoxin G (48h) start->treatment cytotoxicity_assay Cytotoxicity Assessment (Alamar Blue Assay) treatment->cytotoxicity_assay apoptosis_detection Apoptosis Detection treatment->apoptosis_detection end End: Data Analysis cytotoxicity_assay->end flow_cytometry Flow Cytometry (Propidium Iodide Staining) apoptosis_detection->flow_cytometry Quantitative dna_fragmentation DNA Fragmentation Assay (Agarose Gel Electrophoresis) apoptosis_detection->dna_fragmentation Qualitative flow_cytometry->end dna_fragmentation->end

Caption: Workflow for in vitro toxicological assessment of this compound.

Cell Culture and Treatment

PC-12 cells are maintained in F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum, at 37°C in a 6% CO2 atmosphere.[2] For experiments, cells are seeded in 96-well plates. This compound and Satratoxin G are dissolved in a suitable vehicle (e.g., pyrogen-free water) and added to the cell cultures at various concentrations.[2] The cells are then incubated for a 48-hour period.[2]

Alamar Blue Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of the cells.

  • Reagent Preparation: Prepare the Alamar Blue reagent according to the manufacturer's instructions.[3]

  • Addition of Reagent: Following the 48-hour treatment period, add Alamar Blue solution to each well of the 96-well plate, typically at 10% of the culture volume.[3]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[3]

  • Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader. For fluorescence, use an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[3] For absorbance, measure at 570 nm with a reference wavelength of 600 nm.[3]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Flow Cytometry for Apoptosis Detection (Propidium Iodide Staining)

This method quantifies apoptotic cells by measuring the sub-G1 peak in the cell cycle distribution, which represents cells with fragmented DNA.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[2]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.[10]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase.[10] Incubate at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and detect the fluorescence at approximately 615-645 nm.[2]

  • Data Analysis: Gate on the cell population to exclude debris and doublets. The percentage of cells in the sub-G1 phase is quantified as the apoptotic population.[2]

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This qualitative assay visualizes the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

  • Cell Lysis: Harvest the treated cells and resuspend them in a hypotonic lysis buffer (e.g., 10 mM Tris, 10 mM EDTA, 0.5% Triton X-100).[2]

  • DNA Extraction: Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). Precipitate the DNA from the supernatant using isopropanol or ethanol.[11]

  • DNA Quantification and Loading: Resuspend the DNA pellet in TE buffer. Mix an aliquot of the DNA with loading buffer and load it onto a 1-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).[11]

  • Electrophoresis: Run the gel in TBE buffer until the dye front has migrated an adequate distance.[11]

  • Visualization: Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.[1]

Conclusion

This compound, a biosynthetic precursor to more complex macrocyclic trichothecenes, demonstrates minimal to no biological activity in the cytotoxic and neurotoxic assays conducted to date. Its primary significance in a toxicological context may be as an indicator of the potential presence of more potent mycotoxins, such as Satratoxin G. For drug development professionals, the lack of intrinsic toxicity of the this compound scaffold, in contrast to other trichothecenes, may offer insights into the structure-activity relationships that govern the toxicity of this class of compounds. Further research into its potential interactions with cellular targets, even if weak, could provide a more complete understanding of the broader family of trichothecene mycotoxins.

References

An In-Depth Technical Guide to the Protein Synthesis Inhibition Mechanism of Roridin L2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roridin L2, a macrocyclic trichothecene mycotoxin, is a biosynthetic precursor to the highly toxic Satratoxin G. While trichothecenes are generally known as potent inhibitors of eukaryotic protein synthesis, extensive research indicates that this compound itself possesses little to no toxicity and, consequently, is not a significant inhibitor of protein synthesis.[1][2][3][4] This guide delves into the core reasons for this lack of activity, drawing comparisons with its potent counterpart, Satratoxin G, to elucidate the structural requirements for protein synthesis inhibition by this class of compounds. The primary inhibitory mechanism of toxic trichothecenes involves their binding to the peptidyl transferase center (PTC) of the 60S ribosomal subunit, thereby interfering with the elongation step of translation. The structural integrity of the macrocyclic ring, which is incomplete in this compound, is critical for this interaction.[1]

Introduction to this compound and the Trichothecene Family

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi, including Stachybotrys chartarum. They are known for their potent cytotoxicity, which is primarily attributed to their ability to inhibit protein synthesis in eukaryotic cells.[5] These mycotoxins are classified into different types based on their chemical structure, with the macrocyclic trichothecenes, such as Satratoxin G, being among the most toxic.[5]

This compound is a direct biosynthetic precursor to Satratoxin G.[1] A key structural feature distinguishes this compound from Satratoxin G: this compound lacks the complete macrocyclic ester linkage between the C4 and C15 positions of the trichothecene core, possessing instead an extended carbon chain at C4.[1] This seemingly minor structural difference has profound implications for its biological activity.

The General Mechanism of Protein Synthesis Inhibition by Trichothecenes

Toxic trichothecenes exert their effect by targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. The primary site of action is the peptidyl transferase center (PTC) on the 60S ribosomal subunit.[5][6] By binding to the PTC, these mycotoxins can interfere with different stages of translation:

  • Initiation: Some trichothecenes can prevent the proper assembly of the ribosomal subunits or the binding of the initiator tRNA.

  • Elongation: This is the most common mode of inhibition. Trichothecenes can block the activity of peptidyl transferase, the enzyme that catalyzes the formation of peptide bonds between amino acids. This stalls the growing polypeptide chain.

  • Termination: Some trichothecenes can also interfere with the release of the completed polypeptide chain from the ribosome.

The specific stage of translation that is inhibited can depend on the structure of the individual trichothecene.

This compound: A Non-Inhibitor of Protein Synthesis

Contrary to the general trend observed for trichothecenes, multiple studies have demonstrated that this compound is essentially non-toxic.[1][2][3][4] This lack of toxicity strongly suggests that it does not effectively inhibit protein synthesis.

Comparative Cytotoxicity Data

Studies comparing the cytotoxicity of this compound and Satratoxin G have shown a stark difference in their potency. While Satratoxin G is cytotoxic at nanomolar concentrations, this compound shows no significant toxicity even at micromolar concentrations.[1][2]

CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compound PC-12Viability (Alamar Blue)> 1000 ng/mL (> 1.9 µM)[1]
Satratoxin G PC-12Viability (Alamar Blue)10 - 25 ng/mL (18 - 45 nM)[1]
T-2 Toxin PK15Cytotoxicity (MTT)9.14 ng/mL (19.6 nM)
DON PK15Cytotoxicity (MTT)1470 ng/mL (5.0 µM)

Note: IC50 is the half-maximal inhibitory concentration. The data for T-2 Toxin and DON are provided for a broader comparison within the trichothecene family.

The Critical Role of the Macrocyclic Ring

The prevailing hypothesis for the non-toxicity of this compound is its incomplete macrocyclic ring.[1] It is believed that the rigid, cyclic structure of potent macrocyclic trichothecenes is essential for high-affinity binding to the ribosomal PTC. The extended, more flexible side chain of this compound likely prevents it from adopting the correct conformation to fit into the binding pocket on the ribosome. This structural difference is thought to be the primary reason for its inability to inhibit protein synthesis.

Experimental Protocols for Assessing Protein Synthesis Inhibition

While no specific protocols for this compound are available due to its lack of activity, the following are standard methods used to evaluate the effects of other trichothecenes on protein synthesis.

In Vitro Translation Assay

This assay directly measures the synthesis of a reporter protein in a cell-free system, such as a rabbit reticulocyte lysate.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is incubated with a template mRNA (e.g., luciferase mRNA) and the test compound. The amount of newly synthesized protein is then quantified, typically by measuring the activity of the reporter protein (e.g., luminescence for luciferase) or by incorporating radiolabeled amino acids.

General Protocol:

  • Prepare a master mix: Combine rabbit reticulocyte lysate, an amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine), and an energy-regenerating system.

  • Add the inhibitor: Add various concentrations of the test compound (e.g., Satratoxin G) or the vehicle control to the master mix.

  • Initiate translation: Add the reporter mRNA to start the reaction.

  • Incubate: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

  • Quantify protein synthesis:

    • For a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.

    • For radiolabeling, precipitate the proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct interaction of a compound with the ribosome.

Principle: This technique relies on the ability of ribosomes to be retained on a nitrocellulose filter, while small molecules like the test compound will pass through unless they are bound to the ribosomes.

General Protocol:

  • Prepare ribosomes: Isolate purified eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast).

  • Radiolabel the inhibitor: Synthesize a radiolabeled version of the test compound (e.g., ³H-Satratoxin G).

  • Binding reaction: Incubate a constant amount of ribosomes with increasing concentrations of the radiolabeled inhibitor in a suitable binding buffer.

  • Filtration: Pass the binding reaction mixture through a nitrocellulose filter under vacuum.

  • Washing: Wash the filter to remove any unbound inhibitor.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data analysis: Plot the amount of bound inhibitor as a function of its concentration to determine the binding affinity (Kd).

Signaling Pathways and Downstream Effects

The inhibition of protein synthesis by toxic trichothecenes is a significant cellular stressor that can trigger various signaling pathways, a phenomenon known as the "ribotoxic stress response." Key pathways affected include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Trichothecenes are known to activate all three major MAPK pathways: ERK, JNK, and p38. This activation can lead to the expression of pro-inflammatory cytokines and can also contribute to apoptosis.

  • NF-κB Pathway: The activation of the NF-κB transcription factor is another common response to trichothecene exposure, leading to the upregulation of inflammatory genes.

  • Apoptosis: Ultimately, the profound disruption of cellular homeostasis caused by protein synthesis inhibition often leads to programmed cell death, or apoptosis.

Given that this compound does not appear to inhibit protein synthesis, it is unlikely to induce a significant ribotoxic stress response or activate these downstream signaling pathways. Indeed, studies have shown that unlike Satratoxin G, this compound does not induce apoptosis.[1][2]

Visualizations

Roridin_L2_vs_Satratoxin_G_Structure cluster_RoridinL2 This compound Structure cluster_SatratoxinG Satratoxin G Structure Roridin_Core Trichothecene Core Roridin_Sidechain Open C4 Side Chain (Flexible) Roridin_Core->Roridin_Sidechain at C4 SG_Core Trichothecene Core SG_Ring Macrocyclic Ring (Rigid) SG_Core->SG_Ring C4-C15 Linkage

Figure 1. Structural Comparison of this compound and Satratoxin G.

Protein_Synthesis_Inhibition_Mechanism cluster_ribosome Eukaryotic Ribosome cluster_inhibitors Trichothecenes 60S_Subunit 60S Subunit 40S_Subunit 40S Subunit PTC Peptidyl Transferase Center (PTC) (on 60S) Protein_Synthesis_Elongation Translation Elongation Satratoxin_G Satratoxin G (Potent Inhibitor) Satratoxin_G->PTC Binds with High Affinity Satratoxin_G->Protein_Synthesis_Elongation Inhibits Roridin_L2 This compound (Non-Inhibitor) Roridin_L2->PTC Weak or No Binding Experimental_Workflow_In_Vitro_Translation A Prepare Cell-Free Lysate (e.g., Rabbit Reticulocyte) B Add Master Mix (Amino Acids, Energy Source) A->B C Aliquot into Test Tubes B->C D Add Test Compound (this compound or Control) C->D E Add Reporter mRNA (e.g., Luciferase) D->E F Incubate at 30°C E->F G Measure Reporter Activity (Luminescence) F->G H Analyze Data (Calculate % Inhibition) G->H

References

Unveiling the Fungal Origins of Roridin L2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Roridin L2, a significant trichothecene mycotoxin. Primarily targeting researchers, scientists, and drug development professionals, this document delves into the fungal producers of this compound, offering quantitative data on its production, detailed experimental protocols for its isolation and analysis, and a visual representation of the isolation workflow.

Executive Summary

This compound is a naturally occurring sesquiterpenoid metabolite belonging to the trichothecene family of mycotoxins. These compounds are known for their biological activities, making them of interest to the scientific and pharmaceutical communities. This guide consolidates current knowledge on the primary fungal sources of this compound, namely the mold Stachybotrys chartarum and the poisonous mushroom Podostroma cornu-damae. We present a comparative analysis of this compound yields from these sources, detailed methodologies for its extraction and purification, and analytical techniques for its characterization and quantification.

Natural Sources and Quantitative Production

This compound is predominantly produced by certain species of fungi. The most well-documented producers are the black mold Stachybotrys chartarum, often found in water-damaged buildings, and the toxic mushroom Podostroma cornu-damae.[1][2] The production of this compound can be influenced by various factors, including the fungal strain, substrate, and growth conditions.

Fungal SourceStrain/ConditionReported Yield/Concentration of this compoundReference
Stachybotrys chartarumATCC 34916 (grown on AMM with NaNO₃)Concentrations vary significantly with nitrogen source and concentration.[3]
Stachybotrys chartarumIBT 40293 (grown on AMM with NaNO₃)Concentrations vary significantly with nitrogen source and concentration.[3]
Stachybotrys chartarumDSM 114129 (grown on AMM with NaNO₃)Concentrations vary significantly with nitrogen source and concentration.[3]
Podostroma cornu-damaeMethanol Extract of Plate CulturesThis compound is one of eight macrocyclic trichothecenes isolated, which in total constitute 0.28% of the methanol extract.[2]

Experimental Protocols

Isolation of this compound from Stachybotrys chartarum

A well-established method for the isolation of this compound from S. chartarum involves a multi-step process beginning with fungal culture, followed by extraction and chromatographic purification.[4]

1. Fungal Culture:

  • Stachybotrys chartarum (e.g., strain 29-58-17 NIOSH) is cultured on a suitable substrate, such as rice, in Fernbach flasks.[4]

  • Cultures are typically incubated for 4 to 6 weeks to allow for sufficient mycotoxin production.[4]

2. Extraction:

  • The fungal culture is extracted with a polar solvent, typically acetonitrile.[4]

  • The resulting extract is then dried to remove the solvent.[4]

3. Chromatographic Purification:

  • Step 1: Silica Gel Chromatography: The dried extract is redissolved in a non-polar solvent like dichloromethane and subjected to Michel-Miller silica gel chromatography. A stepwise gradient of acetonitrile in dichloromethane is used for elution, with this compound typically eluting in the 40% acetonitrile fraction.[4]

  • Step 2: Reverse-Phase Liquid Chromatography: Further purification is achieved using C18 semi-preparative reverse-phase liquid chromatography (RP-HPLC) with an acetonitrile-water gradient.[4]

4. Purity Confirmation:

  • The purity of the isolated this compound is confirmed using techniques such as electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[4]

Isolation of this compound from Podostroma cornu-damae

The isolation of this compound from the toxic mushroom P. cornu-damae follows a protocol guided by liquid chromatography/mass spectrometry (LC/MS).[2]

1. Fungal Culture and Extraction:

  • Podostroma cornu-damae is cultivated on potato dextrose agar (PDA) plates.[2]

  • The fungal biomass is extracted with methanol to obtain a crude extract.[2]

2. LC/MS-Guided Separation and Purification:

  • The methanol extract is subjected to successive separation and purification processes.

  • Liquid chromatography/mass spectrometry (LC/MS) is utilized to guide the isolation, allowing for the targeted fractionation of compounds based on their mass-to-charge ratio.

3. Structural Identification:

  • The structure of the isolated this compound is confirmed through extensive interpretation of nuclear magnetic resonance (NMR) spectroscopic data and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data.[2]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal source.

Roridin_L2_Isolation_Workflow Culture Fungal Culture (e.g., S. chartarum on rice) Extraction Solvent Extraction (e.g., Acetonitrile) Culture->Extraction Drying Drying of Extract Extraction->Drying SilicaGel Silica Gel Chromatography Drying->SilicaGel Fractionation Fraction Collection (40% Acetonitrile) SilicaGel->Fractionation RPHPLC Reverse-Phase HPLC Fractionation->RPHPLC PureRoridinL2 Pure this compound RPHPLC->PureRoridinL2 Analysis Structural & Purity Analysis (MS, NMR) PureRoridinL2->Analysis

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

While this document focuses on the natural sources and isolation of this compound, it is a precursor to Satratoxin G, a more potent mycotoxin. The biosynthetic pathway leading to this compound and its subsequent conversion is a complex process involving a series of enzymatic reactions within the fungus. Further research into these pathways is crucial for understanding the regulation of mycotoxin production.

Biosynthetic_Relationship Precursors Sesquiterpene Precursors Trichodiene Trichodiene Precursors->Trichodiene IntermediateSteps Multiple Enzymatic Steps Trichodiene->IntermediateSteps RoridinL2 This compound IntermediateSteps->RoridinL2 SatratoxinG Satratoxin G RoridinL2->SatratoxinG Biosynthetic Precursor

Caption: Biosynthetic relationship of this compound.

This technical guide serves as a foundational resource for professionals engaged in the study and application of mycotoxins. The provided data and protocols are intended to facilitate further research and development in this field.

References

Roridin L2: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Roridin L2, a macrocyclic trichothecene mycotoxin. Produced by various fungi, notably Stachybotrys chartarum, this compound is a subject of interest in toxicology and drug development due to its relationship with the highly toxic Satratoxin G. This document details its physicochemical properties, biosynthesis, and biological activity, offering valuable information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C29H38O9 and a molecular weight of 530.6 g/mol .[1] The table below summarizes its key chemical identifiers and properties.

PropertyValue
Molecular Formula C29H38O9[2][3][4]
Molecular Weight 530.6 g/mol [1]
CAS Number 85124-22-7[2]
Appearance An oil[2][4]
Solubility Soluble in dichloromethane, DMSO, ethanol, and methanol.[2][3]
UV Maximum (λmax) 260 nm[2][4]

Biosynthesis of this compound

This compound is a secondary metabolite produced by fungi through the intricate trichothecene biosynthetic pathway. The biosynthesis begins with the cyclization of farnesyl diphosphate to form the parent terpene, trichodiene. This initial step is catalyzed by the enzyme trichodiene synthase, encoded by the tri5 gene. A series of oxygenation and acylation reactions, catalyzed by enzymes encoded by other tri genes, subsequently modify the trichodiene scaffold to produce a variety of trichothecene analogs.

The formation of the macrocyclic ring characteristic of roridins and satratoxins is a complex process involving the integration of a polyketide-derived side chain. While the precise enzymatic steps for the synthesis of the this compound side chain are not fully elucidated, it is understood to be a precursor to the more complex macrocyclic structure of Satratoxin G.

Roridin_L2_Biosynthesis FPP Farnesyl Diphosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) EPT 12,13-Epoxytrichothec-9-ene (EPT) Trichodiene->EPT Multiple enzymatic steps (e.g., Tri4) Intermediates Oxygenated Intermediates EPT->Intermediates Oxygenation & Acylation (various Tri enzymes) RoridinL2 This compound Intermediates->RoridinL2 Side-chain formation SatratoxinG Satratoxin G RoridinL2->SatratoxinG Macrocycle formation

A simplified diagram of the proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Trichothecene mycotoxins are known inhibitors of protein synthesis in eukaryotic cells.[5] They achieve this by binding to the 60S subunit of the ribosome, thereby interfering with the peptidyl transferase activity and halting polypeptide chain elongation. This disruption of protein synthesis can trigger a cascade of cellular stress responses.

While this compound possesses the core trichothecene structure, studies have shown it to have significantly lower in vitro and in vivo toxicity compared to its derivative, Satratoxin G.[6][7] This difference in toxicity is attributed to the absence of the macrocyclic ring in this compound, which is present in Satratoxin G and is crucial for high-potency toxic activity. The lack of this rigid structure in this compound likely reduces its binding affinity to the ribosome.

Inhibition of protein synthesis by more potent trichothecenes can lead to the activation of stress-activated protein kinases and the induction of the endoplasmic reticulum (ER) stress response. This can ultimately lead to apoptosis (programmed cell death). Due to its lower toxicity, this compound is not a strong inducer of these pathways.

Mechanism_of_Action cluster_ribosome Ribosome (60S Subunit) Ribosome Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition RoridinL2 This compound RoridinL2->Ribosome Weak Interaction Cellular_Stress Cellular Stress Response (e.g., ER Stress) Protein_Synthesis->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

A generalized mechanism of action for this compound, highlighting its weak inhibitory effect.

Experimental Protocols

Isolation and Purification of this compound from Stachybotrys chartarum

The following is a summary of a published protocol for the isolation and purification of this compound.

1. Fungal Culture and Extraction:

  • Stachybotrys chartarum is cultured on a suitable medium, such as rice, for several weeks to allow for mycotoxin production.

  • The culture is then extracted with an organic solvent like acetonitrile.

  • The solvent is evaporated to yield a crude extract.

2. Chromatographic Purification:

  • The crude extract is subjected to silica gel chromatography to separate fractions based on polarity.

  • Fractions containing this compound are further purified using reverse-phase chromatography (e.g., C18 column).

  • The purity of the isolated this compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental_Workflow Culture Stachybotrys chartarum Culture Extraction Solvent Extraction (Acetonitrile) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Roridin_Fraction This compound containing Fraction Silica_Gel->Roridin_Fraction Reverse_Phase Reverse-Phase Chromatography (C18) Roridin_Fraction->Reverse_Phase Pure_RoridinL2 Pure this compound Reverse_Phase->Pure_RoridinL2 Analysis Purity Analysis (HPLC, MS) Pure_RoridinL2->Analysis

A workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay

The cytotoxicity of this compound can be assessed using various cell-based assays. The Alamar Blue (resazurin) assay is a common method.

1. Cell Culture:

  • A suitable cell line (e.g., PC-12 neuronal cells) is cultured in a 96-well plate. 2. Treatment:

  • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). 3. Alamar Blue Assay:

  • Alamar Blue solution is added to the wells, and the plate is incubated.

  • The fluorescence or absorbance is measured to determine cell viability, which is indicative of cytotoxicity.

DNA Fragmentation Assay

Apoptosis induction can be evaluated by detecting DNA fragmentation.

1. Cell Treatment and Lysis:

  • Cells are treated with this compound.

  • The cells are then lysed to release their DNA. 2. Agarose Gel Electrophoresis:

  • The extracted DNA is run on an agarose gel.

  • The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.

Conclusion

This compound serves as a crucial intermediate in the biosynthesis of the highly toxic Satratoxin G. While it shares the core trichothecene structure, its biological activity is significantly attenuated due to the absence of the macrocyclic ring. The study of this compound provides valuable insights into the structure-activity relationships of macrocyclic trichothecenes and can aid in the development of analytical methods for detecting Stachybotrys contamination and in understanding the broader toxicological implications of this class of mycotoxins.

References

Roridin L2: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by various fungi, most notably Stachybotrys chartarum (black mold).[1] It is a biosynthetic precursor to the highly potent mycotoxin, Satratoxin G.[1][2] While the presence of this compound in indoor environments is an indicator of mold contamination, its own toxicological profile is characterized by significantly lower potency compared to its metabolites and other related trichothecenes.[2][3][4] This guide provides an in-depth technical overview of the toxicological data, mechanism of action, and experimental protocols related to this compound.

Quantitative Toxicological Data

The available quantitative data from in vitro and in vivo studies consistently demonstrate the low toxicity of this compound, especially in comparison to its metabolite, Satratoxin G. The following table summarizes the key findings.

CompoundCell Line/Animal ModelAssayConcentration/DoseObserved EffectReference
This compoundPC-12 (neuronal cell line)Alamar Blue Cytotoxicity AssayUp to 1000 ng/mlNot toxic[2][3][4]
Satratoxin GPC-12 (neuronal cell line)Alamar Blue Cytotoxicity Assay10 to 25 ng/mlSignificant decrease in viability[2][3][4]
This compoundPC-12 (neuronal cell line)Flow Cytometry for ApoptosisUp to 1000 ng/mlNo induction of apoptosis[2][3][4]
Satratoxin GPC-12 (neuronal cell line)Flow Cytometry for Apoptosis10 to 25 ng/mlInduction of apoptosis[2][3][4]
This compoundPC-12 (neuronal cell line)DNA Fragmentation AssayNot specifiedNo effect[2]
Satratoxin GPC-12 (neuronal cell line)DNA Fragmentation Assay10 and 25 ng/mlDNA fragmentation characteristic of apoptosis[2]
This compoundFemale B6C3F1 MiceIntranasal Exposure100 µg/kg body weightDid not exhibit toxicity[2][3][4]
Satratoxin GFemale B6C3F1 MiceIntranasal Exposure100 µg/kg body weightMarked olfactory sensory neuron apoptosis and atrophy of the olfactory epithelium[2][3][4]

Mechanism of Action

General Mechanism of Trichothecenes

Trichothecene mycotoxins, as a class, are potent inhibitors of eukaryotic protein synthesis.[5][6] Their primary mode of action involves binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby disrupting the elongation step of translation.[5] This inhibition of protein synthesis is a key contributor to their cytotoxicity. Beyond this, various trichothecenes have been shown to induce apoptosis, activate mitogen-activated protein kinase (MAPK) signaling pathways, and cause oxidative stress.[5][7]

This compound's Mechanism of Action

Current research indicates that this compound possesses little to no in vitro or in vivo toxic activity.[2][8] Unlike its potent metabolite Satratoxin G and other toxic trichothecenes, this compound does not appear to significantly inhibit cell viability or induce apoptosis at the concentrations tested.[2][3][4] The structural difference between this compound and Satratoxin G, specifically the absence of an intact macrocyclic ring in this compound, is believed to be a major factor in its reduced toxicity.[2]

While this compound itself shows low direct toxicity, its presence is a concern as it indicates the potential for exposure to more harmful mycotoxins like Satratoxin G.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (Alamar Blue)

The cytotoxicity of this compound was assessed using the Alamar Blue assay.[2]

  • Cell Culture: PC-12 neuronal cells were cultured in 96-well plates.

  • Treatment: Cells were incubated with various concentrations of this compound or Satratoxin G for 48 hours.

  • Assay: Alamar Blue solution was added to the cell culture suspension.

  • Incubation: The plates were incubated for 6 hours at 37°C under 6% CO2.

  • Measurement: Absorbances at 570 nm and 600 nm were measured using a microplate reader.

  • Analysis: Cell viability was expressed as the percentage of inhibition compared to the vehicle-treated control.[2]

Apoptosis Detection (Flow Cytometry)

Flow cytometry was employed to detect apoptosis in treated cells.[2]

  • Cell Treatment: PC-12 cells were treated with this compound or Satratoxin G for 48 hours.

  • Staining: Cells were stained with propidium iodide (PI).

  • Data Acquisition: Data from 5,000 cells were collected using a flow cytometer with an argon laser for excitation at 488 nm and fluorescence detection at 615–645 nm.

  • Analysis: A gate was selected to include hypofluorescent cells, which were designated as apoptotic.[2]

DNA Fragmentation Assay

DNA fragmentation, a hallmark of apoptosis, was confirmed by agarose gel electrophoresis.[2]

  • Cell Treatment: PC-12 cells were exposed to this compound or Satratoxin G for 48 hours.

  • DNA Extraction: DNA was extracted from the treated cells.

  • Electrophoresis: The extracted DNA was run on an agarose gel.

  • Visualization: DNA fragmentation was visualized as a laddering pattern on the gel.[2]

Visualizations

G Biosynthetic Relationship of this compound Roridin_L2 This compound Satratoxin_G Satratoxin G Roridin_L2->Satratoxin_G Biosynthesis

Caption: Biosynthetic pathway from this compound to Satratoxin G.

G In Vitro Toxicity and Apoptosis Assay Workflow cluster_assays Assays Alamar_Blue Alamar Blue Assay Flow_Cytometry Flow Cytometry DNA_Fragmentation DNA Fragmentation Assay Start PC-12 Cell Culture Treatment Incubation with this compound or Satratoxin G (48h) Start->Treatment Treatment->Alamar_Blue Treatment->Flow_Cytometry Treatment->DNA_Fragmentation

Caption: Workflow for in vitro toxicological assessment.

G General Mechanism of Trichothecene Toxicity Trichothecene Trichothecene Mycotoxin Ribosome 60S Ribosomal Subunit Trichothecene->Ribosome Binds to Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death (Apoptosis) Protein_Synthesis->Cell_Death Leads to

Caption: General mechanism of protein synthesis inhibition by trichothecenes.

G Satratoxin G Induced Apoptosis Pathway Satratoxin_G Satratoxin G PKR PKR Satratoxin_G->PKR Upregulates p53 p53 Satratoxin_G->p53 Upregulates BAX BAX Satratoxin_G->BAX Upregulates Apoptosis Apoptosis PKR->Apoptosis p53->Apoptosis BAX->Apoptosis

Caption: Apoptotic signaling pathway induced by Satratoxin G.

References

Roridin L2 as a Precursor to Satratoxin G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin G, a highly toxic macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant threat to human and animal health. Its biosynthesis involves a complex pathway, with Roridin L2 serving as a key immediate precursor. The structural transformation from the acyclic this compound to the macrocyclic Satratoxin G is a critical step that dramatically increases its toxicity. This technical guide provides a comprehensive overview of the biosynthesis of Satratoxin G from this compound, detailing the genetic basis, putative enzymatic mechanisms, and relevant experimental protocols. Quantitative data on the production and toxicity of these compounds are presented, and the proposed biosynthetic pathway is visualized. This document is intended to serve as a valuable resource for researchers in mycotoxicology, natural product chemistry, and drug development.

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Stachybotrys, Fusarium, and Myrothecium.[1] They are characterized by a common 12,13-epoxytrichothec-9-ene core structure.[2] Satratoxins, a subgroup of macrocyclic trichothecenes, are among the most potent members of this family.[3] this compound is a biosynthetic precursor to Satratoxin G, another mycotoxin produced by Stachybotrys chartarum.[3][4] The key structural difference between them lies in the macrocyclic ring present in Satratoxin G, which is formed by the cyclization of a side chain in this compound.[3] This structural modification is responsible for a significant increase in biological activity and toxicity.[3][5][6] Understanding the conversion of this compound to Satratoxin G is crucial for developing strategies to mitigate the harmful effects of these mycotoxins.

Chemical Structures

The chemical structures of this compound and Satratoxin G are presented below. The core trichothecene skeleton is evident in both molecules. The key difference is the open side chain in this compound versus the closed macrocyclic ring in Satratoxin G.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
This compound C29H38O9530.6Acyclic side chain at C-4 and C-15
Satratoxin G C29H36O10544.6Macrocyclic ester linkage between C-4 and C-15

Biosynthetic Pathway from this compound to Satratoxin G

The biosynthesis of satratoxins in Stachybotrys chartarum is governed by a set of genes organized in clusters.[2][7][8] While the complete enzymatic cascade is still under investigation, a putative pathway for the conversion of this compound to Satratoxin G has been proposed based on genetic and biochemical evidence.

Genetic Basis: The Satratoxin Gene Clusters

The production of satratoxins is linked to three gene clusters, designated as SC1, SC2, and SC3, which contain the sat genes (SAT1 to SAT21).[2][8] These clusters harbor genes encoding enzymes predicted to be involved in the biosynthesis of the macrocyclic side chain and its attachment to the trichothecene core. Notably, genes encoding polyketide synthases (PKSs) have been identified within these clusters, which are responsible for synthesizing the polyketide portion of the macrocyclic ring.[1][9] The TRI17 gene, found in the Stachybotrys TRI cluster, is homologous to PKSs and is believed to be involved in the formation of the macrocyclic side chain.[4]

Proposed Enzymatic Conversion

The conversion of this compound to Satratoxin G involves an intramolecular cyclization reaction, forming an ester linkage to create the macrocyclic ring. This reaction is hypothesized to be catalyzed by an enzyme encoded within the sat gene clusters. While the specific enzyme has not yet been definitively characterized, it is likely a type of esterase or acyltransferase that facilitates the nucleophilic attack of a hydroxyl group on an activated carboxyl group within the side chain of this compound.

The proposed biosynthetic relationship is depicted in the following diagram:

RoridinL2_to_SatratoxinG RoridinL2 This compound SatratoxinG Satratoxin G RoridinL2->SatratoxinG Intramolecular Cyclization Enzyme Putative Cyclase/Esterase (encoded by sat gene cluster) Enzyme->RoridinL2

Caption: Proposed conversion of this compound to Satratoxin G.

Quantitative Data

Comparative Toxicity

Studies have demonstrated a stark difference in the toxicity profiles of this compound and Satratoxin G. The macrocyclic structure of Satratoxin G is critical for its potent biological activity.

CompoundAssayOrganism/Cell LineConcentrationEffectReference
This compound NeurotoxicityMouse100 µg/kg bw (intranasal)No toxic effect observed[3][6][10]
Satratoxin G NeurotoxicityMouse100 µg/kg bw (intranasal)Marked apoptosis of olfactory sensory neurons[3][6][10]
This compound CytotoxicityPC-12 neuronal cellsUp to 1000 ng/mLNot toxic[3][10]
Satratoxin G CytotoxicityPC-12 neuronal cells10-25 ng/mLSignificant decrease in cell viability, apoptosis induction[3][10]
Production Yields

The production of this compound and Satratoxin G by S. chartarum can vary significantly depending on the strain and culture conditions.

S. chartarum StrainCulture MediumThis compound YieldSatratoxin G YieldReference
29-58-17 NIOSHRice4 mg per 250 g rice culture12 mg per 250 g rice culture[10]
Genotype S strainsPotato Dextrose Agar77.3 ng/g4520.4 ng/g[11]
Genotype S strainsCellulose AgarLower productionHigher production[11]

Experimental Protocols

Production and Purification of this compound and Satratoxin G from S. chartarum

This protocol is adapted from Islam et al. (2009).[10]

5.1.1. Fungal Culture

  • Culture Stachybotrys chartarum (e.g., strain 29-58-17 NIOSH) on potato dextrose agar (PDA) at 25°C in the dark.

  • Harvest conidiospores and suspend them in a 25% (v/v) glycerol in PBS solution.

  • Inoculate autoclaved rice (250 g per 2.8 L Fernbach flask) with a spore suspension (e.g., 5 x 10^5 spores).

  • Incubate the rice cultures for 4 to 6 weeks at 25°C in the dark to allow for maximal toxin production.

5.1.2. Extraction

  • Extract the rice culture with acetonitrile.

  • Dry the extract and dissolve the residue in dichloromethane.

5.1.3. Purification

  • Subject the dichloromethane extract to Michel-Miller silica gel chromatography.

  • Elute with a stepwise gradient of acetonitrile in dichloromethane. This compound and Satratoxin G typically elute in the 30% and 40% acetonitrile fractions, respectively.

  • Perform final purification using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.

  • Confirm the purity of the isolated compounds by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.

Purification_Workflow Start S. chartarum Rice Culture Extraction Acetonitrile Extraction Start->Extraction Drying Drying and Redissolving in Dichloromethane Extraction->Drying SilicaGel Silica Gel Chromatography (Acetonitrile/Dichloromethane Gradient) Drying->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation RoridinL2_Frac This compound Fraction Fractionation->RoridinL2_Frac SatratoxinG_Frac Satratoxin G Fraction Fractionation->SatratoxinG_Frac RP_HPLC_R C18 Reverse-Phase HPLC RoridinL2_Frac->RP_HPLC_R RP_HPLC_S C18 Reverse-Phase HPLC SatratoxinG_Frac->RP_HPLC_S Pure_RoridinL2 Purified this compound RP_HPLC_R->Pure_RoridinL2 Pure_SatratoxinG Purified Satratoxin G RP_HPLC_S->Pure_SatratoxinG Analysis Purity Confirmation (LC-MS/MS) Pure_RoridinL2->Analysis Pure_SatratoxinG->Analysis

Caption: Experimental workflow for purification.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and Satratoxin G in complex matrices.

5.2.1. Sample Preparation

  • Extract the sample (e.g., fungal culture, environmental dust) with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Filter the extract to remove particulate matter.

  • Dilute the extract as necessary to fall within the calibration range of the instrument.

5.2.2. LC-MS/MS Analysis

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, typically with a modifier such as formic acid or ammonium formate.

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Monitor specific precursor-to-product ion transitions for this compound and Satratoxin G.

Conclusion and Future Directions

This compound is a critical, late-stage intermediate in the biosynthesis of the highly potent mycotoxin, Satratoxin G. The cyclization of this compound to form the macrocyclic structure of Satratoxin G is the key activation step, leading to a dramatic increase in toxicity. While the genetic basis for this conversion lies within the sat gene clusters of S. chartarum, the specific enzymatic machinery responsible for this transformation remains to be fully elucidated.

Future research should focus on the functional characterization of the enzymes encoded by the sat gene clusters. Heterologous expression of candidate genes in a suitable host system, followed by in vitro enzymatic assays with this compound as a substrate, will be instrumental in identifying the elusive cyclase. A detailed understanding of this enzymatic step could pave the way for the development of inhibitors that block the formation of Satratoxin G, thereby mitigating its toxic effects. Furthermore, continued investigation into the regulation of the sat gene clusters will provide valuable insights into the environmental and physiological factors that trigger satratoxin production.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Roridin L2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and purification of Roridin L2, a macrocyclic trichothecene mycotoxin, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for analytical and semi-preparative applications.

Introduction

This compound is a mycotoxin produced by various fungi, including Stachybotrys chartarum, commonly known as black mold.[1][2] It is a biosynthetic precursor to the more complex and toxic Satratoxin G.[3][4] Accurate and efficient separation of this compound is crucial for toxicological studies, drug development, and the establishment of analytical standards. This application note details a robust HPLC method for the isolation and analysis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the separation of this compound.[3][4][5]

Sample Preparation

Prior to HPLC analysis, a multi-step extraction and preliminary purification process is required to isolate this compound from fungal cultures.

Protocol for Extraction and Preliminary Purification:

  • Extraction: Fungal cultures (e.g., S. chartarum grown on rice) are extracted with HPLC-grade acetonitrile.[3][4][5]

  • Drying: The acetonitrile extract is dried, typically using a rotary evaporator.[3][4][5]

  • Resuspension: The dried extract is redissolved in dichloromethane.[3][4][5]

  • Silica Gel Chromatography: The resuspended extract is subjected to Michel-Miller silica gel chromatography.[3][4][5]

    • A stepwise gradient of acetonitrile in dichloromethane is used for elution.[3][4][5]

    • This compound typically elutes in the 40% acetonitrile fraction.[3][4][5]

  • Fraction Pooling and Drying: Fractions containing this compound, as determined by preliminary analytical HPLC, are pooled and evaporated to dryness.[5]

Analytical HPLC for this compound Analysis

This method is used for the identification and quantification of this compound in samples.

Protocol:

  • Sample Filtration: Samples are filtered through a 0.2 µm organic solvent-resistant filter prior to injection.[5]

  • Injection: A 20 µl volume of the filtered sample is injected onto the HPLC system.[5]

  • Chromatographic Conditions: The separation is performed using a C18 reverse-phase column with a diode array detector.[5] The specific parameters are detailed in Table 1.

  • Data Analysis: The retention time and UV-Vis spectrum of the eluted peaks are analyzed to identify and quantify this compound. Under these conditions, the absorbance peak for this compound is observed at approximately 11.5 minutes.[5]

Semi-Preparative HPLC for this compound Purification

This method is employed for the purification of larger quantities of this compound.

Protocol:

  • Chromatographic Conditions: A C18 semi-preparative reverse-phase column is used for the separation.[3][4][5] The detailed parameters are provided in Table 2.

  • Fraction Collection: Fractions are collected using an automatic fraction collector.[5] this compound elutes at approximately 22.5 minutes under these conditions.[5]

  • Post-Purification Extraction: The collected HPLC fractions containing this compound are extracted with ethyl acetate.[5]

  • Final Drying: The ethyl acetate extract is evaporated to dryness to yield purified this compound.[5]

  • Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and tandem mass spectroscopy (ESI-CID).[3][4][5]

Data Presentation

The following tables summarize the quantitative parameters for the analytical and semi-preparative HPLC methods.

Table 1: Analytical HPLC Parameters for this compound Analysis [5]

ParameterValue
Column Econosil C18 (5 µm, 250 mm x 4.6 mm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient 25% to 80% acetonitrile
Flow Rate 1.25 ml/min
Total Run Time 35 min
Injection Volume 20 µl
Detection Diode Array Detector
Retention Time (this compound) ~11.5 min

Table 2: Semi-Preparative HPLC Parameters for this compound Purification [5]

ParameterValue
Column C18 Semi-preparative
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient 35% to 100% acetonitrile
Flow Rate 12 ml/min
Total Run Time 50 min
Detection UV Detector
Retention Time (this compound) ~22.5 min

Visualization

The following diagram illustrates the experimental workflow for the separation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Purification start Fungal Culture extraction Extraction with Acetonitrile start->extraction drying1 Drying extraction->drying1 resuspension Resuspension in Dichloromethane drying1->resuspension silica_gel Michel-Miller Silica Gel Chromatography resuspension->silica_gel pooling Fraction Pooling (40% Acetonitrile) silica_gel->pooling drying2 Drying pooling->drying2 analytical_hplc Analytical HPLC drying2->analytical_hplc For Analysis semi_prep_hplc Semi-Preparative HPLC drying2->semi_prep_hplc For Purification data_analysis Data Analysis (Retention Time, Purity) analytical_hplc->data_analysis fraction_collection Fraction Collection semi_prep_hplc->fraction_collection post_purification Post-Purification Extraction fraction_collection->post_purification final_drying Final Drying post_purification->final_drying purity_confirmation Purity Confirmation (MS) final_drying->purity_confirmation

Caption: Workflow for this compound Separation and Purification.

References

Application Note: Quantitative Determination of Roridin L2 in Grain Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Roridin L2 in grain matrices. This compound is a macrocyclic trichothecene mycotoxin produced by certain species of fungi, such as Stachybotrys chartarum, and its detection is crucial for food and feed safety. The described method utilizes a simple extraction protocol followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for the detection and quantification of this compound at levels relevant to regulatory standards and toxicological risk assessment.

Introduction

This compound belongs to the family of trichothecene mycotoxins, which are known for their potent toxicity. These mycotoxins can contaminate various agricultural commodities, including grains, posing a significant health risk to humans and animals. The complex structure of this compound and its presence in complex matrices necessitate a highly selective and sensitive analytical method for its detection. LC-MS/MS has emerged as the technique of choice for mycotoxin analysis due to its ability to provide both separation and specific detection with high sensitivity. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound in grain samples.

Experimental

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was adapted for the extraction of this compound from grain samples. This approach ensures efficient extraction of the analyte while minimizing matrix effects.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column. The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This ensures good peak shape and retention time for this compound.

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for the detection of this compound. The analyte was quantified using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Data Presentation

The quantitative performance of the method is summarized in the table below. The values for this compound are based on published data and typical performance for similar macrocyclic trichothecenes.

ParameterThis compound
Precursor Ion (Q1) [m/z]548.3
Product Ion (Q3) - Quantifier [m/z]231.1
Collision Energy (CE) - Quantifier [eV]21
Limit of Detection (LOD) (estimated)0.5 - 2.0 µg/kg
Limit of Quantification (LOQ) (estimated)2.0 - 6.0 µg/kg
Linearity (R²) (typical)>0.995
Recovery (typical)80 - 110%

Protocols

Sample Preparation Protocol (Grain Matrix)
  • Homogenization: Homogenize a representative 25 g sample of the grain to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE powder (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer 0.5 mL of the cleaned extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 0.5 mL of mobile phase A/mobile phase B (80:20, v/v).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Protocol

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 13.0 | 20 |

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 550°C

  • Curtain Gas (CUR): 30 psi

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 50 psi

  • Collision Gas (CAD): Medium

  • MRM Transitions:

    Analyte Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Dwell Time (ms) Collision Energy (CE) [eV]

    | this compound | 548.3 | 231.1 | 150 | 21 |

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Grain Sample (5g) extraction QuEChERS Extraction (Acetonitrile/Water) sample->extraction 1 cleanup d-SPE Cleanup (PSA/MgSO4) extraction->cleanup 2 evaporation Evaporation & Reconstitution cleanup->evaporation 3 filtration Filtration (0.22 µm) evaporation->filtration 4 lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 5 data_analysis Data Analysis & Quantification ms_detection->data_analysis 6

Caption: Experimental workflow for this compound analysis.

logical_relationship roridin_l2 This compound (Precursor Ion: 548.3 m/z) fragmentation Collision-Induced Dissociation (CID) roridin_l2->fragmentation product_ion Product Ion (Quantifier: 231.1 m/z) fragmentation->product_ion quantification Quantification product_ion->quantification

Caption: MRM-based quantification of this compound.

Application Notes and Protocols: Roridin L2 Cytotoxicity in PC-12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roridin L2 is a macrocyclic trichothecene mycotoxin. This document provides detailed protocols for the cultivation of PC-12 cells and the assessment of this compound cytotoxicity. The provided data is based on published literature comparing the neurotoxicity of this compound to other trichothecenes.

Data Presentation

Published studies have shown that this compound does not exhibit significant cytotoxicity in PC-12 neuronal cells at concentrations up to 1000 ng/ml.[1][2][3] In contrast, Satratoxin G (SG), another macrocyclic trichothecene, induced apoptosis in PC-12 cells at concentrations of 10 to 25 ng/ml.[1][2][3] The following table summarizes the comparative cytotoxicity data.

CompoundConcentration Range TestedObservation in PC-12 CellsAssay Used
This compound Up to 1000 ng/mlNot toxicAlamar Blue assay, Flow cytometry, DNA fragmentation assay
Satratoxin G (SG) 10 - 25 ng/mlSignificant decrease in viability, induced apoptosisAlamar Blue assay, Flow cytometry, DNA fragmentation assay

Experimental Protocols

PC-12 Cell Culture

PC-12 cells, derived from a rat adrenal pheochromocytoma, are a valuable model for neurotoxicity studies as they can differentiate into neuron-like cells.[4][5][6]

Materials:

  • PC-12 cells

  • DMEM-Hi (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Collagen-coated culture flasks/plates

  • Trypsin-EDTA (optional, for adherent cultures)

  • Phosphate Buffered Saline (PBS)

  • DMSO

Protocol:

  • Media Preparation: Prepare complete growth medium consisting of DMEM-Hi supplemented with 15% FBS.[7] Some protocols may recommend RPMI 1640 with 5% FBS and 10% Horse Serum.[5] Add 1% Penicillin-Streptomycin solution to prevent bacterial contamination.

  • Cell Thawing:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at low speed and resuspend the cell pellet in fresh growth medium to remove DMSO.

    • Plate the cells on collagen-coated flasks.

  • Cell Maintenance:

    • Culture cells on collagen-coated plates or flasks.[7] To coat plates, dilute rat tail collagen 1:5 in sterile PBS and allow it to dry overnight in a sterile hood.[7]

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

    • Change the media every 2-3 days, replacing approximately 75% of the old media with fresh, pre-warmed media.[7]

  • Cell Splitting/Passaging:

    • PC-12 cells can be grown in suspension or as adherent cultures.

    • For suspension cultures, simply add fresh medium to dilute the cell density.

    • For adherent cultures, cells can be dislodged by gentle pipetting with media.[7] Trypsin is not typically required.[7]

    • Split the cells at a ratio of 1:5, ensuring to carry over at least 20% of the conditioned media.[7]

This compound Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Materials:

  • PC-12 cells

  • This compound

  • Complete growth medium

  • Collagen-coated 96-well plates

  • MTT solution (5 mg/ml in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest PC-12 cells and determine the cell density and viability using a hemocytometer and Trypan Blue.

    • Seed the cells in a collagen-coated 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µl of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (cells with medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µl of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the control group.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture PC-12 Cell Culture Seed Seed Cells in 96-well Plate Culture->Seed Prepare_Roridin Prepare this compound Dilutions Treat Treat Cells with this compound Prepare_Roridin->Treat Incubate_24h Incubate for 24-72h Treat->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate Cell Viability (%) Read->Analyze G cluster_stress Stress Response cluster_apoptosis Apoptosis Cascade Roridin Trichothecene (e.g., Satratoxin G) Ribosome Ribosome Roridin->Ribosome Binds to PKR PKR Activation Ribosome->PKR ER_Stress ER Stress Ribosome->ER_Stress Caspase3 Cleaved Caspase-3 PKR->Caspase3 Bax Bax Expression ER_Stress->Bax ROS Intracellular ROS ER_Stress->ROS DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Bax->DNA_Frag ROS->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

References

Application Notes and Protocols for Apoptosis Induction Studies with Roridin-Family Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridins belong to the trichothecene class of mycotoxins, which are secondary metabolites produced by various fungi. While research into the apoptosis-inducing capabilities of Roridin L2 has shown it to be largely inactive, other members of the roridin family and related macrocyclic trichothecenes, such as Roridin E and Satratoxin H, have demonstrated significant potential in triggering programmed cell death in various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols based on studies of these apoptosis-inducing trichothecenes, offering a valuable resource for researchers investigating novel anticancer agents.

A comparative study on the neurotoxicity of Satratoxin G (SG) and this compound (RL2) found that while SG induced apoptosis in PC-12 neuronal cells at concentrations of 10-25 ng/ml, this compound was non-toxic and did not induce apoptosis even at concentrations up to 1000 ng/ml.[2][3][4] This lack of activity for this compound was confirmed through flow cytometry and DNA fragmentation assays.[2][3][4]

In contrast, other trichothecenes have been shown to induce apoptosis through various signaling pathways, making them interesting candidates for cancer research. For instance, Roridin E and Satratoxin H have been found to induce endoplasmic reticulum (ER) stress-dependent apoptosis in melanoma cells.[1] Similarly, other studies have highlighted the role of caspase activation and the disruption of mitochondrial membrane potential in the apoptotic effects of trichothecene mycotoxins.[5][6]

Quantitative Data Summary

The following table summarizes quantitative data from apoptosis induction studies with various trichothecene mycotoxins.

CompoundCell LineAssayConcentrationEffectReference
Satratoxin GPC-12Alamar Blue (Viability)10-25 ng/mlSignificant decrease in viability[4]
Satratoxin GPC-12Flow Cytometry (Apoptosis)10-25 ng/mlInduction of apoptosis[4]
This compound PC-12 Alamar Blue (Viability) Up to 1000 ng/ml No toxicity [4]
This compound PC-12 Flow Cytometry (Apoptosis) Up to 1000 ng/ml No apoptosis induction [4]
Mytoxin BHepG-2Cytotoxicity0.005 µM (IC50)Potent cytotoxicity[5]
Epiroridin AcidHepG-2Cytotoxicity0.38 µM (IC50)Strong cytotoxicity[5]
Roridin AEL-4 ThymomaMTT (Viability)≥ 0.5 ng/mlDecreased cell viability[7]
Verrucarin AEL-4 ThymomaMTT (Viability)≥ 0.5 ng/mlDecreased cell viability[7]

Signaling Pathways in Trichothecene-Induced Apoptosis

Studies on apoptosis-inducing trichothecenes like Roridin E and Mytoxin B have elucidated several key signaling pathways.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Roridin E and Satratoxin H have been shown to induce apoptosis in B16 mouse melanoma cells through the activation of ER stress pathways.[1] This involves the interaction of the mycotoxins with ribosomes, leading to the activation of the unfolded protein response (UPR).[1] The key signaling cascades involved are the PERK, ATF6, and IRE1 pathways.[1]

ER_Stress_Pathway Roridin_E Roridin E / Satratoxin H Ribosome Ribosome Interaction Roridin_E->Ribosome ER_Stress Endoplasmic Reticulum (ER) Stress Ribosome->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 Apoptosis Apoptosis PERK->Apoptosis ATF6->Apoptosis IRE1->Apoptosis

Caption: ER stress-mediated apoptosis pathway induced by Roridin E and Satratoxin H.

Mitochondrial (Intrinsic) Apoptosis Pathway

Trichothecenes such as Mytoxin B and Epiroridin Acid have been demonstrated to induce apoptosis in HepG-2 cells via the mitochondrial pathway.[5][6] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the disruption of the mitochondrial membrane potential, and subsequent activation of Caspase-9 and Caspase-3.[5]

Mitochondrial_Pathway Trichothecene Trichothecene Mycotoxins (e.g., Mytoxin B) Bax Bax (Upregulation) Trichothecene->Bax Bcl2 Bcl-2 (Downregulation) Trichothecene->Bcl2 Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by trichothecene mycotoxins.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT/Alamar Blue)

This protocol is used to assess the cytotoxic effects of the compounds on cultured cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., PC-12, HepG-2)

  • Complete culture medium

  • Trichothecene mycotoxin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the trichothecene mycotoxin in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight.

  • For Alamar Blue Assay: Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.

  • Read the absorbance (MTT) or fluorescence (Alamar Blue) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Trichothecene mycotoxin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the trichothecene mycotoxin for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Flow_Cytometry_Workflow Start Cell Seeding and Treatment Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Experimental workflow for apoptosis detection using flow cytometry.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cell line of interest

  • Trichothecene mycotoxin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the trichothecene mycotoxin, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

While this compound does not appear to be a direct inducer of apoptosis, other related trichothecene mycotoxins exhibit potent pro-apoptotic activities through well-defined signaling pathways. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of these compounds in cancer drug discovery. Further investigation into the structure-activity relationships of the roridin family may yet uncover derivatives with enhanced apoptotic efficacy and selectivity.

References

Application Notes and Protocols for Roridin L2 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by various fungi, most notably Stachybotrys chartarum, often referred to as "black mold".[1][2][3] While it is a biosynthetic precursor to the more potent Satratoxin G, this compound itself exhibits significantly lower toxicity.[4][5][6][7] In environmental and food safety testing, as well as in toxicology and drug development research, this compound serves as an essential analytical standard for the accurate identification and quantification of this mycotoxin in various matrices. These application notes provide detailed protocols and supporting information for the effective use of this compound as an analytical standard.

Physicochemical Properties and Storage

Proper handling and storage of the this compound analytical standard are crucial for maintaining its integrity and ensuring accurate analytical results.

PropertyValue
CAS Number 11113-44-7
Molecular Formula C₂₉H₃₈O₈
Molecular Weight 514.6 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile, and other organic solvents.
Storage Conditions Store at -20°C in a tightly sealed, light-resistant container.
Stability Stable for at least one year when stored under recommended conditions. Repeated freeze-thaw cycles should be avoided.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following protocol is based on established methods for the analysis of this compound and related trichothecenes.[5]

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of methanol or acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Stock Solution (e.g., 100 µg/mL): Dilute the primary stock solution with the mobile phase solvent to a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve a range of concentrations suitable for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 25% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection DAD at 260 nm or MS (specific parameters to be optimized)
Sample Preparation (General Workflow for Grain Samples)
  • Grinding: Mill the grain sample to a fine powder.

  • Extraction: Extract a known weight of the ground sample (e.g., 25 g) with a suitable volume of extraction solvent (e.g., 100 mL of acetonitrile/water, 84:16 v/v).

  • Homogenization: Shake or blend the mixture for a specified time (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifugation/Filtration: Centrifuge the extract to pellet solid particles and filter the supernatant through a syringe filter (0.22 µm) into an HPLC vial.

  • Analysis: Inject the filtered extract into the HPLC system.

Method Validation Parameters

For quantitative analysis, the analytical method should be validated to ensure its performance. The following table summarizes key validation parameters that should be determined. Note: Specific values for this compound are not widely published and should be established in-house.

ParameterTypical Acceptance CriteriaPurpose
Linearity (R²) > 0.995Demonstrates a proportional relationship between concentration and detector response.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 70-120%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a given sample matrix.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Grain, Feed) Homogenization Grinding & Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Purification/Cleanup (e.g., SPE, Filtration) Extraction->Cleanup HPLC_Analysis HPLC-DAD/MS Analysis Cleanup->HPLC_Analysis Standard_Preparation Preparation of This compound Standards Standard_Preparation->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Results Validation->Reporting

General workflow for this compound analysis.

Signaling Pathway of Trichothecene Mycotoxins

This compound belongs to the trichothecene family of mycotoxins, which are known to induce a "ribotoxic stress response." This response is initiated by the binding of the mycotoxin to the ribosome, leading to the inhibition of protein synthesis. This, in turn, activates mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38, ultimately leading to apoptosis (programmed cell death).

G cluster_cell Cellular Response Roridin_L2 This compound (Trichothecene) Ribosome Ribosome Binding & Protein Synthesis Inhibition Roridin_L2->Ribosome Inhibits Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress MAPK_Activation MAPK Activation (JNK, p38) Ribotoxic_Stress->MAPK_Activation Caspase_Activation Caspase Activation MAPK_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Trichothecene-induced ribotoxic stress pathway.

Conclusion

The use of this compound as an analytical standard is essential for the accurate detection and quantification of this mycotoxin. The protocols and information provided herein offer a comprehensive guide for researchers and professionals. It is imperative to perform in-house validation of the analytical method to ensure data quality and reliability for specific sample matrices. The understanding of the underlying toxicological pathways of trichothecenes further underscores the importance of monitoring for these compounds in various substrates.

References

Application Notes and Protocols for the Extraction of Roridin L2 from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by various fungi, notably species such as Stachybotrys chartarum (black mold), which can be found in water-damaged buildings.[1] While this compound itself exhibits lower direct toxicity compared to other trichothecenes like Satratoxin G, its presence in environmental samples is a significant concern as it often co-exists with more potent toxins and serves as a biosynthetic precursor to them.[1][2] Exposure to this compound and associated mycotoxins, primarily through inhalation of airborne spores and particles in contaminated indoor environments, can lead to a range of adverse health effects, including respiratory irritation and inflammatory responses.[1]

These application notes provide detailed protocols for the extraction of this compound from various environmental matrices, including soil, water, and settled dust (as a proxy for airborne particles). The methodologies are based on established techniques for trichothecene analysis, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Data Presentation: Quantitative Analysis of Trichothecene Extraction

The following tables summarize recovery data for trichothecene mycotoxins from various environmental and agricultural matrices using methods analogous to those described in the protocols. It is important to note that specific recovery data for this compound in environmental samples is limited in the scientific literature. Therefore, data for other relevant trichothecenes are presented to provide an expected performance range for the described methods.

Table 1: Recovery of Trichothecenes from Cereal and Feed Samples using QuEChERS-based Methods

MycotoxinMatrixExtraction SolventCleanup SorbentAverage Recovery (%)Analytical MethodReference
Deoxynivalenol (DON)Cereals84% (v/v) aqueous acetonitrile with 1% (v/v) formic acidd-SPE with C18 and PSA83.3 - 92.8LC-MS/MS[3]
HT-2 ToxinCereals84% (v/v) aqueous acetonitrile with 1% (v/v) formic acidd-SPE with C18 and PSA83.3 - 92.8LC-MS/MS[3]
T-2 ToxinFeedAcetonitrile and water with 10% formic acidNot specifiedNot specifiedLC-MS/MS[4]
Multiple TrichothecenesWheatAcetonitrile/waterBond Elut Mycotoxin SPE72 - 105LC-MS/MS[5]

Table 2: Extraction Efficiency of Mycotoxins from Water Samples

MycotoxinExtraction MethodpHExtraction Efficacy (%)Analytical MethodReference
Citrininβ-cyclodextrin bead polymer5.0~75HPLC[6]
Zearalenoneβ-cyclodextrin bead polymer5.0~90-95HPLC[6]
Ochratoxin Aβ-cyclodextrin bead polymer3.0Most effectiveHPLC[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples using a Modified QuEChERS Method

This protocol is adapted from a method developed for the extraction of mycotoxins from soil.[7]

1. Sample Preparation: a. Collect soil samples from the area of interest. b. Air-dry the soil samples in a well-ventilated area, protected from direct sunlight. c. Once dried, grind the soil samples to a fine powder using a mortar and pestle or a laboratory mill to ensure homogeneity.

2. Extraction: a. Weigh 20 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. b. Add 25 mL of the extraction solvent: a mixture of water, acetonitrile, and glacial acetic acid (79:20:1, v/v/v). c. Tightly cap the tube and shake vigorously for 1 minute to ensure the soil is fully suspended in the solvent. d. Place the tube in an ultrasonic bath for 60 minutes to enhance the extraction efficiency.

3. Salting-Out and Phase Separation: a. To the centrifuge tube, add the QuEChERS salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). b. Immediately cap the tube and shake vigorously for 1 minute. The salts will aid in the separation of the acetonitrile and aqueous layers and drive the analytes into the organic phase. c. Centrifuge the tube at 4,000 x g for 10 minutes at 4°C.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA). b. Vortex the d-SPE tube for 1 minute. c. Centrifuge at 4,000 x g for 10 minutes.

5. Final Preparation for LC-MS/MS Analysis: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Extraction of this compound from Water Samples

This protocol is a general approach for the extraction of mycotoxins from aqueous matrices and may require optimization for this compound.

1. Sample Preparation: a. Collect water samples in clean, amber glass bottles to minimize photodegradation. b. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry. b. Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. c. After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences. d. Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

3. Elution: a. Elute the retained this compound from the cartridge with 5 mL of acetonitrile. b. Collect the eluate in a clean glass tube.

4. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of methanol and water). c. Vortex the tube to ensure the residue is fully dissolved. d. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 3: Extraction of this compound from Settled Dust Samples

This protocol is designed for the analysis of settled dust collected from indoor environments, which can be indicative of airborne mycotoxin contamination.[8]

1. Sample Collection: a. Collect settled dust samples from surfaces using a clean, dry wipe (e.g., Kimwipes®). b. Alternatively, a vacuum cleaner with a specialized dust collection filter can be used.

2. Extraction: a. Transfer the dust-laden wipe or the collected dust from the filter into a 50 mL polypropylene centrifuge tube. b. Add 15 mL of the extraction solvent: acetonitrile:water (75:25 v/v) containing 1% formic acid.[8] c. Place the tube in an ultrasonic bath for 60 minutes.[8]

3. Centrifugation and Concentration: a. After ultrasonication, centrifuge the tube at 4,000 x g for 5 minutes. b. Carefully transfer the supernatant to a clean glass tube. c. Evaporate the extract to dryness under a gentle stream of nitrogen.[8]

4. Reconstitution and Cleanup: a. Reconstitute the dried extract in a suitable solvent for d-SPE cleanup, such as acetonitrile. b. Proceed with the d-SPE cleanup step as described in Protocol 1, Step 4. c. After cleanup, prepare the sample for LC-MS/MS analysis as described in Protocol 1, Step 5.

Mandatory Visualizations

Experimental Workflow for this compound Extraction from Soil

Extraction_Workflow SamplePrep Sample Preparation (Drying and Grinding) Extraction Extraction (Acetonitrile/Water/Acetic Acid + Ultrasonication) SamplePrep->Extraction SaltingOut Salting-Out & Phase Separation (MgSO4 + NaCl + Centrifugation) Extraction->SaltingOut dSPE Dispersive SPE Cleanup (PSA + MgSO4) SaltingOut->dSPE Analysis LC-MS/MS Analysis dSPE->Analysis

Caption: Workflow for this compound extraction from soil samples.

Signaling Pathway of Trichothecene-Induced Ribotoxic Stress

Ribotoxic_Stress_Pathway cluster_cell Cellular Response Ribosome Ribosome SrcKinase Src Family Kinase (e.g., Hck) Ribosome->SrcKinase Activates MAPKKK MAPKKK (e.g., ASK1) SrcKinase->MAPKKK Activates p38_JNK p38 / JNK MAPKKK->p38_JNK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38_JNK->TranscriptionFactors Activates Apoptosis Apoptosis p38_JNK->Apoptosis Induces ERK->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression (e.g., TNF-α) TranscriptionFactors->GeneExpression Induces RoridinL2 This compound (Trichothecene) RoridinL2->Ribosome Binds to 60S subunit

References

Application Notes and Protocols for Cell Viability Assays: Roridin L2

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are designed for researchers, scientists, and drug development professionals to assess the cellular response to Roridin L2, a trichothecene mycotoxin. The following sections provide an overview of relevant cell viability assays, detailed experimental protocols, and data interpretation.

Introduction to this compound and Cell Viability Assessment

This compound is a trichothecene mycotoxin produced by various fungi, including Stachybotrys chartarum.[1] Trichothecenes are known for their ability to inhibit protein synthesis through interaction with ribosomes, a phenomenon often termed "ribotoxic stress".[2] This can trigger a cascade of cellular events, including the activation of stress-related signaling pathways, cell cycle arrest, and ultimately, apoptosis or programmed cell death.[2][3]

Assessing cell viability is crucial for understanding the cytotoxic potential of compounds like this compound.[4] These assays measure various physiological markers of cell health, such as metabolic activity, membrane integrity, and ATP content.[5] It is important to note that studies have shown this compound to have significantly lower in vitro toxicity compared to other macrocyclic trichothecenes like Satratoxin G in certain cell lines.[1][6] Therefore, a broad range of concentrations should be tested, and multiple assay types are recommended to obtain a comprehensive understanding of its biological effects.

Recommended Cell Viability Assays

A multi-parametric approach is recommended for evaluating the effects of this compound.

Assay TypePrincipleDetectionAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]Colorimetric (Absorbance at ~570 nm)Inexpensive, well-established, widely used for mycotoxin studies.[8][9]Requires a solubilization step; potential for interference from antioxidant compounds.[10][11]
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells, using a thermostable luciferase to generate a luminescent signal.[12][13]LuminescentHigh sensitivity, "add-mix-measure" format is simple and fast, ideal for HTS.[14][15]Requires a luminometer; enzyme activity can be affected by some compounds.
Annexin V/PI Differentiates between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on early apoptotic cell surfaces, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[3]Flow Cytometry (Fluorescence)Provides mechanistic insight into the mode of cell death (apoptosis vs. necrosis).[16][17]Requires a flow cytometer; more complex protocol and data analysis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound in adherent cell lines.

Principle: The MTT assay is based on the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into formazan crystals by living cells, which indicates mitochondrial activity.[7] The number of viable cells is proportional to the amount of purple formazan produced.[9]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Given its reported low toxicity, a wide concentration range (e.g., nM to high µM) is recommended.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the this compound stock) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix gently by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the % viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a highly sensitive method for quantifying viable cells based on ATP levels.[13]

Principle: This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[14] The reagent lyses the cells to release ATP, which acts as a substrate for a luciferase enzyme, generating a luminescent signal proportional to the amount of ATP.[12]

Materials:

  • This compound stock solution

  • Opaque-walled 96-well or 384-well plates (white plates are recommended for luminescence)

  • CellTiter-Glo® Reagent[13]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates. The final volume in a 96-well plate should be 100 µL.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability:

    • % Viability = (Luminescence_Treated / Luminescence_Control) * 100

  • Plot the results to determine the IC₅₀ value.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol is for determining if this compound induces apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[3]

Materials:

  • This compound stock solution

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight.[3] Treat the cells with desired concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 36 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge the cell suspension.

  • Cell Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Transfer approximately 1 x 10⁵ cells to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubate the cells in the dark at room temperature for 15 minutes.[3]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Data Analysis:

  • The flow cytometry data will generate a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or artifacts)

  • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in Multi-well Plate B Incubate (24h) for Attachment A->B C Prepare Serial Dilutions of this compound D Treat Cells with this compound (include controls) B->D C->D E Incubate for Exposure (e.g., 24-72h) D->E F Add Assay Reagent (MTT, CellTiter-Glo, etc.) E->F G Incubate as per Protocol F->G H Measure Signal (Absorbance/Luminescence) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

General workflow for assessing cell viability after this compound exposure.
Potential Signaling Pathway for Trichothecene-Induced Apoptosis

G cluster_mito Mitochondrial Pathway Toxin Trichothecene (e.g., this compound) Ribosome Ribosome Toxin->Ribosome Binds & Inhibits Protein Synthesis Stress Ribotoxic Stress Response Ribosome->Stress ER Endoplasmic Reticulum (ER Stress) Stress->ER activates Mito Mitochondrion Stress->Mito activates UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER->UPR Bax Bax (pro-apoptotic) Activation UPR->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition UPR->Bcl2 CytC Cytochrome c Release Mito->CytC Releases Bax->Mito Translocates to Bcl2->Mito Inhibited at Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Roridin L2: Investigating its Impact on Cytokine Expression in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by certain species of fungi, such as those belonging to the Stachybotrys genus. Trichothecenes are a large family of mycotoxins known for their potent biological activities, including immunomodulatory effects. While research has extensively documented the impact of various trichothecenes on the immune system, specific data on this compound remains limited. However, based on the well-characterized mechanisms of closely related compounds like Roridin A and other macrocyclic trichothecenes, it is hypothesized that this compound may also modulate cytokine expression in immune cells. This document provides an overview of the potential effects of this compound on cytokine expression, detailed experimental protocols to investigate these effects, and visualizations of the implicated signaling pathways. It is important to note that much of the information presented is extrapolated from studies on other trichothecene mycotoxins and should be verified experimentally for this compound.

Potential Effects of this compound on Cytokine Expression

Trichothecene mycotoxins can either stimulate or suppress the immune response depending on the dose and the specific context. At low concentrations, they are known to upregulate the expression of pro-inflammatory cytokines, while higher concentrations can lead to apoptosis of immune cells.[1] The primary mechanisms thought to be involved are the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways and the NLRP3 inflammasome.

Table 1: Predicted Effects of this compound on Cytokine Expression in Macrophages

CytokinePredicted EffectImplicated Signaling Pathway(s)
Pro-inflammatory Cytokines
Interleukin-1β (IL-1β)NLRP3 Inflammasome, MAPK
Interleukin-18 (IL-18)NLRP3 Inflammasome
Tumor Necrosis Factor-α (TNF-α)MAPK (p38, JNK, ERK)
Interleukin-6 (IL-6)MAPK, NF-κB
Chemokines
Macrophage Inflammatory Protein-2 (MIP-2)MAPK
Monocyte Chemoattractant Protein-1 (MCP-1)MAPK

Note: This table is based on the known effects of other trichothecene mycotoxins, such as Roridin A and deoxynivalenol.[2][3] The actual effects of this compound need to be experimentally determined.

Signaling Pathways

1. NLRP3 Inflammasome Activation:

Certain trichothecenes, such as Roridin A, have been demonstrated to activate the NLRP3 inflammasome in human macrophages.[4] This multi-protein complex is a key component of the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This pathway is a critical driver of inflammation.

NLRP3_Inflammasome_Activation Roridin_L2 This compound Macrophage Macrophage Roridin_L2->Macrophage NLRP3_Inflammasome NLRP3 Inflammasome Assembly Macrophage->NLRP3_Inflammasome Activation Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage IL1B Secreted IL-1β Pro_IL1B->IL1B IL18 Secreted IL-18 Pro_IL18->IL18

NLRP3 Inflammasome Activation by this compound.

2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

Trichothecenes are known as potent activators of the MAPK signaling pathways, including ERK, JNK, and p38.[1] This activation is a response to "ribotoxic stress," where the mycotoxins bind to ribosomes and inhibit protein synthesis. The activation of these kinases leads to the phosphorylation of transcription factors that drive the expression of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, MIP-2, and MCP-1.

MAPK_Signaling_Pathway Roridin_L2 This compound Ribosome Ribosome Roridin_L2->Ribosome Binds to Ribotoxic_Stress Ribotoxic Stress Ribosome->Ribotoxic_Stress MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Ribotoxic_Stress->MAPK_Kinases Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Kinases->Transcription_Factors Phosphorylation Nucleus Nucleus Transcription_Factors->Nucleus Cytokine_Genes Cytokine Gene Expression (TNF-α, IL-6, etc.) Cytokines Secreted Cytokines Cytokine_Genes->Cytokines

MAPK Signaling Pathway Activation by this compound.

Experimental Protocols

The following protocols are designed to assess the effect of this compound on cytokine expression in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Protocol 1: In Vitro Macrophage Stimulation and Cytokine Measurement

Objective: To determine the dose-dependent effect of this compound on the secretion of key pro-inflammatory cytokines by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1 µM. Also, prepare a positive control with LPS (e.g., 100 ng/mL) and a vehicle control (medium with the same concentration of DMSO used for this compound).

  • Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, LPS, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time, for example, 24 hours, at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Quantification: Perform ELISA for the target cytokines (TNF-α, IL-6, IL-1β) on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of each cytokine in the samples based on the standard curve.

Experimental_Workflow_Cytokine_Quantification cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis Seed_Cells Seed Macrophages in 96-well plate Adherence Overnight Incubation for Adherence Seed_Cells->Adherence Prepare_Treatments Prepare this compound dilutions, LPS, and Vehicle Control Adherence->Prepare_Treatments Stimulation Add Treatments to Cells Prepare_Treatments->Stimulation Incubate Incubate for 24 hours Stimulation->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant ELISA Perform ELISA for Cytokines Collect_Supernatant->ELISA Read_Plate Read Absorbance on Microplate Reader ELISA->Read_Plate Analyze_Data Calculate Cytokine Concentrations Read_Plate->Analyze_Data

Experimental Workflow for Cytokine Quantification.

Protocol 2: Analysis of Cytokine Gene Expression by qRT-PCR

Objective: To determine if this compound affects the transcription of cytokine genes.

Materials:

  • Macrophage cell line

  • 6-well cell culture plates

  • This compound

  • LPS

  • PBS

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb)

  • qPCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well. Allow them to adhere overnight. Treat the cells with different concentrations of this compound, LPS, or a vehicle control for a shorter time course (e.g., 4, 8, or 12 hours).

  • RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • Quantitative RT-PCR (qRT-PCR): Set up the qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target cytokine genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.

Protocol 3: Western Blot Analysis of MAPK Phosphorylation

Objective: To investigate if this compound activates the MAPK signaling pathway.

Materials:

  • Macrophage cell line

  • 6-well cell culture plates

  • This compound

  • LPS

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in 6-well plates and treat with this compound, LPS, or vehicle control for short time points (e.g., 15, 30, 60 minutes).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total MAPK proteins. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total MAPK for each treatment condition.

Conclusion

While direct experimental evidence for the effect of this compound on cytokine expression is currently lacking, the known mechanisms of action of related trichothecene mycotoxins provide a strong rationale for investigating its immunomodulatory properties. The protocols outlined in this document offer a comprehensive framework for researchers to systematically evaluate the impact of this compound on cytokine production at the protein and gene expression levels, as well as to elucidate the underlying signaling pathways. Such studies are crucial for understanding the potential health risks associated with exposure to this mycotoxin and for the development of potential therapeutic interventions.

References

Application Notes and Protocols: In Vitro Neurotoxicity Assessment of Roridin L2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Roridin L2 is a trichothecene mycotoxin and a biosynthetic precursor to the more complex macrocyclic trichothecene, Satratoxin G.[1][2] While many trichothecenes are known for their potent cytotoxicity, including neurotoxicity, in vitro studies have demonstrated that this compound does not exhibit the same neurotoxic profile as its more complex counterpart, Satratoxin G.[1][3][4] This document provides detailed protocols for the in vitro assessment of this compound neurotoxicity, using comparative analysis with a known neurotoxin as a critical component of the experimental design.

Data Presentation

The following tables summarize the quantitative data from comparative in vitro neurotoxicity studies of this compound and Satratoxin G (SG) on PC-12 neuronal cells.

Table 1: Cell Viability of PC-12 Cells Following 48-Hour Exposure to this compound and Satratoxin G

CompoundConcentration (ng/mL)Cell Viability (% of Control)
This compound1~100%
10~100%
100~100%
1000~100%
Satratoxin G1~100%
10Significantly decreased
25Significantly decreased

Data compiled from studies demonstrating that this compound did not affect PC-12 cell viability at concentrations up to 1000 ng/mL, whereas Satratoxin G significantly reduced viability at concentrations of 10 to 25 ng/mL.[1][3]

Table 2: Apoptosis in PC-12 Cells Following 48-Hour Exposure to this compound and Satratoxin G

CompoundConcentration (ng/mL)Apoptosis Induction
This compound1 - 1000No effect
Satratoxin G10Apoptosis induced
25Apoptosis induced

Summary of findings from flow cytometry and DNA fragmentation assays, which indicated that Satratoxin G induced apoptosis in PC-12 cells, while this compound had no such effect at the tested concentrations.[1][3][4]

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare and treat a neuronal cell line with this compound to assess its impact on cell viability and apoptosis.

Materials:

  • PC-12 (pheochromocytoma) cell line

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Satratoxin G (positive control, stock solution in DMSO)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture PC-12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

  • Maintain the cells in an incubator at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Satratoxin G in the culture medium to achieve the final desired concentrations (e.g., 1, 10, 100, 1000 ng/mL for this compound and 1, 10, 25 ng/mL for Satratoxin G). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the toxins. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for 48 hours before proceeding with neurotoxicity assays.

Cell Viability Assay (Alamar Blue Assay)

Objective: To quantify the effect of this compound on the metabolic activity and viability of neuronal cells.

Materials:

  • Alamar Blue reagent

  • Microplate reader

Protocol:

  • After the 48-hour incubation period, add Alamar Blue reagent to each well of the 96-well plate, following the manufacturer's instructions (typically 10% of the culture volume).

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Measure the fluorescence or absorbance of each well using a microplate reader.

  • Express the results as a percentage of the maximum response observed in the control (vehicle-treated) cultures.

Apoptosis Assessment by Flow Cytometry

Objective: To determine if this compound induces apoptosis in neuronal cells by measuring DNA hypofluorescence.

Materials:

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Following the 48-hour treatment in 6-well plates, harvest the cells (including any floating cells in the medium).

  • Centrifuge the cell suspension and wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

Objective: To visually confirm apoptosis by detecting the characteristic ladder pattern of DNA fragmentation.

Materials:

  • DNA extraction kit

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Protocol:

  • After the 48-hour incubation, lyse the cells and extract the genomic DNA using a commercial DNA extraction kit.

  • Quantify the extracted DNA.

  • Mix an equal amount of DNA from each sample with DNA loading dye.

  • Load the samples into the wells of a 1.5-2% agarose gel containing ethidium bromide.

  • Run the gel electrophoresis in TAE buffer until the dye front has migrated sufficiently.

  • Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Neurotoxicity Assessment cluster_assays Neurotoxicity Assays PC12 PC-12 Cell Culture Treatment Treatment with this compound (and Positive Control, e.g., Satratoxin G) PC12->Treatment Incubation 48-hour Incubation Treatment->Incubation Viability Cell Viability Assay (e.g., Alamar Blue) Incubation->Viability Flow Apoptosis Assay (Flow Cytometry) Incubation->Flow DNA_Frag DNA Fragmentation (Agarose Gel) Incubation->DNA_Frag

Caption: Workflow for assessing the in vitro neurotoxicity of this compound.

G cluster_pathway Comparative Signaling for Neurotoxicity in Trichothecenes cluster_sg Satratoxin G (Neurotoxic) cluster_rl2 This compound (Non-Neurotoxic) SG Satratoxin G Ribosome_SG Binds to Ribosome SG->Ribosome_SG Stress Ribotoxic Stress Response Ribosome_SG->Stress MAPK MAPK Activation (p38, JNK) Stress->MAPK Apoptosis_SG Apoptosis MAPK->Apoptosis_SG RL2 This compound No_Binding No Significant Ribosome Interaction/Stress RL2->No_Binding No_Apoptosis No Apoptosis No_Binding->No_Apoptosis

Caption: Comparative signaling pathways of Satratoxin G and this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Roridin L2 Production from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Roridin L2 yield from Stachybotrys chartarum. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter that lead to low or inconsistent this compound yields.

Issue: Low or No this compound Yield

Question: My S. chartarum culture is growing, but I'm detecting very low levels of this compound. What are the likely causes and how can I fix this?

Answer: Low this compound production despite visible fungal growth is a common issue. Several factors in your culture conditions could be suboptimal. Here’s a step-by-step troubleshooting guide:

  • Verify Your Strain: Ensure you are using a genotype S strain of S. chartarum, as this is the chemotype that produces macrocyclic trichothecenes like this compound.[1][2][3]

  • Evaluate Your Culture Medium: The composition of the growth medium is critical for mycotoxin production.

    • Recommended Media: The highest yields of macrocyclic trichothecenes are typically observed on Potato Dextrose Agar (PDA) or Cellulose-Agar.[1][2][3][4] Malt-Extract-Agar (MEA) can provide intermediate yields.[1][2][3]

    • Media to Avoid for High Yield: Glucose-Yeast-Peptone-Agar (GYP) and Sabouraud-Dextrose-Agar (SAB) generally result in poor mycotoxin production.[1][2][3]

  • Check Your Nitrogen Source: If using a chemically defined medium, the type of nitrogen is crucial.

    • Optimal: Sodium nitrate (NaNO₃) has been shown to positively affect mycelial growth, sporulation, and the production of macrocyclic trichothecenes.[5][6][7]

    • Inhibitory: Ammonium nitrate (NH₄NO₃) and ammonium chloride (NH₄Cl) can have an inhibitory effect on toxin production.[5][7]

  • Assess Carbon Source: For defined media, potato starch is a superior and reliable carbon source.[5]

  • Confirm Environmental Conditions: S. chartarum has specific environmental requirements for optimal toxin production.

    • Temperature: Maintain a constant temperature of approximately 25°C.[1][8]

    • Light: Cultures should be incubated in the dark.[1][3]

    • Humidity and Water Activity: High relative humidity (≥93%) and water activity (aw ≥ 0.95) are essential for mycotoxin production.[8]

  • Promote Sporulation: The production of satratoxins and other macrocyclic trichothecenes is tightly linked to sporulation.[9] If your culture shows poor sporulation, mycotoxin yield will likely be low. Ensure the culture conditions (medium, temperature, humidity) are optimal to encourage this developmental stage.

Issue: Inconsistent Yields Between Batches

Question: I'm getting variable this compound yields from one experiment to the next, even though I'm trying to keep conditions the same. What could be causing this inconsistency?

Answer: Batch-to-batch variability can be frustrating. The most common culprits are minor, often overlooked, variations in materials and methods.

  • Inoculum Standardization: The concentration of spores in your inoculum can significantly impact fungal growth and toxin production. An optimized protocol suggests using a spore inoculum of 5x10⁵ spores per 250g of rice substrate.[10] Ensure your spore counting and dilution methods are consistent for every experiment.

  • Culture Substrate Inconsistencies:

    • Complex Media: If using complex media like PDA, be aware that batch differences from the manufacturer can lead to divergent results in sporulation and mycotoxin production.[9]

    • Solid Substrates: When using substrates like rice, ensure uniform moisture content and thorough mixing to break up clumps daily during incubation.[10]

  • Incubation Time: Peak production of this compound occurs after a specific incubation period. For rice cultures, maximal production is observed after 4 to 6 weeks.[10][11] Harvesting too early or too late can result in lower yields.

  • Extraction Efficiency: Ensure your extraction solvent and procedure are consistent. Acetonitrile is a commonly used and effective solvent for extracting trichothecenes from cultures.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best culture medium for maximizing this compound yield?

A1: For high yields of this compound and other macrocyclic trichothecenes, Potato Dextrose Agar (PDA) and Cellulose-Agar are highly recommended.[1][2][3][4] If you require a chemically defined medium to study specific nutritional factors, a formulation with sodium nitrate as the nitrogen source and potato starch as the carbon source is optimal.[5]

Q2: How long should I incubate my S. chartarum cultures for peak this compound production?

A2: On solid substrates like rice, the peak production of this compound is typically observed after 4 to 6 weeks of incubation at 25°C in the dark.[10][11] For agar-based cultures, incubation for 21 days has been shown to be effective for significant mycotoxin production.[3]

Q3: Is there a link between the physical appearance of the culture and mycotoxin yield?

A3: Yes, there is a strong correlation between sporulation and the production of macrocyclic trichothecenes.[9] A culture that is sporulating well (appearing black and powdery) is more likely to produce high yields of this compound. Cultures with sparse, non-sporulating growth will typically have very low toxin levels.[9]

Q4: Can I use liquid cultures to produce this compound?

A4: While S. chartarum can grow well in broth cultures, it may produce no or only very low amounts of satratoxins and other macrocyclic trichothecenes.[9] Solid-state fermentation on substrates like rice or agar plates is generally more effective because it better supports the sporulation necessary for high-yield toxin production.

Q5: What is the most effective method for extracting and purifying this compound?

A5: A widely used and optimized protocol involves a multi-step process:

  • Extraction: Soaking the culture material in acetonitrile overnight.[10][11][12]

  • Initial Cleanup: The crude extract is dried, redissolved in dichloromethane, and subjected to silica gel chromatography.[10][11][12]

  • Purification: Final purification is achieved using C18 semi-preparative reverse-phase high-performance liquid chromatography (HPLC).[10][11][12]

Data Presentation

Table 1: Effect of Different Culture Media on Macrocyclic Trichothecene (MCT) Production
Culture MediumRelative MCT YieldKey ComponentsReference(s)
Potato Dextrose Agar (PDA)HighPotato Infusion, Dextrose[1][2][3][4]
Cellulose-AgarHighCellulose[1][2][3]
Malt-Extract-Agar (MEA)IntermediateMalt Extract, Soy Peptone[1][2][3]
Glucose-Yeast-Peptone-Agar (GYP)PoorGlucose, Yeast Extract, Peptone[1][2][3]
Sabouraud-Dextrose-Agar (SAB)PoorDextrose, Peptone[1][2][3]
Table 2: Influence of Nitrogen Source in a Chemically Defined Medium
Nitrogen SourceEffect on MCT ProductionReference(s)
Sodium Nitrate (NaNO₃)Stimulates Production[5][7]
Ammonium Nitrate (NH₄NO₃)Inhibitory[5][7]
Ammonium Chloride (NH₄Cl)Inhibitory[5][7]

Experimental Protocols

Protocol 1: Culturing S. chartarum for Optimal this compound Production

This protocol is based on an optimized method for solid-state fermentation on rice.[10][11]

Materials:

  • Fernbach flasks

  • Long-grain rice

  • Deionized water

  • S. chartarum (genotype S) spore suspension

  • Autoclave

  • Incubator

Procedure:

  • Substrate Preparation: For each flask, add 250g of rice and an appropriate volume of water (typically a 1:1 or 1:1.5 rice-to-water ratio, needs optimization).

  • Sterilization: Autoclave the flasks at 121°C for 1 hour. Repeat the autoclaving process after 24 hours to ensure sterility.

  • Inoculation: After the flasks have cooled to room temperature, inoculate each with 5x10⁵ S. chartarum spores.

  • Incubation: Incubate the flasks at 25°C in complete darkness for 4 to 6 weeks.

  • Maintenance: Shake the flasks thoroughly each day to break up clumps and ensure even fungal growth and aeration.

Protocol 2: Extraction and Purification of this compound

This protocol outlines the steps for isolating this compound from the rice culture.[10][11][12]

Materials:

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Whatman No. 5 filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • C18 semi-preparative HPLC column

Procedure:

  • Solvent Extraction:

    • Soak the colonized rice culture in 1 L of acetonitrile overnight.

    • Decant the solvent. Wash the residual culture material with an additional 500 mL of acetonitrile for 10 minutes.

    • Pool the extracts and filter them through cheesecloth, followed by vacuum filtration through Whatman No. 5 paper.

  • Crude Extract Preparation:

    • Evaporate the filtered acetonitrile extract to dryness using a rotary evaporator.

    • Dissolve the dried residue in dichloromethane.

  • Silica Gel Chromatography:

    • Load the dichloromethane solution onto a Michel-Miller silica gel column.

    • Elute using a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 40% acetonitrile fraction.

  • Reverse-Phase HPLC Purification:

    • Further purify the this compound-containing fraction using a C18 semi-preparative HPLC system.

    • Use a gradient of acetonitrile in water (with 0.1% formic acid) as the mobile phase.

    • Collect the fractions corresponding to the this compound peak and confirm purity using LC-MS/MS.

Visualizations

Experimental_Workflow cluster_culture 1. Culturing S. chartarum cluster_extraction 2. Extraction cluster_purification 3. Purification Culture_Prep Prepare Rice Substrate in Fernbach Flasks Sterilize Autoclave Twice Culture_Prep->Sterilize Inoculate Inoculate with 5x10^5 Spores Sterilize->Inoculate Incubate Incubate 4-6 Weeks at 25°C in Dark Inoculate->Incubate Extract_ACN Extract with Acetonitrile Incubate->Extract_ACN Harvest Culture Filter Filter Extract Extract_ACN->Filter Evaporate Evaporate to Dryness Filter->Evaporate Dissolve Redissolve in Dichloromethane Evaporate->Dissolve Silica_Chrom Silica Gel Chromatography Dissolve->Silica_Chrom HPLC Semi-Prep RP-HPLC Silica_Chrom->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Workflow for this compound production and purification.

Factors_Affecting_Yield cluster_positive Positive Factors cluster_negative Negative Factors Yield This compound Yield PDA PDA / Cellulose Media PDA->Yield Nitrate Nitrate (NaNO₃) Nitrate->Yield Sporulation High Sporulation Sporulation->Yield High_Humidity High Humidity (≥93%) High_Humidity->Yield Temp_25C Temp ~25°C Temp_25C->Yield Ammonium Ammonium (NH₄⁺) Ammonium->Yield GYP_SAB GYP / SAB Media GYP_SAB->Yield Low_Humidity Low Water Activity Low_Humidity->Yield Poor_Sporulation Poor Sporulation Poor_Sporulation->Yield

Caption: Key factors influencing this compound yield.

References

Roridin L2 in DMSO for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the use of Roridin L2 dissolved in dimethyl sulfoxide (DMSO) for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To prepare a stock solution, dissolve this compound powder in high-purity, sterile DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is recommended to perform this in a sterile environment to avoid contamination. Vortex gently until the compound is completely dissolved.

Q2: What is the recommended storage condition for this compound stock solutions in DMSO?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For short-term storage (up to one month), -20°C is generally sufficient. For longer periods, -80°C is recommended.[1]

Q3: What is the stability of this compound in DMSO?

Q4: What is the maximum final concentration of DMSO that can be used in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[3][4] It is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment where cells are treated with the same final concentration of DMSO as your experimental samples. High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[4][5]

Q5: this compound is precipitating when I add it to my cell culture medium. What should I do?

A5: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds dissolved in DMSO.[6] Here are a few troubleshooting steps:

  • Increase the final volume of your culture medium: This will lower the final concentration of this compound, which may help it stay in solution.

  • Pre-warm the culture medium: Adding the DMSO stock to pre-warmed medium can sometimes improve solubility.

  • Increase mixing: Gently pipette the medium up and down immediately after adding the this compound stock to ensure rapid and even dispersion.

  • Use a carrier protein: In some cases, the addition of a small amount of serum or bovine serum albumin (BSA) to serum-free media can help to solubilize hydrophobic compounds.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no biological effect of this compound 1. Degradation of this compound stock: Improper storage or multiple freeze-thaw cycles. 2. Precipitation of this compound: Compound is not fully dissolved in the culture medium. 3. Incorrect dosage: Calculation error or inaccurate pipetting.1. Prepare a fresh stock solution from powder. Aliquot new stocks to avoid freeze-thaw cycles. Perform a stability check on the old stock. 2. Visually inspect the culture medium for precipitates after adding this compound. Refer to the precipitation troubleshooting steps (FAQ #5). 3. Double-check all calculations and ensure pipettes are calibrated.
High cell death in control (vehicle-treated) wells 1. DMSO toxicity: The final concentration of DMSO is too high for the cell line. 2. Contamination: Bacterial or fungal contamination of the stock solution or culture.1. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this level (ideally ≤ 0.1%).[3] 2. Check the sterility of your DMSO and this compound stock solution. Filter-sterilize the stock solution if necessary. Visually inspect cultures for signs of contamination.
Variability between replicate wells 1. Uneven distribution of this compound: Inadequate mixing when adding the compound to the medium. 2. Cell plating inconsistency: Uneven number of cells seeded in each well.1. Ensure thorough but gentle mixing immediately after adding the this compound stock solution to the culture medium before dispensing into wells. 2. Ensure a homogenous cell suspension before plating and use proper cell counting and plating techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube gently until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in DMSO over time.

  • Prepare a fresh stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Immediately analyze a sample of the fresh stock solution by HPLC to obtain a baseline (T=0) chromatogram and peak area. A C18 reverse-phase column with a water-acetonitrile gradient can be used for separation.[7]

  • Store the remaining stock solution at the desired temperature (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot (if frozen) and re-analyze by HPLC under the same conditions as the baseline.

  • Compare the peak area of this compound at each time point to the baseline peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks may indicate the formation of degradation products.

Quantitative Data Summary (Hypothetical)

Storage Temp.Time PointThis compound Remaining (%)
-80°C1 Month>99%
-80°C3 Months>98%
-20°C1 Month>98%
-20°C3 Months~95%
4°C1 Week~90%
Room Temp.24 Hours~85%

Note: This table is for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate treat_cells Add this compound dilutions and controls to cells prep_cells->treat_cells prep_roridin Prepare serial dilutions of this compound in culture medium from DMSO stock prep_roridin->treat_cells prep_control Prepare vehicle control (DMSO in medium) prep_control->treat_cells incubate Incubate for desired time (e.g., 48 hours) treat_cells->incubate add_reagent Add viability reagent (e.g., Alamar Blue) incubate->add_reagent read_plate Incubate and read absorbance/fluorescence add_reagent->read_plate analyze Calculate % viability vs. control read_plate->analyze plot Plot dose-response curve analyze->plot

Caption: Workflow for a typical cell viability assay using this compound.

Hypothetical Signaling Pathway for Trichothecene Mycotoxins

While the specific signaling effects of this compound are not extensively documented, other trichothecenes like Roridin E and Satratoxin H have been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[8] The following diagram illustrates this generalized pathway.

G cluster_upr Unfolded Protein Response (UPR) roridin Trichothecene (e.g., Roridin) ribosome Ribosome roridin->ribosome Binds to er_stress ER Stress ribosome->er_stress Induces perk PERK er_stress->perk ire1 IRE1 er_stress->ire1 atf6 ATF6 er_stress->atf6 apoptosis Apoptosis perk->apoptosis ire1->apoptosis atf6->apoptosis

Caption: Generalized ER stress pathway potentially induced by trichothecenes.

References

troubleshooting low Roridin L2 extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low extraction efficiency of Roridin L2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a macrocyclic trichothecene mycotoxin produced by fungi of the Stachybotrys genus, most notably Stachybotrys chartarum (black mold)[1]. As a secondary metabolite, its concentration in the source material can vary significantly depending on fungal strain, growth conditions, and substrate. The extraction process can be challenging due to its complex structure, potential for degradation under suboptimal conditions, and the presence of interfering compounds in the sample matrix.

Q2: What are the general steps involved in this compound extraction?

A typical this compound extraction workflow involves the following stages:

  • Sample Preparation: Fungal cultures, often grown on a solid substrate like rice, are harvested and prepared for extraction. This may involve drying and grinding the material to increase the surface area for solvent interaction.

  • Solid-Liquid Extraction: The prepared sample is soaked in an appropriate organic solvent to dissolve the this compound.

  • Filtration and Concentration: The solvent, now containing the dissolved this compound, is separated from the solid matrix by filtration. The solvent is then evaporated to concentrate the crude extract.

  • Purification: The crude extract is further purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to isolate this compound from other co-extracted compounds[1].

Q3: Which solvents are most effective for this compound extraction?

Trichothecenes like this compound are relatively nonpolar and are generally insoluble in water but soluble in various organic solvents. The choice of solvent is critical for achieving high extraction efficiency. Acetonitrile is a commonly used and effective solvent for the initial extraction from fungal cultures[1][2]. Other solvents such as methanol, ethanol, ethyl acetate, and dichloromethane have also been used for the extraction of trichothecenes[3]. The selection of a solvent often depends on the subsequent purification steps and the desired purity of the final product.

Troubleshooting Low this compound Extraction Efficiency

Problem 1: Low yield of this compound in the crude extract.

Possible Cause Recommendation Detailed Explanation
Suboptimal Fungal Growth and Toxin Production Optimize fungal culture conditions.This compound production is highly dependent on the growth phase of the fungus. For S. chartarum grown on rice, peak production is often observed after 4 to 6 weeks of incubation[2]. Ensure optimal conditions such as temperature, humidity, and substrate are maintained.
Improper Sample Preparation Ensure the sample is thoroughly dried and finely ground.Moisture in the sample can hinder the penetration of organic solvents and may lead to lower extraction yields. Grinding the dried fungal culture increases the surface area exposed to the solvent, facilitating a more efficient extraction.
Inadequate Solvent-to-Sample Ratio Increase the volume of the extraction solvent.A sufficient volume of solvent is necessary to ensure that all the this compound in the sample is dissolved. A common starting point is a 4:1 (v/w) ratio of solvent to sample material.
Insufficient Extraction Time Increase the duration of solvent soaking.For solid-liquid extractions, allowing the sample to soak in the solvent for an extended period (e.g., overnight) can significantly improve the extraction efficiency by allowing more time for the this compound to diffuse into the solvent[2].
Inefficient Solvent Choice Select a solvent with appropriate polarity.The polarity of the solvent plays a crucial role in the extraction of secondary metabolites. For trichothecenes, moderately polar solvents are generally effective. Refer to the solvent comparison table below.

Problem 2: Loss of this compound during solvent evaporation and purification.

Possible Cause Recommendation Detailed Explanation
Thermal Degradation Use low temperatures during solvent evaporation.This compound, like many other mycotoxins, can be sensitive to high temperatures. It is recommended to use a rotary evaporator at a controlled temperature, ideally not exceeding 30-40°C, to remove the solvent[2].
Degradation due to pH Maintain a neutral or slightly acidic pH during extraction and purification.Trichothecenes can be unstable in strong acidic or alkaline conditions[4]. The use of solvents with a neutral pH is generally recommended. If pH modification is necessary for chromatographic separation, mild acids like formic acid are often used[2].
Incomplete Elution from Chromatography Column Optimize the mobile phase composition.During purification by column chromatography, if the mobile phase is not optimized, this compound may not elute completely from the column. A stepwise or gradient elution with varying solvent polarities can improve recovery[1].

Data Presentation

Table 1: Comparison of Solvents for Trichothecene Extraction (Representative Data)

Disclaimer: The following data is based on the general solubility of trichothecenes and published data for similar mycotoxins. The optimal solvent for this compound may vary depending on the specific experimental conditions.

Solvent Polarity Index Boiling Point (°C) General Extraction Efficiency for Trichothecenes Notes
Acetonitrile 5.882HighCommonly used for initial extraction from fungal cultures[1][2].
Methanol 5.165HighEffective for a broad range of mycotoxins.
Ethanol 4.378GoodA less toxic alternative to methanol.
Ethyl Acetate 4.477GoodOften used in liquid-liquid extraction and for dissolving crude extracts[3].
Dichloromethane 3.140GoodEffective for dissolving dried extracts before chromatographic purification[1][2].
Water 10.2100LowTrichothecenes have low solubility in water.

Experimental Protocols

Detailed Protocol for this compound Extraction from Rice Culture

This protocol is adapted from a published method for the extraction and purification of this compound from Stachybotrys chartarum cultures grown on rice[2].

Materials:

  • S. chartarum culture grown on 250 g of rice for 4-6 weeks

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Whatman No. 5 and No. 1 filter paper

  • Cheesecloth

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Silica gel for column chromatography

  • C18 semi-preparative HPLC column

Procedure:

  • Extraction: a. To the flask containing the fungal culture on rice, add 1 L of acetonitrile and allow it to soak overnight at room temperature. b. Decant the acetonitrile extract. c. Wash the remaining rice culture with an additional 500 mL of acetonitrile for 10 minutes with gentle agitation. d. Pool the two acetonitrile extracts.

  • Filtration and Concentration: a. Filter the pooled extract through a layer of cheesecloth to remove large particles. b. Perform vacuum filtration of the extract twice through Whatman No. 5 filter paper. c. Remove the acetonitrile using a rotary evaporator at a temperature of 30°C.

  • Solvent Exchange: a. Dissolve the resulting residue in 500 mL of dichloromethane, gently heating to 30°C to aid dissolution. b. Filter the dichloromethane solution through Whatman No. 1 filter paper. c. Evaporate the dichloromethane to dryness using a rotary evaporator.

  • Purification: a. The dried residue contains the crude this compound extract. b. Further purification can be achieved using Michel-Miller silica gel chromatography with a stepwise gradient of acetonitrile in dichloromethane[1]. c. Final purification to high purity can be performed using C18 semi-preparative reverse-phase HPLC with an acetonitrile-water gradient[1].

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_filtration Filtration & Concentration cluster_solvent_exchange Solvent Exchange cluster_purification Purification culture Fungal Culture on Rice soaking Overnight Soaking in Acetonitrile culture->soaking washing Wash with Acetonitrile soaking->washing filtration Filtration (Cheesecloth & Whatman Paper) washing->filtration evaporation1 Rotary Evaporation (30°C) filtration->evaporation1 dissolution Dissolve in Dichloromethane (30°C) evaporation1->dissolution filtration2 Filtration (Whatman No. 1) dissolution->filtration2 evaporation2 Rotary Evaporation filtration2->evaporation2 silica_gel Silica Gel Chromatography evaporation2->silica_gel hplc Semi-preparative HPLC silica_gel->hplc final_product Purified this compound hplc->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_extraction_issues Crude Extraction Issues cluster_purification_issues Purification Issues cluster_solutions1 Solutions cluster_solutions2 Solutions start Low this compound Yield check_crude Check yield of crude extract start->check_crude check_purification Check yield after purification check_crude->check_purification Acceptable culture_conditions Suboptimal fungal growth? check_crude->culture_conditions Low thermal_degradation High evaporation temperature? check_purification->thermal_degradation Low sample_prep Improper sample prep (wet, coarse)? culture_conditions->sample_prep No optimize_culture Optimize culture time & conditions culture_conditions->optimize_culture Yes solvent_ratio Insufficient solvent volume? sample_prep->solvent_ratio No dry_grind Thoroughly dry & grind sample sample_prep->dry_grind Yes extraction_time Extraction time too short? solvent_ratio->extraction_time No increase_solvent Increase solvent-to-sample ratio solvent_ratio->increase_solvent Yes solvent_choice Inefficient solvent? extraction_time->solvent_choice No increase_time Increase extraction time extraction_time->increase_time Yes end Optimize relevant step(s) solvent_choice->end ph_degradation Extreme pH conditions? thermal_degradation->ph_degradation No lower_temp Lower evaporation temperature (<40°C) thermal_degradation->lower_temp Yes column_elution Incomplete elution from column? ph_degradation->column_elution No control_ph Maintain neutral/slightly acidic pH ph_degradation->control_ph Yes column_elution->end optimize_mobile_phase Optimize chromatography mobile phase column_elution->optimize_mobile_phase Yes optimize_culture->end dry_grind->end increase_solvent->end increase_time->end change_solvent Use a more appropriate solvent lower_temp->end control_ph->end optimize_mobile_phase->end

Caption: Troubleshooting decision tree for low this compound extraction efficiency.

References

Roridin L2 Degradation Product Identification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Roridin L2. As specific degradation products of this compound are not extensively documented in public literature, this guide focuses on establishing a systematic approach for their identification through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Where can I find a list of known this compound degradation products?

A1: Currently, there is limited specific information in scientific literature detailing the degradation products of this compound. This compound is known to be a biosynthetic precursor to Satratoxin G.[1][2][3] The trichothecene class of mycotoxins, to which this compound belongs, is generally susceptible to degradation through pathways such as de-epoxidation, deacylation, and oxidation.[4][5] To identify degradation products specific to your experimental conditions, a forced degradation study is recommended.

Q2: What is a forced degradation study and why is it necessary for this compound?

A2: A forced degradation study, or stress testing, is the process of subjecting a compound to extreme conditions to accelerate its degradation.[6] This is crucial for:

  • Identifying potential degradants: It helps in the identification of degradation products that could form under various storage or handling conditions.

  • Understanding degradation pathways: The study provides insights into the chemical stability of the molecule and the degradation mechanisms.

  • Developing stability-indicating analytical methods: It is essential for creating analytical methods that can accurately separate and quantify the active compound from its degradation products.

Given the lack of specific data on this compound degradation, a forced degradation study is the most effective way to generate this critical information.

Q3: What are the key stress conditions to include in a this compound forced degradation study?

A3: A comprehensive forced degradation study for a trichothecene mycotoxin like this compound should include the following conditions:

  • Acidic and Basic Hydrolysis: To investigate susceptibility to pH-mediated degradation.

  • Oxidation: To assess the impact of oxidative stress.

  • Photolysis: To determine stability upon exposure to light.

  • Thermal Stress: To evaluate the effect of high temperatures.

Q4: What are the expected degradation pathways for this compound based on its structure?

A4: this compound is a macrocyclic trichothecene.[1][3] Based on the known degradation pathways of similar trichothecenes, the following are hypothesized:

  • De-epoxidation: The 12,13-epoxy ring is a key toxicophore of trichothecenes and a likely site for degradation, leading to a significant reduction in toxicity.[5][7][8]

  • Hydrolysis: The ester linkages in the macrocyclic chain are susceptible to hydrolysis under acidic or basic conditions, which would open the macrocyclic ring.[9][10]

  • Oxidation: The C9-C10 double bond is a potential target for oxidation, which can lead to the formation of various oxygenated products.[7][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough (concentration of stressor, duration, temperature).Increase the concentration of the acid/base/oxidizing agent, extend the duration of the stress test, or increase the temperature. A stepwise approach is recommended to achieve 5-20% degradation.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to generate a mixture of the parent compound and its degradation products.
Poor chromatographic separation of degradation products. The analytical method is not optimized.Develop a stability-indicating method. This typically involves screening different HPLC/UPLC columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, water with different buffers), and gradient profiles.
Difficulty in identifying the structure of degradation products. Insufficient data from a single analytical technique.Utilize high-resolution mass spectrometry (HRMS) like LC-MS/MS (e.g., Q-TOF or Orbitrap) to obtain accurate mass and fragmentation data. This allows for the determination of elemental composition and structural elucidation of the unknown degradants.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for subjecting this compound to various stressors. The goal is to achieve partial degradation (approximately 5-20%).

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the this compound stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the solvent and dilute it for analysis.

Analytical Method for Degradation Product Identification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the separation and identification of this compound and its degradation products.

  • Instrumentation: HPLC or UPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra.

Data Presentation

The results of the forced degradation study should be summarized in a table for clear comparison.

Table 1: Summary of this compound Forced Degradation Study

Stress Condition% Degradation of this compoundNumber of Degradation Products DetectedRetention Time (min) of Major DegradantsProposed m/z of Major Degradants
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 8h
3% H₂O₂, RT, 24h
UV/Vis Light, 24h
80°C, 48h (Solid)
Control

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis DegradationMixture Degradation Mixture Acid->DegradationMixture Base Base Hydrolysis Base->DegradationMixture Oxidation Oxidation Oxidation->DegradationMixture Photo Photolysis Photo->DegradationMixture Thermal Thermal Stress Thermal->DegradationMixture HPLC HPLC-MS/MS Analysis Elucidation Structure Elucidation HPLC->Elucidation Report Degradation Profile Report Elucidation->Report RoridinL2 This compound Sample RoridinL2->Acid RoridinL2->Base RoridinL2->Oxidation RoridinL2->Photo RoridinL2->Thermal DegradationMixture->HPLC

Caption: Workflow for a forced degradation study of this compound.

RoridinL2_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_deepoxidation De-epoxidation RoridinL2 This compound Hydrolyzed Ring-Opened Product (Hydrolysis of ester linkage) RoridinL2->Hydrolyzed H+ / OH- Oxidized Oxidized Product (at C9-C10 double bond) RoridinL2->Oxidized [O] Deepoxy De-epoxy this compound (Cleavage of 12,13-epoxy ring) RoridinL2->Deepoxy Reduction/Enzymatic

Caption: Hypothesized degradation pathways of this compound.

References

Technical Support Center: Roridin L2 Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roridin L2 immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

This compound is a mycotoxin belonging to the macrocyclic trichothecene class. It is produced by certain species of fungi, most notably Stachybotrys chartarum, which is often found in water-damaged buildings. While this compound itself may have lower toxicity compared to other macrocyclic trichothecenes like Satratoxin G, its presence is a strong indicator of contamination with toxigenic molds. Therefore, accurate detection of this compound is crucial for environmental monitoring, food and feed safety, and toxicology research.

Q2: What are the common sources of interference in this compound immunoassays?

Several factors can interfere with the accuracy of this compound immunoassays, leading to either falsely high (false-positive) or falsely low (false-negative) results. The most common sources of interference include:

  • Matrix Effects: Components in the sample matrix (e.g., fats, proteins, organic solvents from extraction) can non-specifically interact with the assay antibodies or the this compound analyte itself. This is a significant challenge when working with complex samples like animal feed, grain dust, and environmental swabs.

  • Cross-Reactivity: Antibodies developed for this compound may also recognize other structurally similar mycotoxins, particularly other macrocyclic trichothecenes that are often produced by the same fungi. This can lead to an overestimation of the this compound concentration.

  • Heterophilic Antibodies: The presence of heterophilic antibodies (like human anti-mouse antibodies, HAMA) in serum or plasma samples can bridge the capture and detection antibodies in a sandwich immunoassay, causing a false-positive signal. This is more relevant for clinical research samples.

  • Improper Sample Collection and Storage: Mycotoxins can be unevenly distributed in a sample.[1] Improper sampling can lead to non-representative results. Additionally, improper storage conditions can lead to the degradation of this compound, resulting in lower measured concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound immunoassay experiments.

Issue 1: High Background Signal

A high background signal can mask the specific signal from this compound, leading to inaccurate quantification.

Possible Cause Recommended Solution
Insufficient Washing Ensure thorough and consistent washing between each step of the ELISA protocol. Increase the number of wash cycles or the soaking time.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Avoid splashing between wells.
Non-specific Binding Optimize the blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffer.
Contaminated Reagents Use fresh, high-quality reagents and sterile water to prepare all buffers.
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Recommended Solution
Inactive Reagents Ensure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and are within their expiration date.
Incorrect Protocol Double-check all incubation times, temperatures, and reagent concentrations as specified in the assay protocol.
Degraded this compound Verify that samples were stored properly (e.g., protected from light, at the correct temperature) to prevent analyte degradation.
Sub-optimal pH Ensure the pH of all buffers is within the recommended range.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

High variability between replicate wells can compromise the reliability of your results.

Possible Cause Recommended Solution
Pipetting Inconsistency Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly.
Inconsistent Incubation Avoid "edge effects" by ensuring uniform temperature across the microplate during incubation. Use a plate sealer.
Improper Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Plate Washing Variation Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.

Data Presentation: Immunoassay Performance

The performance of an immunoassay is critical for obtaining reliable data. The following tables summarize typical performance characteristics for a competitive ELISA for a related macrocyclic trichothecene, Roridin A, which can provide an estimate of expected performance for a this compound assay.[2][3][4]

Table 1: Typical Performance Characteristics of a Roridin A Competitive ELISA [2][3][4]

ParameterAntibody 5G11Antibody 4H10
Detection Limit 0.4 ng/mL1.8 ng/mL
Assay Range 0.1 - 10 ng/mL (estimated)0.5 - 20 ng/mL (estimated)
Affinity Constant (L/mol) 9.25 x 10⁷1.7 x 10⁷

Table 2: Cross-Reactivity of Roridin A Monoclonal Antibodies [2][3][4]

CompoundAntibody 5G11 Relative Cross-Reactivity (%)Antibody 4H10 Relative Cross-Reactivity (%)
Roridin A 100100
Roridin J 43.86.3
Verrucarin A 16.764.0
Satratoxin G 3.74.4
Satratoxin H 18.94.9
Diacetylverrucarol <0.1<0.1
Verrucarol <0.1<0.1

Note: Data for Roridin A antibodies are presented as an example. The cross-reactivity profile for a this compound-specific antibody may differ.

Experimental Protocols

Protocol 1: Sample Preparation from Animal Feed

This protocol provides a general guideline for extracting this compound from solid animal feed samples for analysis by competitive ELISA.

  • Sample Homogenization: Grind a representative sample of the animal feed to a fine powder (e.g., to pass through a 500 µm sieve).[5]

  • Extraction:

    • Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex briefly. Let the sample hydrate for at least 15 minutes.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 20 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes.

  • Dilution: Carefully collect the supernatant (the acetonitrile/water layer) and dilute it with the assay buffer provided in the ELISA kit. The optimal dilution factor will need to be determined based on the expected concentration of this compound and the assay's dynamic range. A starting dilution of 1:10 is recommended.

  • Analysis: The diluted sample is now ready for analysis according to the specific this compound competitive ELISA kit protocol.

Protocol 2: General Competitive ELISA Procedure

This protocol outlines the general steps for a competitive ELISA to quantify this compound.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition:

    • Add 50 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubation: Gently shake the plate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-5 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 100 µL of the stop solution to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa Competitive ELISA Homogenize Homogenize Sample (e.g., Animal Feed) Extract Extract with Acetonitrile/Water Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Dilute Dilute Supernatant in Assay Buffer Centrifuge->Dilute Add_Sample Add Diluted Sample and Standards to Antibody-Coated Plate Dilute->Add_Sample Add_Conjugate Add this compound- Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competition Step) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read

Caption: Workflow for this compound analysis using competitive ELISA.

Interference_Mechanisms cluster_matrix Matrix Effects cluster_crossreact Cross-Reactivity cluster_heterophilic Heterophilic Antibodies Matrix_Components Matrix Components (Fats, Proteins) Antibody Assay Antibody Matrix_Components->Antibody Non-specific binding Analyte This compound Matrix_Components->Analyte Masking Related_Toxin Structurally Similar Mycotoxin Antibody2 Assay Antibody Related_Toxin->Antibody2 Cross-reacts Capture_Ab Capture Antibody Hetero_Ab Heterophilic Ab Capture_Ab->Hetero_Ab Detection_Ab Detection Antibody Hetero_Ab->Detection_Ab Bridging

Caption: Common interference mechanisms in this compound immunoassays.

References

Technical Support Center: Roridin L2 Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Roridin L2 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a mycotoxin belonging to the trichothecene family, produced by various fungi, including Stachybotrys chartarum.[1] For in vitro studies, it is crucial to have the compound fully dissolved in the culture medium to ensure accurate and reproducible experimental results. Like many trichothecenes, this compound is a lipophilic molecule with poor water solubility, making its direct application to aqueous cell culture media challenging.[2] Improper dissolution can lead to precipitation, inaccurate dosing, and flawed experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most commonly recommended and used solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).[3] Other suitable solvents include ethanol, methanol, and dichloromethane.[3] For most cell culture applications, preparing a concentrated stock solution in 100% DMSO is the standard practice.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

A3: High concentrations of DMSO can be toxic to cells. While some robust cell lines might tolerate up to 1% DMSO, it is a widely accepted practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being the recommended safe level for most cell lines to avoid significant cytotoxic effects.[3][4][5] It is always advisable to perform a vehicle control experiment (medium with the same final DMSO concentration as the treatment group) to assess the impact of the solvent on the cells.

Q4: How should I store my this compound stock solution?

A4: Once this compound is dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[6] Studies on the stability of other mycotoxins suggest that while many are stable in organic solvents when stored frozen, their concentrations should be monitored over long periods.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution in cell culture medium. 1. The concentration of this compound in the working solution is too high and exceeds its solubility limit in the aqueous medium. 2. The dilution from the DMSO stock to the aqueous medium was too rapid, causing the compound to crash out of solution.1. Lower the final concentration of this compound in your experiment. 2. Perform a serial dilution. First, dilute the DMSO stock solution in a smaller volume of culture medium before adding it to the final culture volume. 3. Gently vortex or mix the solution while adding the this compound stock to the medium to facilitate dispersion.
Inconsistent or unexpected experimental results. 1. Incomplete dissolution of this compound, leading to inaccurate concentrations. 2. Degradation of this compound in the stock solution.1. Visually inspect your stock and working solutions for any precipitates before use. If precipitates are present, try gently warming the solution or sonicating it briefly. 2. Prepare fresh stock solutions of this compound. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
Observed cytotoxicity in the vehicle control group. 1. The final concentration of DMSO is too high for the specific cell line being used.1. Reduce the final DMSO concentration in your experiments to 0.1% or lower. 2. Conduct a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.

Quantitative Data Summary

Compound Solvent Reported Solubility/Concentration Reference
This compoundAcetonitrile~5 mg/mL (for HPLC)[9]
Deoxynivalenol (a related trichothecene)DMSO~25 mg/mL[2]
DeoxynivalenolEthanol~30 mg/mL[2]
DeoxynivalenolPBS (pH 7.2)~10 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 530.6 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Safety Precautions: this compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.

  • Weighing: Accurately weigh out 5.31 mg of this compound powder.

  • Dissolution: Add 1 mL of sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium to obtain a 100 µM intermediate solution. Gently mix.

  • Final Dilution: Add the required volume of the intermediate solution or the stock solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from the 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.

  • Application to Cells: Use the freshly prepared working solution to treat your cells immediately.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_dilution Dilution cluster_application Application cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (in culture medium) stock->intermediate 1:100 working Final Working Solution (e.g., 10 µM) intermediate->working 1:10 treat Treat Cells working->treat assay Perform In Vitro Assay (e.g., cytotoxicity, gene expression) treat->assay control Vehicle Control (Medium + 0.1% DMSO)

Caption: Workflow for preparing and using this compound in cell culture.

ribotoxic_stress_response Trichothecene-Induced Ribotoxic Stress Response Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects roridin Trichothecenes (e.g., this compound) ribosome Ribosome roridin->ribosome binds to src Src Family Kinases ribosome->src activates ikb IκBα Degradation ribosome->ikb inhibits protein synthesis of p38 p38 src->p38 jnk JNK src->jnk erk ERK src->erk cytokines Pro-inflammatory Cytokine Gene Expression p38->cytokines apoptosis Apoptosis jnk->apoptosis erk->cytokines nfkb NF-κB Activation ikb->nfkb nfkb->cytokines

Caption: Signaling pathway activated by trichothecene mycotoxins.

References

Technical Support Center: Roridin L2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roridin L2 quantification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

The accurate quantification of this compound, a macrocyclic trichothecene mycotoxin, presents several analytical challenges. Due to its presence in complex matrices such as food, feed, and environmental samples, analysts often encounter issues with matrix effects , where co-extracted compounds interfere with the ionization of this compound, leading to signal suppression or enhancement.[1][2] Additionally, sample preparation can be complex, requiring multi-step extraction and clean-up procedures to remove interfering substances, which may affect recovery rates. The inherent low toxicity of this compound compared to other trichothecenes like Satratoxin G may necessitate low detection limits, further complicating the analysis.[3] The stability of this compound in analytical standards and prepared samples is another critical factor that requires careful consideration to ensure accurate results.

Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

Signal suppression in LC-MS/MS analysis of this compound is a common manifestation of matrix effects.[1][2] This occurs when co-eluting compounds from the sample matrix compete with this compound for ionization in the mass spectrometer's source, reducing its signal intensity.

Common Causes:

  • Complex Sample Matrix: Matrices such as grain, animal feed, and indoor environmental samples contain numerous organic molecules that can be co-extracted with this compound.

  • Inadequate Sample Clean-up: Insufficient removal of matrix components during sample preparation is a primary cause of signal suppression.

  • High Matrix Concentration: Injecting overly concentrated sample extracts can overwhelm the ionization source.

Mitigation Strategies:

  • Improve Sample Clean-up: Employ more rigorous clean-up techniques such as solid-phase extraction (SPE) or immunoaffinity columns (IAC) to selectively remove interfering compounds.[1][4]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of this compound remains above the method's limit of quantification (LOQ).

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect by ensuring that the standards and samples are affected similarly.[2]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Q3: My this compound recovery is low and inconsistent. What are the potential reasons and how can I improve it?

Low and inconsistent recovery of this compound is typically associated with the sample preparation workflow.

Potential Reasons:

  • Inefficient Extraction: The choice of extraction solvent and method may not be optimal for releasing this compound from the sample matrix. Acetonitrile-based solvents are commonly used for trichothecenes.[3]

  • Analyte Loss During Clean-up: this compound may be lost during multi-step clean-up procedures. This can occur through irreversible adsorption to SPE sorbents or incomplete elution.

  • Degradation of this compound: Although trichothecenes are generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing could potentially lead to degradation.[5]

  • Incomplete Solvent Evaporation and Reconstitution: If the extraction solvent is evaporated and the residue is reconstituted in a different solvent, ensure complete dissolution of this compound in the final solvent.

Improvement Strategies:

  • Optimize Extraction Parameters: Experiment with different solvent compositions, extraction times, and techniques (e.g., vortexing, sonication, accelerated solvent extraction).

  • Evaluate Clean-up Steps: Perform recovery experiments for each step of your clean-up procedure to identify where the loss is occurring. Consider alternative SPE sorbents or elution solvents.

  • Control Experimental Conditions: Maintain consistent and mild conditions (e.g., temperature, pH) throughout the sample preparation process.

  • Spike Samples Before Extraction: To accurately assess recovery, spike a blank matrix with a known amount of this compound standard before initiating the extraction process.

Q4: I am observing peak tailing and splitting for my this compound chromatographic peak. What could be the cause?

Poor peak shape for this compound can be attributed to several chromatographic issues:

  • Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to active sites that cause peak tailing. Column degradation due to extreme pH or temperature can also be a factor.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any interfering compounds, it can lead to peak splitting.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

  • Secondary Interactions: this compound may interact with residual silanols on the silica-based C18 column, leading to peak tailing.

Troubleshooting Steps:

  • Column Washing: Implement a robust column washing procedure after each analytical batch.

  • Use of a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

  • Mobile Phase Optimization: Ensure the mobile phase pH is appropriate and consider the use of mobile phase additives like formic acid or ammonium acetate to improve peak shape.

  • Injection Solvent: Whenever possible, dissolve the final extract in the initial mobile phase.

  • Column Choice: Consider using a column with end-capping to minimize secondary interactions.

Experimental Protocols

Protocol 1: Generic Extraction and Clean-up for this compound in Grain Samples

This protocol provides a general workflow for the extraction and clean-up of this compound from a grain matrix for subsequent LC-MS/MS analysis.

  • Sample Homogenization: Grind the grain sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up (QuEChERS-based approach):

    • Transfer 5 mL of the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase (e.g., methanol/water, 50:50, v/v with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

This protocol outlines typical starting parameters for the LC-MS/MS analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion ([M+NH₄]⁺): m/z 548.3

      • Product Ion 1 (Quantifier): m/z 249.1

      • Product Ion 2 (Qualifier): m/z 231.1

    • Instrument Parameters: Optimize collision energy and other source parameters according to the specific instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of macrocyclic trichothecenes. Note that specific values for this compound may vary depending on the matrix, instrumentation, and method validation protocol.

Table 1: Typical LC-MS/MS Method Performance for Macrocyclic Trichothecenes

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.1 - 5 µg/kgDependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ) 0.5 - 15 µg/kgThe lowest concentration with acceptable precision and accuracy.
Linearity (R²) > 0.99Over the expected concentration range.
Recovery 70 - 120%Acceptable range for mycotoxin analysis in many regulatory guidelines.
Precision (RSD) < 20%Repeatability and intermediate precision.

Table 2: MRM Transitions for Selected Macrocyclic Trichothecenes

CompoundPrecursor Ion ([M+NH₄]⁺)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
This compound 548.3249.1231.1
Roridin A 550.4249.1133.0
Satratoxin G 546.3249.1231.1
Satratoxin H 548.3249.1231.1
Verrucarin A 520.3263.1203.1

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and logical relationships in this compound quantification.

G Troubleshooting Workflow for Low this compound Recovery start Low or Inconsistent This compound Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Clean-up Step check_extraction->check_cleanup Extraction OK optimize_extraction Optimize Extraction Solvent and Method check_extraction->optimize_extraction Inefficient check_evaporation Assess Evaporation/ Reconstitution Step check_cleanup->check_evaporation Clean-up OK evaluate_sorbent Test Alternative SPE Sorbent or Elution Solvents check_cleanup->evaluate_sorbent Analyte Loss Detected check_dissolution Ensure Complete Re-dissolution of Residue check_evaporation->check_dissolution Incomplete Reconstitution end Recovery Improved check_evaporation->end Evaporation OK optimize_extraction->end evaluate_sorbent->end check_dissolution->end

Caption: A logical workflow for troubleshooting low recovery of this compound.

G Strategy for Mitigating Matrix Effects in this compound Quantification start Significant Matrix Effect (Signal Suppression/Enhancement) dilution Dilute Sample Extract start->dilution matrix_matched Use Matrix-Matched Calibration start->matrix_matched internal_standard Employ Stable Isotope-Labeled Internal Standard (Best Approach) start->internal_standard cleanup Improve Sample Clean-up dilution->cleanup No check_loq Check if this compound is still above LOQ dilution->check_loq Yes spe_iac Implement SPE or Immunoaffinity Columns cleanup->spe_iac prepare_standards Prepare Standards in Blank Matrix Extract matrix_matched->prepare_standards result Accurate Quantification Achieved internal_standard->result check_loq->result spe_iac->result prepare_standards->result

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

References

Roridin L2 Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Roridin L2.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound purifications?

A1: The most prevalent contaminants encountered during this compound purification are typically other mycotoxins produced by the same fungal strain, most notably Satratoxin G, which is a downstream product of this compound in the biosynthetic pathway.[1][2] Other potential contaminants include lipids and other metabolites from the culture medium (e.g., rice cultures), as well as impurities introduced from solvents and chromatographic materials.[3]

Q2: How can I confirm the purity of my final this compound sample?

A2: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is suitable for initial purity assessment and quantification.[1] For unambiguous identification and confirmation of purity, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the recommended method.[4][5] A purity level of >95% is generally considered high for this type of compound.[1]

Q3: What are the optimal storage conditions for purified this compound?

A3: While specific stability data for this compound is limited, other trichothecenes are known to be relatively stable. For long-term storage, it is advisable to store purified this compound as a dry solid or dissolved in a suitable organic solvent (e.g., acetonitrile) at -20°C or lower, protected from light and moisture to prevent degradation. Trichothecenes are generally stable under neutral pH conditions.[6]

Q4: Is this compound stable during the purification process?

A4: this compound is generally stable during the described purification protocol. However, prolonged exposure to harsh conditions, such as strong acids or bases, or high temperatures, could potentially lead to degradation.[6] One study noted that the related compound Satratoxin G showed a marked reduction in concentration after 7 weeks in culture, suggesting potential degradation or fungal metabolism over extended periods.[1] To mitigate degradation, it is recommended to perform purification steps at room temperature or below and to minimize the overall processing time.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Silica Gel Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of this compound and Satratoxin G Inadequate resolution of the silica gel column. Incorrect solvent gradient.Optimize the stepwise acetonitrile-dichloromethane gradient. Ensure the silica gel is properly packed and equilibrated. Monitor fractions closely using TLC or HPLC to identify the fractions containing pure this compound.
Streaking of bands on the column Sample overloading. Presence of highly polar impurities.Reduce the amount of crude extract loaded onto the column. Pre-treat the extract to remove highly polar impurities (e.g., liquid-liquid extraction).
This compound does not elute from the column The solvent system is not polar enough. This compound may have degraded on the silica.Increase the polarity of the elution solvent. Test the stability of this compound on a small amount of silica gel using a 2D TLC analysis.[7]
Low yield of this compound after silica chromatography Incomplete elution from the column. Co-elution with other compounds leading to loss in subsequent steps.Ensure complete elution by washing the column with a sufficiently polar solvent at the end of the run. Optimize the gradient to achieve better separation from interfering compounds.
Reverse-Phase HPLC Issues
Problem Possible Cause(s) Troubleshooting Steps
Broad or tailing peaks for this compound Column overloading. Poor column condition. Inappropriate mobile phase pH.Inject a smaller sample volume or a more dilute sample. Clean or replace the HPLC column. Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Co-elution of this compound with impurities The gradient is not optimized for separation. The column is not providing sufficient resolution.Adjust the acetonitrile-water gradient to improve the separation of the target peak from contaminants. Try a different C18 column with a different particle size or from a different manufacturer.
Variable retention times for this compound Inconsistent mobile phase composition. Fluctuations in column temperature. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Replace the column if it shows signs of degradation.
Low recovery of this compound from the HPLC system Adsorption of this compound to the column or tubing. Degradation of this compound in the mobile phase.Passivate the HPLC system with a strong solvent. Ensure the mobile phase is compatible with this compound and does not promote degradation.

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol is adapted from the method described for the purification of this compound from Stachybotrys chartarum cultures.[1][4]

1. Extraction:

  • Culture S. chartarum on a suitable substrate (e.g., rice) for 4-6 weeks.[1]

  • Extract the culture material with acetonitrile.

  • Dry the acetonitrile extract completely, for instance, using a rotary evaporator.

  • Dissolve the dried extract in dichloromethane.

2. Michel-Miller Silica Gel Chromatography:

  • Pack a Michel-Miller column with silica gel.

  • Equilibrate the column with dichloromethane.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of acetonitrile in dichloromethane.

    • This compound typically elutes in the 40% acetonitrile fraction, while Satratoxin G elutes in the 30% acetonitrile fraction.[4]

  • Collect fractions and monitor by TLC or analytical HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

3. C18 Semipreparative Reverse-Phase HPLC:

  • Dissolve the semi-purified this compound from the silica gel step in the initial mobile phase.

  • Use a C18 semipreparative HPLC column.

  • Employ a gradient of acetonitrile in water (e.g., with 0.1% formic acid) for elution.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC and ESI-MS/MS.

Quantitative Data Summary

Chromatography Step Parameter Value Reference
Michel-Miller Silica GelThis compound Elution Fraction40% Acetonitrile in Dichloromethane[4]
Michel-Miller Silica GelSatratoxin G Elution Fraction30% Acetonitrile in Dichloromethane[4]
C18 Reverse-Phase HPLCFinal Purity>95%[1]

Visualizations

Experimental Workflow for this compound Purification

RoridinL2_Purification_Workflow cluster_extraction 1. Extraction cluster_silica 2. Silica Gel Chromatography cluster_hplc 3. Reverse-Phase HPLC cluster_analysis 4. Purity Analysis Culture S. chartarum Culture Extraction Acetonitrile Extraction Culture->Extraction Drying Drying of Extract Extraction->Drying Dissolution Dissolution in Dichloromethane Drying->Dissolution SilicaColumn Michel-Miller Silica Gel Column Dissolution->SilicaColumn Fractionation Stepwise Acetonitrile/ Dichloromethane Gradient SilicaColumn->Fractionation RoridinL2_Fraction Collect 40% Acetonitrile Fraction (this compound) Fractionation->RoridinL2_Fraction SatratoxinG_Fraction 30% Acetonitrile Fraction (Satratoxin G) Fractionation->SatratoxinG_Fraction Prep_HPLC C18 Semipreparative HPLC RoridinL2_Fraction->Prep_HPLC Gradient_Elution Acetonitrile/Water Gradient Prep_HPLC->Gradient_Elution Peak_Collection Collect this compound Peak Gradient_Elution->Peak_Collection Purity_Check Purity Confirmation (>95%) Peak_Collection->Purity_Check Analytical_Methods Analytical HPLC & ESI-MS/MS Purity_Check->Analytical_Methods

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low Purity of this compound

RoridinL2_Troubleshooting_Purity Start Low Purity of this compound Detected Check_Chromatography Review Chromatography Data (Silica and HPLC) Start->Check_Chromatography Impurity_Profile Identify Impurity Profile (e.g., Satratoxin G, unknown peaks) Check_Chromatography->Impurity_Profile Silica_Issue Issue in Silica Chromatography? Impurity_Profile->Silica_Issue HPLC_Issue Issue in HPLC Purification? Impurity_Profile->HPLC_Issue Degradation_Check Suspect Degradation? Impurity_Profile->Degradation_Check Silica_Issue->HPLC_Issue No Optimize_Silica Optimize Silica Gel Gradient and Loading Silica_Issue->Optimize_Silica Yes Optimize_HPLC Optimize HPLC Gradient and Column HPLC_Issue->Optimize_HPLC Yes HPLC_Issue->Degradation_Check No Final_Purity Re-run Purification and Confirm Purity Optimize_Silica->Final_Purity Optimize_HPLC->Final_Purity Stability_Test Perform Stability Test (e.g., 2D TLC) Degradation_Check->Stability_Test Yes Degradation_Check->Final_Purity No Stability_Test->Final_Purity

Caption: Decision tree for troubleshooting low purity of this compound.

References

protocol for long-term storage of Roridin L2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Roridin L2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

A1: For long-term storage, this compound should be kept at -20°C.[1][2]

Q2: What is the expected stability of this compound under recommended storage conditions?

A2: When stored at -20°C, this compound is stable for at least four years.[1][2]

Q3: How is this compound supplied?

A3: this compound is typically supplied as an oil.[1][2]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in several organic solvents, including ethanol, methanol, DMSO, and dichloromethane.[1][2]

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve the this compound oil in a solvent of choice, such as ethanol, methanol, DMSO, or dichloromethane. It is recommended to purge the solvent with an inert gas before preparing the solution.[1]

Q6: Is this compound sensitive to air and light?

A6: Trichothecene mycotoxins, as a group, are noted for their stability under different environmental conditions, including exposure to air and light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity in experiments Improper storage leading to degradation.Ensure the compound has been consistently stored at -20°C. Verify the age of the compound; if older than the recommended stability period, consider using a fresh batch.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Incorrect solvent used for reconstitution.Confirm that a recommended solvent (ethanol, methanol, DMSO, dichloromethane) was used.[1][2]
Precipitate observed in the stock solution The solution may be too concentrated or stored at a very low temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Inconsistent experimental results Inaccurate pipetting of the viscous oil.For accurate measurement, it is best to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution of a precise concentration.

Quantitative Data Summary

The following table summarizes the key storage and stability information for this compound.

Parameter Value Reference
Storage Temperature -20°C[1][2]
Stability ≥ 4 years[1][2]
Formulation An oil[1][2]
Solubility Ethanol, Methanol, DMSO, Dichloromethane[1][2]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay using a Tetrazolium Salt (e.g., WST-1)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a human cell line.

1. Materials:

  • This compound
  • Human cell line (e.g., Hep-G2, A549, CaCo-2)[3]
  • Complete cell culture medium
  • 96-well cell culture plates
  • WST-1 or similar tetrazolium-based cell proliferation reagent
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare a series of dilutions of this compound in complete culture medium from your stock solution.
  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).
  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
  • Cytotoxicity Assessment:
  • Add 10 µL of WST-1 reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
  • Data Analysis:
  • Subtract the background absorbance (medium only) from all readings.
  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  • Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[3]

Visualizations

Roridin_L2_Storage_Workflow This compound Handling and Storage Workflow receive Receive this compound (as an oil) store Store at -20°C receive->store prepare_stock Prepare Stock Solution (e.g., in DMSO) store->prepare_stock For first use aliquot Aliquot into single-use vials prepare_stock->aliquot store_aliquots Store Aliquots at -20°C aliquot->store_aliquots use_in_assay Use in Experiment store_aliquots->use_in_assay discard Discard unused thawed aliquot use_in_assay->discard Avoid freeze-thaw

This compound Handling and Storage Workflow

Trichothecene_Mechanism_of_Action Mechanism of Action of Trichothecenes cluster_ribosome Eukaryotic Ribosome 60S_subunit 60S Subunit Binding Binds to Peptidyl Transferase Center (PTC) on 60S Subunit 60S_subunit->Binding 40S_subunit 40S Subunit Roridin This compound (Trichothecene) Roridin->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Elongation Blocks peptide bond formation (Elongation/Termination) Inhibition->Elongation Apoptosis Downstream Effects: Apoptosis, Cell Cycle Arrest Inhibition->Apoptosis

Mechanism of Action of Trichothecenes

References

minimizing Roridin L2 degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Roridin L2 during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during analysis a concern?

This compound is a macrocyclic trichothecene mycotoxin produced by certain species of fungi, such as Stachybotrys chartarum. It is a biosynthetic precursor to the more potent mycotoxin, Satratoxin G.[1] The stability of this compound during analytical procedures is a concern because its degradation can lead to inaccurate quantification, potentially underestimating its presence in a sample. The core structure of trichothecenes, which includes a 12,13-epoxide ring and a 9,10-double bond, is susceptible to chemical transformations that can alter the molecule and impact analytical results.

Q2: What are the primary factors that can cause this compound degradation during analysis?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of trichothecenes, the primary factors that can induce degradation include:

  • pH: Extreme acidic or basic conditions can catalyze the hydrolysis of ester linkages or opening of the epoxide ring.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light can potentially lead to photodegradation.

  • Oxidizing agents: Reagents that promote oxidation can target the double bonds and other susceptible functional groups within the molecule.

  • Solvent Selection: The choice of solvent can influence the stability of this compound. For instance, long-term storage of some trichothecenes in methanol at room temperature has been reported to cause transesterification.

Q3: What are the recommended storage conditions for this compound standards and samples?

To ensure the stability of this compound, it is recommended to:

  • Store in a tightly sealed container: This prevents exposure to air and moisture.

  • Use amber vials: To protect from light.

  • Store at low temperatures: Freezing (-20°C or below) is generally recommended for long-term storage of stock solutions. For short-term storage, refrigeration (2-8°C) may be adequate.

  • Choose an appropriate solvent: Acetonitrile is a commonly used solvent for the extraction and analysis of this compound and is generally considered suitable for storage.[2][3]

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented in the available scientific literature. However, based on the known degradation pathways of other trichothecenes, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the ester group.

  • De-epoxidation: Opening of the 12,13-epoxide ring, which is a common detoxification pathway for trichothecenes.[4]

  • Isomerization: Rearrangement of the molecule under certain conditions.

Further research involving forced degradation studies and structural elucidation techniques like mass spectrometry would be necessary to definitively identify the degradation products of this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation during sample preparation or analysis.- Minimize exposure of samples and standards to light and elevated temperatures. - Use fresh, high-purity solvents. - Prepare samples and standards immediately before analysis whenever possible. - Consider using a buffered mobile phase to control pH during HPLC analysis.
Inconsistent analytical results Instability of this compound in the prepared samples or standards.- Check the storage conditions of your stock solutions and samples. - Perform a stability study of this compound in your specific sample matrix and analytical solvent system. - Ensure the autosampler temperature is controlled if samples are queued for extended periods.
Appearance of unknown peaks in chromatograms Potential degradation products of this compound.- Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Use a photodiode array (PDA) detector to check for peak purity. - Employ mass spectrometry (MS) to identify the mass of the unknown peaks and aid in their identification.
Poor peak shape for this compound Interaction with the analytical column or degradation on-column.- Ensure the mobile phase pH is compatible with the column and analyte. The use of 0.1% formic acid in the mobile phase has been reported to provide good peak shape.[2] - Use a high-quality, well-maintained HPLC column. - Evaluate different column chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best peak shape and resolution.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol is based on a published method for the analysis of this compound and Satratoxin G.[2]

  • High-Performance Liquid Chromatography (HPLC) System:

    • Column: Econosil C18 (5 µm, 250 mm × 4.6 mm)[2]

    • Mobile Phase A: Water with 0.1% formic acid[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A common starting point is a gradient from a lower to a higher percentage of acetonitrile. A previously reported method used a gradient starting from 25% acetonitrile.[2] The specific gradient should be optimized for your system and to ensure separation from any potential degradation products.

    • Flow Rate: 1.25 mL/min[2]

    • Detection: UV detector, wavelength to be optimized based on the UV spectrum of this compound.

    • Injection Volume: 20 µL[2]

Protocol 2: Forced Degradation Study to Evaluate this compound Stability

This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve partial degradation (e.g., 5-20%) to be able to observe the degradation products without completely consuming the parent compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C). Monitor the degradation over time (e.g., 1, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature. Monitor the degradation over time.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the degradation over time.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 366 nm) or intense visible light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples if necessary, and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1 or a suitably developed stability-indicating method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation of this compound.

    • Observe the formation of any new peaks, which are potential degradation products.

    • Assess the peak purity of the this compound peak in the stressed samples using a PDA detector.

Visualizations

Experimental_Workflow cluster_prep Sample/Standard Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Stock Solution Prepare this compound Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare this compound Stock Solution->Acid Hydrolysis Expose to stress Base Hydrolysis Base Hydrolysis Prepare this compound Stock Solution->Base Hydrolysis Expose to stress Oxidative Degradation Oxidative Degradation Prepare this compound Stock Solution->Oxidative Degradation Expose to stress Thermal Degradation Thermal Degradation Prepare this compound Stock Solution->Thermal Degradation Expose to stress Photodegradation Photodegradation Prepare this compound Stock Solution->Photodegradation Expose to stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Analyze stressed samples Base Hydrolysis->HPLC Analysis Analyze stressed samples Oxidative Degradation->HPLC Analysis Analyze stressed samples Thermal Degradation->HPLC Analysis Analyze stressed samples Photodegradation->HPLC Analysis Analyze stressed samples Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradation Products Identify Degradation Products Data Analysis->Identify Degradation Products

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Contributing Factors This compound Degradation This compound Degradation Inaccurate Quantification Inaccurate Quantification This compound Degradation->Inaccurate Quantification leads to Compromised Data Integrity Compromised Data Integrity Inaccurate Quantification->Compromised Data Integrity results in pH Extremes pH Extremes pH Extremes->this compound Degradation High Temperature High Temperature High Temperature->this compound Degradation Light Exposure Light Exposure Light Exposure->this compound Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Degradation

Caption: Factors contributing to this compound degradation and its consequences.

References

Validation & Comparative

Comparative Toxicity Analysis: Roridin L2 vs. Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers

Roridin L2 and Satratoxin G are structurally related macrocyclic trichothecene mycotoxins produced by the fungus Stachybotrys chartarum, commonly known as "black mold"[1][2]. While both are found in environments with fungal contamination, their toxicological profiles differ dramatically. This guide provides a comparative analysis of their toxicity, supported by experimental data, to inform research and drug development professionals. The key distinction lies in the macrocyclic ring linking C-4 to C-15, which is intact in Satratoxin G but open in its putative biosynthetic precursor, this compound[1][3]. This structural difference appears to be the primary determinant of their divergent toxic potential.

Quantitative Toxicity Comparison

Experimental data demonstrates that Satratoxin G is a potent neurotoxin both in vitro and in vivo, whereas this compound exhibits negligible toxicity at comparable concentrations. Macrocyclic trichothecenes like Satratoxin G are generally considered among the most toxic members of the trichothecene family[1].

In Vitro Cytotoxicity

Studies using the PC-12 neuronal cell line show a significant decrease in cell viability upon exposure to Satratoxin G. In contrast, this compound had no toxic effect at concentrations up to 40 times higher than the effective dose of Satratoxin G.

CompoundCell LineAssayExposure TimeEffective Toxic ConcentrationResultReference
Satratoxin G PC-12 (Neuronal)Alamar Blue48 hours10–25 ng/mLSignificant decrease in viability[1][4]
This compound PC-12 (Neuronal)Alamar Blue48 hoursUp to 1000 ng/mLNo significant toxicity observed[1][4]
In Vivo Neurotoxicity

In vivo experiments involving intranasal exposure in mice mirror the in vitro findings. Satratoxin G induced marked apoptosis of olfactory sensory neurons (OSNs), while this compound showed no neurotoxic effects at an equivalent dose.

CompoundAnimal ModelExposure RouteDoseResultReference
Satratoxin G B6C3F1 MiceIntranasal100 µg/kgInduced marked OSN apoptosis and atrophy[1][4]
This compound B6C3F1 MiceIntranasal100 µg/kgNo toxicity observed[1][4]

Mechanism of Action: Ribotoxic Stress and Apoptosis

Trichothecenes exert their toxic effects primarily by inhibiting protein synthesis. They bind to the eukaryotic ribosome, which triggers a signaling cascade known as the ribotoxic stress response[1][5][6]. This response involves the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, which can lead to the induction of apoptosis (programmed cell death)[7][8][9].

Satratoxin G-induced apoptosis in neuronal cells is a complex process. It upregulates the expression of several pro-apoptotic genes, including p53 and BAX[5][10][11]. A key mediator in this pathway is the double-stranded RNA-activated protein kinase (PKR)[5][10]. Inhibition of PKR has been shown to suppress Satratoxin G-induced apoptosis. Interestingly, while caspase-3 is activated, the apoptotic pathway appears to be largely caspase-independent, relying on the nuclear translocation of Apoptosis-Inducing Factor (AIF)[5][10][12].

G Satratoxin G Satratoxin G Ribosome Ribosome Satratoxin G->Ribosome PKR PKR Kinase Ribosome->PKR Activates p53_Bax p53 & BAX Upregulation PKR->p53_Bax AIF AIF Translocation (Mitochondria to Nucleus) p53_Bax->AIF Apoptosis Apoptosis (Neuronal Cell Death) AIF->Apoptosis

Fig. 1: Satratoxin G-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Satratoxin G.

In Vitro Cytotoxicity Assessment (Alamar Blue Assay)

This assay quantitatively measures cell viability by using the reducing power of living cells to convert resazurin to the fluorescent compound resorufin.

  • Cell Plating: PC-12 cells in the logarithmic growth phase are harvested and plated in 96-well microplates at a predetermined optimal density.

  • Toxin Exposure: Purified Satratoxin G or this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the vehicle. The plates are incubated for 48 hours at 37°C in a 6% CO₂ atmosphere[11].

  • Reagent Addition: After the incubation period, Alamar Blue solution is aseptically added to each well, typically at 10% of the culture volume[1].

  • Incubation & Measurement: The plates are incubated for an additional 4-6 hours. The absorbance is then measured using a microplate reader at wavelengths of 570 nm and 600 nm[11].

  • Data Analysis: Cell viability is calculated based on the difference in absorbance between the treated and control wells and expressed as a percentage of the control response.

G start Start plate_cells Plate PC-12 Cells in 96-well plate start->plate_cells add_toxins Add Satratoxin G / this compound (or Vehicle Control) plate_cells->add_toxins incubate_48h Incubate 48 hours @ 37°C add_toxins->incubate_48h add_alamar Add Alamar Blue Reagent incubate_48h->add_alamar incubate_6h Incubate 4-6 hours @ 37°C add_alamar->incubate_6h read_plate Measure Absorbance (570nm & 600nm) incubate_6h->read_plate analyze Calculate % Viability read_plate->analyze end End analyze->end

References

A Comparative Guide to the Mechanisms of Action: Roridin L2 vs. T-2 Toxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of action of two trichothecene mycotoxins: Roridin L2 and T-2 toxin. The information presented is supported by experimental data to assist researchers in understanding their distinct toxicological profiles.

At a Glance: Key Differences

FeatureThis compoundT-2 Toxin
Toxicity Low to non-toxicHighly toxic
Primary Mechanism Not established to have a significant toxic mechanism of action.Potent inhibitor of protein synthesis, leading to a ribotoxic stress response.
Apoptosis Induction Does not induce apoptosis at concentrations up to 1000 ng/mL in neuronal cells.[1][2]Induces apoptosis through both mitochondrial and death receptor pathways.
Cellular Effects Minimal to no effect on cell viability.Causes cell cycle arrest, oxidative stress, and DNA damage.[3]

Quantitative Comparison of Toxic Potency

The following table summarizes the available quantitative data on the toxicity of this compound and T-2 toxin. A significant disparity in their potency is evident.

ParameterThis compoundT-2 ToxinCell Line/Animal Model
IC50 (Protein Synthesis Inhibition) Data not available; not a potent inhibitor.10-20 ng/mLVarious tissue culture cells
Cytotoxicity (NR50) > 1000 ng/mL (no toxicity observed)[1]2.8 ng/mLPC-12 neuronal cells / SK-Mel/27 human melanoma cells
Oral LD50 Data not available; considered non-toxic at relevant doses.3-5 mg/kg[4]Animals
Intranasal Toxicity No toxicity observed at 100 µg/kg[1][2]Data not available for direct comparisonMice

Mechanism of Action: A Tale of Two Trichothecenes

The fundamental difference in the bioactivity of this compound and T-2 toxin lies in their interaction with the eukaryotic ribosome and the subsequent cellular responses.

T-2 Toxin: A Potent Ribotoxic Stressor

T-2 toxin is a well-characterized and highly potent member of the trichothecene family. Its primary mechanism of action is the inhibition of protein synthesis.[4] This occurs through its high-affinity binding to the peptidyl transferase center of the 60S ribosomal subunit, which interferes with the elongation step of translation. This binding is a critical initiating event for a cascade of cellular stress responses.

The inhibition of protein synthesis by T-2 toxin triggers a phenomenon known as the ribotoxic stress response . This response involves the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. The activation of these signaling pathways ultimately leads to the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Furthermore, T-2 toxin induces significant oxidative stress within the cell, characterized by the generation of reactive oxygen species (ROS), lipid peroxidation, and depletion of glutathione. This oxidative damage contributes to DNA damage and further promotes apoptosis.

This compound: A Comparatively Inert Precursor

In stark contrast to T-2 toxin, this compound exhibits low to no toxicity in a variety of experimental models.[1][2][5] It is considered a biosynthetic precursor to the more toxic macrocyclic trichothecene, Satratoxin G.[1][5] The structural differences between this compound and highly toxic trichothecenes, such as the absence of a macrocyclic ring found in satratoxins, likely contribute to its lack of significant biological activity.

Studies directly comparing this compound with other potent trichothecenes have demonstrated its inability to induce cytotoxicity or apoptosis even at high concentrations. For instance, in PC-12 neuronal cells, this compound was not toxic at concentrations up to 1000 ng/mL, a concentration at which Satratoxin G induced significant cell death.[1] Similarly, intranasal administration of this compound in mice did not produce the toxic effects observed with an equivalent dose of Satratoxin G.[1][2]

While all trichothecenes share a common structural backbone that allows for interaction with the ribosome, the specific nature of this interaction and the resulting downstream signaling events appear to be minimal in the case of this compound. It is plausible that this compound may bind to the ribosome with a much lower affinity than T-2 toxin, or that its binding does not induce the conformational changes necessary to trigger the ribotoxic stress response. However, its presence in environmental samples is still a concern as it often co-occurs with more potent mycotoxins.[5]

Signaling Pathways

The following diagrams illustrate the known signaling pathway for T-2 toxin and the comparatively inert nature of this compound.

T2_Toxin_Pathway T2 T-2 Toxin Ribosome 60S Ribosome T2->Ribosome OxidativeStress Oxidative Stress (ROS Generation) T2->OxidativeStress ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response ProteinSynthesis->RSR MAPK MAPK Activation (JNK, p38) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis

Caption: T-2 Toxin Mechanism of Action

RoridinL2_Pathway RoridinL2 This compound Ribosome 60S Ribosome RoridinL2->Ribosome NoEffect No Significant Inhibition of Protein Synthesis Ribosome->NoEffect NoApoptosis No Apoptosis NoEffect->NoApoptosis

Caption: this compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (Alamar Blue Assay)

This assay quantitatively measures cell viability.

  • Cell Plating: PC-12 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Toxin Treatment: Cells are incubated with various concentrations of this compound or a positive control (e.g., Satratoxin G) for a specified period (e.g., 48 hours).

  • Alamar Blue Addition: Alamar Blue solution is added to each well and the plates are incubated for a further 4-6 hours.

  • Measurement: The absorbance is measured at 570 nm and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis.

  • Cell Culture: A suitable cell line is cultured to a desired confluency.

  • Toxin Incubation: Cells are pre-incubated with varying concentrations of the test toxin (e.g., T-2 toxin) for a short period.

  • Radiolabeling: A radiolabeled amino acid (e.g., 3H-leucine or 35S-methionine) is added to the culture medium.

  • Incorporation: Cells are incubated for a defined time to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Harvesting and Lysis: Cells are harvested, washed, and lysed.

  • Precipitation and Scintillation Counting: Proteins are precipitated (e.g., with trichloroacetic acid), and the radioactivity of the precipitate is measured using a scintillation counter.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Adherent cells are detached, and both adherent and suspension cells are collected by centrifugation.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Incubation: The cell suspension is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Conclusion

The experimental evidence clearly delineates a significant difference in the mechanism of action and toxicity between this compound and T-2 toxin. T-2 toxin is a potent inhibitor of protein synthesis that activates the ribotoxic stress response, leading to widespread cellular damage and apoptosis. In contrast, this compound is a relatively non-toxic trichothecene that does not appear to significantly impact these critical cellular processes at comparable concentrations. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the importance of considering the specific trichothecene when assessing potential biological effects.

References

A Comparative Guide to the Differential Effects of Roridin L2 and Roridin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of two trichothecene mycotoxins, Roridin L2 and Roridin A. The information presented herein is supported by experimental data to assist researchers in understanding their distinct mechanisms of action.

Executive Summary

Roridin A is a potent macrocyclic trichothecene mycotoxin that exhibits significant cytotoxicity and induces apoptosis in various cell lines. In stark contrast, its putative biosynthetic precursor, this compound, is largely considered non-toxic and does not induce apoptosis even at high concentrations. This guide details the experimental evidence for these differential effects, provides protocols for their assessment, and explores the underlying signaling pathways.

Data Presentation: Cytotoxicity and Apoptosis

The differential effects of Roridin A and this compound on cell viability and apoptosis are summarized below. The data for Roridin A is extrapolated from studies on structurally and functionally similar macrocyclic trichothecenes like Satratoxin G, while data for this compound is directly available.

ParameterRoridin A (and related macrocyclic trichothecenes)This compoundReference
Cell Viability (Cytotoxicity) Significant decrease in viability at low ng/mL concentrations.No significant toxicity observed at concentrations up to 1000 ng/mL.[1][2]
Apoptosis Induction Potent inducer of apoptosis.Does not induce apoptosis at concentrations up to 1000 ng/mL.[1][2]

Key Experimental Findings

Cytotoxicity

Studies comparing the effects of macrocyclic trichothecenes with this compound have consistently demonstrated a stark difference in their cytotoxic potential. For instance, in PC-12 neuronal cells, while Satratoxin G (a compound structurally and functionally similar to Roridin A) caused a significant decrease in cell viability at concentrations of 10 to 25 ng/mL, this compound showed no toxic effects at concentrations up to 1000 ng/mL[1][2]. This suggests that the macrocyclic structure of Roridin A is crucial for its cytotoxic activity.

Apoptosis

The induction of apoptosis is a key mechanism of Roridin A's toxicity. Flow cytometry and DNA fragmentation assays have shown that Roridin A and similar macrocyclic trichothecenes are potent inducers of apoptotic cell death[1][3]. In contrast, this compound does not induce apoptosis in neuronal cells even at high concentrations[1][2].

Experimental Protocols

Cytotoxicity Assessment: Alamar Blue Assay

This protocol is adapted from studies on Satratoxin G and this compound and can be used for a direct comparison of Roridin A and this compound[1].

a. Cell Culture:

  • Plate PC-12 cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

b. Treatment:

  • Prepare serial dilutions of Roridin A (e.g., 1, 5, 10, 25, 50 ng/mL) and this compound (e.g., 100, 500, 1000 ng/mL) in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared toxin dilutions. Include a vehicle control (medium with the solvent used to dissolve the toxins, e.g., DMSO, at the same final concentration).

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

c. Measurement of Cell Viability:

  • After the incubation period, add 10 µL of Alamar Blue reagent to each well.

  • Incubate for 4-6 hours at 37°C.

  • Measure the absorbance at 570 nm and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_0 Cell Preparation cluster_1 Toxin Treatment cluster_2 Viability Assay Seed PC-12 cells Seed PC-12 cells Incubate 24h Incubate 24h Seed PC-12 cells->Incubate 24h Prepare Roridin dilutions Prepare Roridin dilutions Treat cells Treat cells Prepare Roridin dilutions->Treat cells Incubate 48h Incubate 48h Treat cells->Incubate 48h Add Alamar Blue Add Alamar Blue Incubate 4-6h Incubate 4-6h Add Alamar Blue->Incubate 4-6h Measure absorbance Measure absorbance Incubate 4-6h->Measure absorbance Calculate viability Calculate viability Measure absorbance->Calculate viability

Figure 1: Workflow for the Alamar Blue cytotoxicity assay.

Apoptosis Detection: Propidium Iodide Staining and Flow Cytometry

This protocol is based on methods used for Satratoxin G and this compound and is suitable for comparing the apoptotic effects of Roridin A and this compound[1].

a. Cell Treatment:

  • Seed PC-12 cells in 6-well plates and treat with various concentrations of Roridin A and this compound as described in the cytotoxicity protocol.

b. Cell Harvesting and Staining:

  • After 48 hours of incubation, collect both adherent and floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of a hypotonic fluorochrome solution containing 50 µg/mL propidium iodide (PI), 0.1% sodium citrate, and 0.1% Triton X-100.

  • Incubate on ice for 30 minutes in the dark.

c. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite PI with a 488 nm laser and detect fluorescence at approximately 617 nm.

  • Collect data from at least 10,000 cells per sample.

  • Apoptotic cells will appear as a sub-G1 peak in the DNA content histogram due to DNA fragmentation.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Treat cells with Roridins (48h) Treat cells with Roridins (48h) Harvest cells Harvest cells Wash with PBS Wash with PBS Harvest cells->Wash with PBS Resuspend in PI solution Resuspend in PI solution Wash with PBS->Resuspend in PI solution Incubate on ice Incubate on ice Resuspend in PI solution->Incubate on ice Flow cytometry Flow cytometry Analyze sub-G1 peak Analyze sub-G1 peak Flow cytometry->Analyze sub-G1 peak G RoridinA Roridin A Ribosome Ribosome RoridinA->Ribosome Binds & Inhibits RoridinL2 This compound NoEffect No Significant Effect RoridinL2->NoEffect RSR Ribotoxic Stress Response Ribosome->RSR MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK NFkB NF-κB Activation RSR->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation G cluster_0 Sample Preparation cluster_1 Western Blot Cell treatment Cell treatment Lysis Lysis Cell treatment->Lysis Protein quantification Protein quantification Lysis->Protein quantification SDS-PAGE SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody incubation Antibody incubation Blocking->Antibody incubation Detection Detection Antibody incubation->Detection

References

Roridin L2 as a Biomarker of Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is critical for assessing exposure to environmental toxins and understanding their potential health impacts. This guide provides a comparative analysis of Roridin L2 as a biomarker for exposure to toxigenic mold, particularly Stachybotrys chartarum, and evaluates its performance against alternative biomarkers. Experimental data and detailed methodologies are presented to support an objective assessment.

This compound: An Indicator of Toxigenic Mold Exposure

This compound is a macrocyclic trichothecene mycotoxin and a biosynthetic precursor to the more potent mycotoxin, Satratoxin G (SG).[1] Both are produced by certain species of fungi, most notably Stachybotrys chartarum, often referred to as "black mold," which is commonly found in water-damaged buildings. While this compound itself exhibits lower direct toxicity compared to SG, its presence in biological and environmental samples is a strong indicator of exposure to toxigenic mold.[1][2] The primary route of human exposure to these mycotoxins in indoor environments is through the inhalation of airborne spores and mycelial fragments.

The validation of a biomarker requires robust evidence correlating its presence and concentration in biological samples with the extent of exposure. While the direct validation of urinary this compound as a quantitative biomarker of exposure is not extensively documented in peer-reviewed literature, its detection is considered an indication of exposure to mycotoxin-producing molds. One study of patients with suspected mold illness demonstrated significantly elevated levels of various mycotoxins in urine, including trichothecenes, compared to a control group.[3] However, this study did not specifically quantify this compound or establish a direct correlation with airborne mold concentrations.

Alternative Biomarker: Satratoxin G-Albumin Adducts

A more extensively researched alternative biomarker for S. chartarum exposure is the measurement of Satratoxin G (SG)-albumin adducts in serum. SG is a highly toxic mycotoxin that co-exists with this compound. Studies have shown that SG can form covalent adducts with serum albumin, a long-lived protein in the blood. These adducts are stable and can serve as a cumulative indicator of exposure over weeks to months. Research has successfully detected SG-albumin adducts in the serum of individuals with documented exposure to S. chartarum, demonstrating a clear link between exposure and the biomarker.

Comparative Performance of Biomarkers

The following table summarizes the comparative performance of urinary this compound and serum SG-albumin adducts as biomarkers of S. chartarum exposure.

FeatureUrinary this compoundSerum Satratoxin G-Albumin Adducts
Matrix UrineSerum
Indication Recent exposure to toxigenic moldCumulative exposure over weeks to months
Validation Status Limited direct validation in peer-reviewed literatureValidated in human exposure cases
Specificity Indicates exposure to molds producing this compoundSpecific for exposure to Satratoxin G-producing molds
Toxicity Link Low direct toxicity, precursor to Satratoxin GDirectly related to a highly toxic compound
Detection Method LC-MS/MSWestern Blot, LC-MS/MS

Experimental Protocols

Detection of Urinary this compound by LC-MS/MS (General Protocol)
  • Sample Preparation:

    • Collect a first-morning void urine sample.

    • To a 1 mL aliquot of urine, add 10 µL of an internal standard solution (e.g., isotope-labeled trichothecene).

    • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubate at 37°C for 18 hours to cleave glucuronide and sulfate conjugates.

  • Extraction:

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate.

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Detection of Serum Satratoxin G-Albumin Adducts

This protocol is based on methodologies described in the literature for the detection of SG-albumin adducts.

  • Albumin Isolation:

    • Isolate albumin from serum samples using affinity chromatography or precipitation methods.

  • Proteolysis:

    • Digest the isolated albumin with a protease such as pronase or trypsin to break down the protein into smaller peptides and amino acids.

  • Immunoaffinity Purification:

    • Use an anti-SG antibody-coupled immunoaffinity column to specifically capture SG-adducted peptides or amino acids from the digest.

  • Analysis:

    • Western Blot: For qualitative detection, separated proteins can be transferred to a membrane and probed with an anti-SG antibody.

    • LC-MS/MS: For quantitative analysis, the purified adducts are analyzed by LC-MS/MS to identify and quantify the specific SG-amino acid adducts (e.g., SG-lysine).

Signaling Pathways and Experimental Workflows

Satratoxin G-Induced Apoptosis Signaling Pathway

Satratoxin G is a potent inhibitor of protein synthesis and can induce apoptosis (programmed cell death) in various cell types, including neuronal cells. This is thought to be a key mechanism of its toxicity. The binding of SG to the ribosome triggers a "ribotoxic stress response," leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[4][5] These kinases, in turn, can initiate downstream signaling cascades that culminate in apoptosis.

SatratoxinG_Apoptosis_Pathway SG Satratoxin G Ribosome Ribosome SG->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Satratoxin G induces apoptosis via the ribotoxic stress response and MAPK activation.

Experimental Workflow for Biomarker Validation

The validation of a biomarker of exposure typically involves a series of steps to establish a clear and quantitative relationship between the biomarker and the exposure.

Biomarker_Validation_Workflow Exposure Define Exposed and Control Populations EnvSampling Environmental Sampling (e.g., Air Sampling) Exposure->EnvSampling BioSampling Biological Sample Collection (Urine, Serum) Exposure->BioSampling Correlation Correlate Biomarker Levels with Exposure Data EnvSampling->Correlation Analysis Biomarker Analysis (LC-MS/MS) BioSampling->Analysis Analysis->Correlation Validation Establish Dose-Response Relationship Correlation->Validation

Caption: A typical workflow for the validation of an exposure biomarker.

Conclusion

This compound serves as a useful qualitative indicator of exposure to toxigenic molds like Stachybotrys chartarum. Its presence in urine suggests recent exposure. However, for a more quantitative and clinically validated assessment of exposure, particularly for understanding potential health risks, the measurement of serum Satratoxin G-albumin adducts appears to be a more robust and well-researched biomarker. The choice of biomarker will depend on the specific research or clinical question, with urinary this compound offering a non-invasive screening tool and serum SG-albumin adducts providing a more definitive and cumulative measure of exposure to this highly toxic mycotoxin. Further research is needed to fully validate urinary this compound as a quantitative biomarker and to establish clear dose-response relationships with health outcomes.

References

A Comparative Analysis of Macrocyclic Trichothecenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of satratoxins, roridins, and verrucarins.

Macrocyclic trichothecenes, a class of mycotoxins produced by various fungi, are of significant interest to the scientific community due to their potent biological activities. These compounds, characterized by a common tricyclic core with a 12,13-epoxy group and a macrocyclic ester or ether bridge, exhibit a range of effects from profound cytotoxicity to potential therapeutic applications. This guide provides a comparative analysis of key macrocyclic trichothecenes, including satratoxins, roridins, and verrucarins, with a focus on their performance in experimental settings. The information is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these complex molecules.

Quantitative Performance Analysis

The cytotoxic and toxicological profiles of macrocyclic trichothecenes are critical for assessing their potential as either toxins or therapeutic agents. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below presents a compilation of IC50 values for various macrocyclic trichothecenes against a range of cancer cell lines, highlighting their potent cytotoxic effects.

MycotoxinCell LineIC50 (ng/mL)IC50 (nM)
Satratoxin GEL-4 (murine thymoma)~0.5[1]~0.9
Satratoxin HEL-4 (murine thymoma)~2.5[1]~4.6
Isosatratoxin FEL-4 (murine thymoma)~2.5[1]~4.7
Roridin AEL-4 (murine thymoma)~0.5[1]~0.9
Verrucarin AEL-4 (murine thymoma)~0.5[1]~1.0
Satratoxin GPC-12 (rat pheochromocytoma)10 - 25[2]18.5 - 46.2
Roridin EB16F10 (mouse melanoma)--
Satratoxin HB16F10 (mouse melanoma)--

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

In Vivo Toxicity: A Look at Lethal Doses

The median lethal dose (LD50) is a measure of the lethal toxicity of a substance. The following table provides a summary of reported LD50 values for some trichothecenes in mice, illustrating the high toxicity of macrocyclic members of this family.

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg)
Verrucarin AMouseIntraperitoneal0.5 - 0.75
Roridin AMouseIntraperitoneal1.0 - 1.5
Satratoxin GMouseIntraperitoneal1.0 - 1.4
Satratoxin HMouseIntraperitoneal1.0 - 1.2

Note: LD50 values are highly dependent on the animal model, route of administration, and other experimental factors.

Unraveling the Mechanism of Action: Key Signaling Pathways

Macrocyclic trichothecenes exert their potent cytotoxic effects through a complex interplay of molecular events, primarily initiated by the inhibition of protein synthesis. This triggers a cascade of stress responses within the cell, ultimately leading to apoptosis.

The Ribotoxic Stress Response

The primary mechanism of action for macrocyclic trichothecenes is the inhibition of protein synthesis. They bind to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center, thereby blocking the elongation step of translation. This abrupt halt in protein synthesis triggers a cellular stress signaling cascade known as the ribotoxic stress response . This response involves the activation of several mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

Ribotoxic_Stress_Response MT Macrocyclic Trichothecenes (Satratoxins, Roridins, Verrucarins) Ribosome 60S Ribosomal Subunit MT->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Blocks RSR Ribotoxic Stress Response ProteinSynthesis->RSR MAPK MAPK Activation RSR->MAPK JNK JNK MAPK->JNK p38 p38 MAPK->p38 ERK ERK MAPK->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation ERK->Apoptosis Modulates Apoptosis_Signaling_Pathway MT Macrocyclic Trichothecenes RSR Ribotoxic Stress Response (JNK/p38 Activation) MT->RSR Mitochondria Mitochondria RSR->Mitochondria Induces Stress DeathReceptors Death Receptors (e.g., Fas) RSR->DeathReceptors Upregulates Ligands CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, etc.) Caspase3->Apoptosis

References

Navigating Mycotoxin Assays: The Challenge of Roridin L2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount. However, the structural similarity among mycotoxins, such as the macrocyclic trichothecenes, presents a significant analytical challenge: antibody cross-reactivity in immunoassays. This guide addresses the topic of Roridin L2 cross-reactivity in mycotoxin assays, a factor that can significantly influence data interpretation and risk assessment.

Understanding Cross-Reactivity in Mycotoxin Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for mycotoxin screening due to their high sensitivity and throughput. These assays rely on the specific binding of an antibody to a target mycotoxin. However, antibodies developed for one mycotoxin may also bind to other structurally related toxins, a phenomenon known as cross-reactivity. This can lead to an overestimation of the concentration of the target mycotoxin or the detection of a positive signal when the target analyte is absent.

Cross-Reactivity Data for a Related Macrocyclic Trichothecene: Roridin A

To illustrate the potential for cross-reactivity within this mycotoxin class, we can examine data from an enzyme immunoassay developed for Roridin A. While not specific to this compound, this data highlights how antibodies raised against one macrocyclic trichothecene can interact with others.

In a study by Märtlbauer et al. (1988), an ELISA was developed using antibodies raised against Roridin A. The relative cross-reactivities with other macrocyclic trichothecenes were determined.[1][2]

MycotoxinRelative Cross-Reactivity (%)
Roridin A100
Roridin J41
Verrucarin A15
Satratoxin H15
Satratoxin G7

Data sourced from Märtlbauer et al., 1988.[1][2]

This table demonstrates that even within the same class, the degree of cross-reactivity can vary significantly. The antibody showed the highest affinity for Roridin A, the immunizing hapten, with decreasing recognition of other related compounds. It is plausible that an antibody developed for another macrocyclic trichothecene, such as Satratoxin G, might exhibit some level of cross-reactivity with its precursor, this compound. However, without specific experimental data, the extent of this cross-reactivity remains unknown.

Experimental Protocols: A Look at a Competitive ELISA for a Macrocyclic Trichothecene

The following is a generalized protocol based on the methodology described for the Roridin A immunoassay, which is a common format for mycotoxin ELISAs.[1][2]

1. Antibody Production:

  • Immunogen Preparation: Roridin A is derivatized to introduce a carboxyl group, for example, by creating a hemisuccinate. This derivative is then conjugated to a carrier protein, such as human serum albumin (HSA), to make it immunogenic.

  • Immunization: Rabbits are immunized with the Roridin A-HSA conjugate. Booster injections are administered to elicit a high-titer antibody response.

  • Antiserum Collection: Blood is collected from the immunized rabbits, and the antiserum containing the polyclonal antibodies is isolated.

2. ELISA Procedure (Competitive Format):

  • Coating: Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Competitive Reaction: A mixture of the sample extract (containing the potential mycotoxin) and a known amount of enzyme-labeled mycotoxin (e.g., Roridin A-horseradish peroxidase conjugate) is added to the wells along with the specific rabbit anti-Roridin A antibody. The free mycotoxin in the sample and the enzyme-labeled mycotoxin compete for binding to the limited amount of specific antibody.

  • Incubation and Washing: The plate is incubated to allow the binding reaction to occur. After incubation, the plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

Workflow for Mycotoxin Immunoassay

The following diagram illustrates a typical workflow for a competitive immunoassay used for mycotoxin detection.

Mycotoxin_Immunoassay_Workflow cluster_preparation Sample Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Extraction Extraction of Mycotoxins from Sample Matrix Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Dilution Dilution of Extract Cleanup->Dilution Competition Addition of Sample, Enzyme-Conjugate, & Specific Antibody Dilution->Competition Coating Plate Coating with Capture Antibody Blocking Blocking of Unbound Sites Coating->Blocking Blocking->Competition Incubation Incubation Competition->Incubation Washing Washing Incubation->Washing Substrate Substrate Addition Washing->Substrate Read Read Absorbance Substrate->Read Calculate Calculate Mycotoxin Concentration Read->Calculate Report Report Results Calculate->Report

Figure 1: Generalized workflow for a competitive immunoassay for mycotoxin analysis.

The Scarcity of this compound Cross-Reactivity Data

The limited availability of specific cross-reactivity data for this compound is likely due to several factors:

  • Biosynthetic Intermediate: this compound is a precursor in the biosynthesis of other macrocyclic trichothecenes, such as Satratoxin G. Research and regulatory focus are often on the final, more stable, and more toxic end-products.

  • Lower Toxicity: Studies have shown that this compound is significantly less toxic than Satratoxin G.[3] This lower biological activity may result in it being considered a lower priority for the development of specific detection methods.

  • Commercial Assay Focus: Commercial immunoassay kits are typically developed for mycotoxins with established regulatory limits and widespread concern, which may not yet be the case for this compound.

Recommendations for Researchers

Given the lack of specific data, researchers analyzing samples for macrocyclic trichothecenes where this compound may be present should consider the following:

  • Assume Potential Cross-Reactivity: When using an ELISA targeting a related macrocyclic trichothecene (e.g., a "total macrocyclic trichothecenes" assay), be aware that the results may reflect the combined presence of multiple compounds, potentially including this compound.

  • Method Validation: If this compound is a key analyte of interest, it is crucial to perform in-house validation of any immunoassay used. This would involve testing the cross-reactivity of the assay with a certified this compound standard.

  • Confirmatory Analysis: For regulatory purposes or when precise quantification of individual mycotoxins is required, positive results from immunoassays should be confirmed using a chromatographic method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

Assessing the Relative Potency of Roridin L2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potency of Roridin L2, a macrocyclic trichothecene mycotoxin, relative to other members of the trichothecene family. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of mycotoxins and their biological effects. This document summarizes key experimental data on cytotoxicity and outlines the methodologies employed in these assessments.

Executive Summary

This compound, a biosynthetic precursor to the highly potent Satratoxin G, exhibits significantly lower biological activity. In vitro studies have demonstrated a marked difference in cytotoxicity, with this compound showing little to no toxicity at concentrations where other macrocyclic trichothecenes, such as Satratoxin G, are highly cytotoxic. This guide will delve into the available quantitative data, detail the experimental protocols for assessing trichothecene potency, and visualize the known signaling pathways affected by this class of mycotoxins.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxicity of this compound in comparison to other well-characterized trichothecenes.

MycotoxinCell LineAssayConcentrationResultCitation
This compound PC-12 (neuronal)Alamar BlueUp to 1000 ng/mlNot toxic[1][2]
Satratoxin GPC-12 (neuronal)Alamar Blue10 - 25 ng/mlSignificant decrease in viability[1][2]
MycotoxinCell LineIC50 Value (nmol/l)Citation
T-2 toxinJurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 82264.4 - 10.8[3]
HT-2 toxinJurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 82267.5 - 55.8[3]
Deoxynivalenol (DON)Jurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 8226600 - 4900[3]
Nivalenol (NIV)Jurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 8226300 - 2600[3]
Satratoxin GJurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 82262.2 - 18.3[3]
Satratoxin HJurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 82262.2 - 18.3[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity data. The following protocols are based on studies assessing the potency of trichothecenes.

In Vitro Cytotoxicity Assessment

1. Cell Culture and Treatment:

  • Cell Lines: PC-12 (rat pheochromocytoma) cells are commonly used for neurotoxicity studies. Other relevant cell lines for general cytotoxicity include human cell lines such as Jurkat (T lymphocyte), U937 (monocytic), HepG2 (hepatocellular carcinoma), and others as listed in the table above.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Toxin Preparation: Mycotoxins are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treating the cells.

2. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

  • Alamar Blue (Resazurin) Assay: This is another colorimetric assay that measures cell viability. The blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence or absorbance is measured to quantify cell viability.[1]

  • Neutral Red Assay: This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and cell membrane damage.

3. Apoptosis Assays:

  • Flow Cytometry: This technique can be used to quantify apoptotic cells. Cells are stained with fluorescent dyes like Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis, where a characteristic "ladder" pattern of DNA fragments is observed in apoptotic cells.[1]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

In Vivo Neurotoxicity Assessment
  • Animal Model: Mice (e.g., female B6C3F1) are often used for in vivo studies.[2]

  • Administration: Mycotoxins can be administered via various routes, including intranasal instillation to study effects on the olfactory system.[2]

  • Endpoint Analysis: Following exposure, tissues of interest (e.g., nasal olfactory epithelium) are collected for histopathological analysis to assess for apoptosis, inflammation, and tissue damage.[2]

Mandatory Visualizations

Experimental Workflow for Assessing Mycotoxin Potency

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Toxin Mycotoxin Stock (e.g., this compound, Satratoxin G) Treatment Cell Treatment with Varying Toxin Concentrations Toxin->Treatment Cells Cell Line Culture (e.g., PC-12) Cells->Treatment Cytotoxicity Cytotoxicity Assays (MTT, Alamar Blue) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry, DNA Laddering) Treatment->Apoptosis IC50 IC50 Value Determination Cytotoxicity->IC50 Comparison Comparative Potency Assessment Apoptosis->Comparison IC50->Comparison

Caption: A generalized workflow for the in vitro assessment of mycotoxin potency.

Signaling Pathways Potentially Affected by Trichothecenes

signaling_pathway cluster_trigger Cellular Stress cluster_ribosome Ribosomal Interaction cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_er ER Stress cluster_apoptosis Cellular Outcome Trichothecene Trichothecene Mycotoxin (e.g., Satratoxin G) Ribosome Ribosome Trichothecene->Ribosome ProteinSynthInhib Protein Synthesis Inhibition Ribosome->ProteinSynthInhib MAPK MAPK Activation (p38, JNK, ERK) ProteinSynthInhib->MAPK Ribotoxic Stress Response NFkB NF-κB Activation ProteinSynthInhib->NFkB ER Endoplasmic Reticulum Stress ProteinSynthInhib->ER ApoptosisNode Apoptosis MAPK->ApoptosisNode NFkB->ApoptosisNode ER->ApoptosisNode

Caption: Generalized signaling pathways activated by potent trichothecene mycotoxins.

Discussion of this compound's Relative Potency and Mechanism of Action

The available data strongly indicates that this compound is substantially less potent than its metabolic successor, Satratoxin G, and other macrocyclic trichothecenes.[1][2] In a direct comparison using PC-12 neuronal cells, this compound did not exhibit cytotoxicity at concentrations up to 1000 ng/ml, whereas Satratoxin G was cytotoxic at concentrations as low as 10-25 ng/ml.[1][2] Furthermore, while Satratoxin G induced apoptosis in these cells, this compound did not show any apoptotic effects.[1][2] In vivo studies in mice mirror these findings, with intranasal exposure to Satratoxin G causing significant apoptosis in olfactory sensory neurons, while an equivalent dose of this compound had no toxic effect.[2]

The primary mechanism of action for potent trichothecenes is the inhibition of protein synthesis through binding to the 60S ribosomal subunit. This interaction triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[4] Activation of these pathways can, in turn, lead to the downstream activation of transcription factors like NF-κB and ultimately induce apoptosis.[5] Some macrocyclic trichothecenes, like Roridin E and Satratoxin H, have also been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis.[6][7]

Given the markedly low in vitro and in vivo toxicity of this compound, it is plausible that it is a weak binder to the ribosome and, consequently, a poor activator of the downstream signaling cascades that are characteristic of more potent trichothecenes. The structural difference between this compound and Satratoxin G, specifically the absence of the macrocyclic ring in this compound, is likely a key determinant of this reduced potency.[1] This structural feature may hinder its ability to effectively interact with the ribosomal target site.

Conclusion

References

Comparative Analysis of Roridin L2 and Satratoxin G: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Individual Toxicities and a Discussion on the Potential for Synergistic Effects

For researchers, scientists, and drug development professionals, understanding the intricate interactions of mycotoxins is paramount for accurate risk assessment and the development of effective therapeutics. This guide provides a comparative analysis of two prominent trichothecene mycotoxins produced by Stachybotrys chartarum: Roridin L2 and Satratoxin G. While the synergistic effects of mycotoxin combinations are a significant area of study, current research on the specific interaction between this compound and Satratoxin G is limited. This guide, therefore, focuses on their individual toxicological profiles, supported by experimental data, and explores the theoretical framework of their potential synergistic actions.

Individual Toxicological Profiles: A Study in Contrasts

This compound and Satratoxin G, despite their close biosynthetic relationship, exhibit markedly different toxicological profiles. Satratoxin G is a potent toxin known to induce apoptosis and neurotoxicity, while this compound, its direct precursor, is generally considered to be non-toxic at comparable concentrations.

Satratoxin G: A Potent Inducer of Apoptosis and Neurotoxicity

Satratoxin G is a macrocyclic trichothecene mycotoxin that has been identified as a potent inhibitor of protein synthesis.[1] Its mechanism of action involves binding to the 60S ribosomal subunit, which triggers a ribotoxic stress response.[2] This response leads to the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[1] The activation of these signaling pathways ultimately culminates in apoptosis, or programmed cell death.[2][3]

Experimental studies have demonstrated that Satratoxin G is cytotoxic to a variety of cell lines and induces apoptosis in neuronal cells.[4] In vivo studies have further shown that intranasal exposure to Satratoxin G can lead to the apoptosis of olfactory sensory neurons in mice.[1][5] This neurotoxicity highlights the potential health risks associated with exposure to this mycotoxin.

This compound: The Non-Toxic Precursor

In stark contrast to Satratoxin G, its biosynthetic precursor, this compound, has been shown to be largely non-toxic in comparative studies.[4][6] Research comparing the cytotoxic effects of these two mycotoxins found that while Satratoxin G significantly reduced cell viability at concentrations as low as 10-25 ng/mL, this compound showed no toxic effects at concentrations up to 1000 ng/mL.[4][6] This lack of toxicity is attributed to structural differences between the two molecules.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies comparing the cytotoxicity of this compound and Satratoxin G.

Table 1: In Vitro Cytotoxicity of Satratoxin G and this compound in PC-12 Neuronal Cells

ToxinConcentrationExposure TimeCell Viability (% of Control)Apoptosis Induction
Satratoxin G10 ng/mL48 hoursSignificantly decreasedYes
Satratoxin G25 ng/mL48 hoursSignificantly decreasedYes
This compoundup to 1000 ng/mL48 hoursNo significant decreaseNo

Data sourced from Islam et al. (2009).[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Satratoxin G toxicity.

1. Cell Culture and Toxin Exposure

  • Cell Line: PC-12 (rat pheochromocytoma) cells were used as a neuronal cell model.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Toxin Preparation: Purified Satratoxin G and this compound were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then diluted to the desired concentrations in the cell culture medium.

  • Exposure: Cells were seeded in multi-well plates and allowed to adhere before being treated with various concentrations of Satratoxin G or this compound for specified time periods (e.g., 48 hours).

2. Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • After toxin exposure, the culture medium was removed.

    • MTT solution was added to each well and incubated for a few hours to allow for the formation of formazan crystals by viable cells.

    • A solubilization solution (e.g., DMSO or a detergent) was added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control cells.

3. Apoptosis Detection

  • Flow Cytometry:

    • Principle: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. For apoptosis, it is often used to identify cells with fragmented DNA.

    • Procedure:

      • Cells were harvested after toxin treatment.

      • Cells were fixed and permeabilized.

      • Cells were stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

      • The DNA content of the cells was analyzed by a flow cytometer. Apoptotic cells appear as a sub-G1 peak due to DNA fragmentation.

  • DNA Fragmentation Assay (Agarose Gel Electrophoresis):

    • Principle: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This fragmentation can be visualized as a characteristic "ladder" pattern on an agarose gel.

    • Procedure:

      • DNA was extracted from both treated and untreated cells.

      • The extracted DNA was loaded onto an agarose gel.

      • Electrophoresis was performed to separate the DNA fragments by size.

      • The gel was stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

Visualizing the Mechanisms

Satratoxin G-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key steps in the signaling cascade initiated by Satratoxin G, leading to apoptosis.

SatratoxinG_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Satratoxin G Satratoxin G Ribosome (60S) Ribosome (60S) Satratoxin G->Ribosome (60S) Ribotoxic Stress Ribotoxic Stress Ribosome (60S)->Ribotoxic Stress MAPK Activation MAPK Activation (p38, JNK, ERK) Ribotoxic Stress->MAPK Activation PKR Activation PKR Activation Ribotoxic Stress->PKR Activation Apoptosis Apoptosis MAPK Activation->Apoptosis PKR Activation->Apoptosis

Caption: Satratoxin G induces apoptosis via ribotoxic stress and MAPK/PKR activation.

Conceptual Workflow for Investigating Mycotoxin Synergism

This diagram outlines a general experimental workflow for researchers aiming to investigate the synergistic effects of mycotoxins.

Mycotoxin_Synergism_Workflow cluster_workflow Experimental Workflow Dose-Response (Individual) 1. Individual Dose-Response (Toxin A, Toxin B) Combination Studies 2. Combination Studies (Fixed Ratio or Checkerboard) Dose-Response (Individual)->Combination Studies Data Analysis 3. Data Analysis (e.g., Isobologram, Combination Index) Combination Studies->Data Analysis Interaction Type 4. Determine Interaction (Synergism, Additivity, Antagonism) Data Analysis->Interaction Type

Caption: A workflow for assessing mycotoxin interactions.

The Question of Synergism: A Theoretical Perspective

The interaction between different mycotoxins can result in one of three outcomes: additivity, synergism, or antagonism.[8]

  • Additive effects occur when the combined effect of two mycotoxins is equal to the sum of their individual effects.

  • Synergistic effects are observed when the combined effect is greater than the sum of the individual effects.[8]

  • Antagonistic effects occur when the combined effect is less than the sum of the individual effects.[8]

The type of interaction is dependent on several factors, including the specific mycotoxins, their concentrations, the biological system being tested, and the duration of exposure.[8]

To date, there are no published experimental studies that specifically investigate the synergistic effects of this compound and Satratoxin G. Given that this compound has demonstrated a lack of significant toxicity on its own, a classical synergistic interaction where both compounds contribute to a greater-than-additive effect is less likely.

However, it is theoretically possible that this compound could modulate the toxicity of Satratoxin G through other mechanisms. For instance, it could potentially influence the metabolic pathways involved in the detoxification of Satratoxin G, or it might have subtle effects on cellular processes that could sensitize cells to the toxic effects of Satratoxin G. These possibilities remain speculative in the absence of direct experimental evidence.

Conclusion

The available scientific literature clearly delineates a significant difference in the toxicological profiles of this compound and Satratoxin G. Satratoxin G is a potent mycotoxin that induces apoptosis and neurotoxicity through well-defined signaling pathways. In contrast, its biosynthetic precursor, this compound, is largely non-toxic at comparable and even much higher concentrations.

While the co-occurrence of these mycotoxins is possible, there is currently no experimental evidence to suggest a synergistic interaction between them. The lack of direct toxicity of this compound makes a classic synergistic effect unlikely. However, more complex interactions cannot be entirely ruled out without further investigation. For researchers in toxicology and drug development, this represents a knowledge gap and a potential avenue for future research to fully understand the health risks associated with exposure to Stachybotrys chartarum and its mycotoxins. This guide serves as a summary of the current understanding and a call for further research into the combined effects of these and other co-occurring mycotoxins.

References

Roridin L2: A Comparative Analysis of its Cytotoxic Profile in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Roridin L2's effects on various cell lines, focusing on its cytotoxic and apoptotic potential in contrast to other related trichothecene mycotoxins. The information is compiled from peer-reviewed studies to offer an objective overview supported by experimental data.

Executive Summary

This compound, a trichothecene mycotoxin, consistently demonstrates significantly lower cytotoxicity across different cell lines compared to its close structural analog, Satratoxin G, and other macrocyclic trichothecenes. Experimental data from studies on neuronal and breast cancer cell lines indicate that this compound does not exhibit significant toxicity or induce apoptosis even at high concentrations, a stark contrast to the potent cytotoxic effects observed with other members of this mycotoxin family. This lack of potent bioactivity in the tested cell lines suggests a distinct structure-activity relationship and positions this compound as a notable outlier within the highly toxic trichothecene class. However, comprehensive data on its half-maximal inhibitory concentration (IC50) across a broad spectrum of cancer cell lines is currently limited in the scientific literature. Furthermore, the specific signaling pathways modulated by this compound remain to be elucidated.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound in comparison to Satratoxin G.

CompoundCell LineConcentrationIncubation TimeViability (%)Apoptosis InductionCitation
This compound PC-12 (neuronal)Up to 1000 ng/mL48 hrNot toxicNo effect[1][2][3]
Satratoxin G PC-12 (neuronal)10 - 25 ng/mL48 hrSignificantly decreasedInduced[1][2][3]
CompoundCell LineObservationCitation
This compound 4T1 (breast cancer)Lacks anti-cancer effects[4]
This compound L929 (fibroblast)Minimal impact on viability[4]

Signaling Pathways

Currently, there is a lack of published research investigating the specific signaling pathways affected by this compound. The primary mechanism of action for toxic trichothecenes involves the inhibition of protein synthesis through binding to the 60S ribosomal subunit. Given this compound's low toxicity, it is hypothesized that its interaction with the ribosome is significantly weaker or structurally different from that of potent trichothecenes like Satratoxin G.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (Alamar Blue Assay)[1]
  • Cell Culture: PC-12 neuronal cells were cultured in F-12K medium supplemented with 2.5% (v/v) fetal bovine serum, 15% (v/v) horse serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 6% CO2 environment. Cells were seeded in 96-well collagen-coated plates.

  • Treatment: this compound and Satratoxin G were dissolved in pyrogen-free water and added to the cell cultures at the specified concentrations.

  • Assay Procedure:

    • After a 48-hour incubation period with the toxins, Alamar Blue solution was added to each well of the 96-well plate.

    • The plates were incubated for 6 hours at 37°C and 6% CO2.

    • Absorbance was measured at 570 nm and 600 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the response of control (vehicle-treated) cultures.

Apoptosis Detection (Flow Cytometry)[1]
  • Cell Preparation: PC-12 cells were treated with this compound or Satratoxin G for 48 hours.

  • Staining: Cells were stained with propidium iodide (PI).

  • Analysis:

    • A Becton Dickinson FACS Vantage flow cytometer was used to measure the cell cycle distribution of single cells.

    • Data from 5,000 cells were collected for each sample.

    • PI was excited using the 488 nm line of an argon laser, and fluorescence was detected at 615–645 nm.

    • A gate was set to include hypofluorescent cells, which were designated as apoptotic.

DNA Fragmentation Assay[1]
  • Lysate Preparation: Following treatment, cells were lysed.

  • DNA Extraction: The supernatant containing fragmented DNA was treated with RNase A and then with proteinase K.

  • Precipitation: DNA was precipitated using isopropanol and NaCl at -20°C overnight.

  • Analysis: The DNA pellet was resuspended and analyzed to detect fragmentation characteristic of apoptosis.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a simplified representation of the general trichothecene mechanism of action.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cell_seeding Seed Cells in 96-well Plates cell_adherence Allow Cells to Adhere cell_seeding->cell_adherence add_toxin Add this compound or Satratoxin G cell_adherence->add_toxin incubation Incubate for 48 hours add_toxin->incubation add_alamar Add Alamar Blue incubation->add_alamar incubate_alamar Incubate for 6 hours add_alamar->incubate_alamar read_plate Measure Absorbance incubate_alamar->read_plate

Experimental workflow for cytotoxicity assessment.

trichothecene_moa cluster_cell Eukaryotic Cell Ribosome 60S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibition leads to Cell_Death Cell Death Apoptosis->Cell_Death Trichothecene Toxic Trichothecenes (e.g., Satratoxin G) Trichothecene->Ribosome binds and inhibits Roridin_L2 This compound Roridin_L2->Ribosome weak or no interaction

General mechanism of toxic trichothecenes vs. This compound.

References

Safety Operating Guide

Essential Safety and Handling of Roridin L2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of potent mycotoxins like Roridin L2 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a safe and compliant laboratory environment.

This compound is a macrocyclic trichothecene mycotoxin, a class of compounds known for their potential toxicity. While some studies suggest this compound itself has low direct toxicity, it often coexists with more potent mycotoxins like Satratoxin G.[1] Furthermore, trichothecenes can be hazardous through inhalation, skin contact, and ingestion. Therefore, handling this compound requires stringent safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. Due to the potential for aerosolization of the dry powder form, both respiratory and dermal protection are critical.[2][3]

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Respiratory Protection Full-face, powered air-purifying respirator (PAPR) with P100 filtersOffers the highest level of respiratory protection against airborne particles and aerosols.
Minimum: Half-face air-purifying respirator (APR) with N95 filters (for initial monitoring or sampling)For situations with a lower risk of aerosol generation.
Body Protection Disposable, solid-front gown with tight-fitting cuffs or a Tyvek or equivalent coverall with a hood and feetPrevents contamination of personal clothing and skin. Taping the openings of coveralls is recommended for a better seal.[4]
Eye Protection Chemical splash goggles or a face shieldProtects the eyes and face from splashes of solutions containing this compound.
Foot Protection Disposable shoe covers or dedicated chemical-resistant safety shoesPrevents the spread of contamination outside of the designated work area.

Operational Procedures and Handling

Adherence to strict operational protocols is crucial to minimize the risk of exposure during the handling of this compound.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Designate Work Area Designate Work Area Don PPE Don PPE Designate Work Area->Don PPE Before starting Work in Containment Work in Containment Don PPE->Work in Containment Proceed to handling Handle Dry Form with Care Handle Dry Form with Care Work in Containment->Handle Dry Form with Care For solids Use Appropriate Solvents Use Appropriate Solvents Handle Dry Form with Care->Use Appropriate Solvents For solutions Decontaminate Surfaces Decontaminate Surfaces Use Appropriate Solvents->Decontaminate Surfaces After experiment Doff PPE Correctly Doff PPE Correctly Decontaminate Surfaces->Doff PPE Correctly Post-decontamination Dispose of Waste Dispose of Waste Doff PPE Correctly->Dispose of Waste Final step cluster_waste_streams Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal Solid Waste Solid Waste Labeled Biohazard Bags Labeled Biohazard Bags Solid Waste->Labeled Biohazard Bags e.g., gloves, gowns Liquid Waste Liquid Waste Sealed Waste Containers Sealed Waste Containers Liquid Waste->Sealed Waste Containers e.g., contaminated solvents Sharps Sharps Puncture-Proof Sharps Containers Puncture-Proof Sharps Containers Sharps->Puncture-Proof Sharps Containers e.g., needles, pipette tips Autoclave or Incinerate Autoclave or Incinerate Labeled Biohazard Bags->Autoclave or Incinerate Sealed Waste Containers->Autoclave or Incinerate Puncture-Proof Sharps Containers->Autoclave or Incinerate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.